Product packaging for 2-chloro-6-methyl-9H-purine(Cat. No.:CAS No. 1681-19-2)

2-chloro-6-methyl-9H-purine

Cat. No.: B174408
CAS No.: 1681-19-2
M. Wt: 168.58 g/mol
InChI Key: GSWWRXJYHSJFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-6-methyl-9H-purine is a key synthetic intermediate in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. Its primary research value lies in its application as a building block for the synthesis of various purine analogs investigated for oncological and infectious diseases . Researchers utilize this compound to develop potential inhibitors targeting critical biological pathways, including phosphoinositide 3-kinases (PI3K) relevant in cancer therapy and Bcr-Abl kinases for addressing drug-resistant chronic myeloid leukemia . The chlorination at the 2-position and methylation at the 6-position make it a suitable precursor for further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling the exploration of structure-activity relationships . This has led to the creation of compounds with demonstrated antimycobacterial activity against Mycobacterium tuberculosis H37Rv, highlighting its utility in infectious disease research . The purine core structure allows these synthetic derivatives to mimic natural nucleotides, facilitating their investigation as potential enzyme inhibitors and targeted molecular therapies . This compound is for research purposes only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN4 B174408 2-chloro-6-methyl-9H-purine CAS No. 1681-19-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-methyl-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-3-4-5(9-2-8-4)11-6(7)10-3/h2H,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWWRXJYHSJFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)Cl)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70421344
Record name 2-chloro-6-methyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70421344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1681-19-2
Record name 1681-19-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17823
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-6-methyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70421344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-6-methyl-9H-purine: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological applications of 2-chloro-6-methyl-9H-purine. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties and Structure

This compound is a substituted purine derivative with the chemical formula C₆H₅ClN₄. Its structure consists of a purine core with a chloro group at the C2 position and a methyl group at the C6 position.

Physicochemical Properties
PropertyValueSource
CAS Number 1681-19-2[1]
Molecular Formula C₆H₅ClN₄[1]
Molecular Weight 168.58 g/mol [2][3]
Melting Point 255-258 °CN/A
Boiling Point Not available
Solubility Limited water solubility; soluble in organic solvents like methanol and ethyl acetate.[4]
pKa Not available
Appearance White crystalline powder[4]
Structural Information

The structural identifiers for this compound are provided in Table 2, facilitating its identification and use in computational chemistry applications.

IdentifierValueSource
IUPAC Name This compoundN/A
SMILES ClC1=C2N=C(C)N=C2N=C1N/A
InChI InChI=1S/C6H5ClN4/c1-3-8-5-4(7)10-2-11-6(5)9-3/h2H,1H3,(H,8,9,10,11)N/A

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route can be extrapolated from established methods for the synthesis of analogous purine derivatives. A representative protocol is outlined below.

Proposed Synthetic Protocol

A common strategy for the synthesis of substituted purines involves the chlorination of a corresponding hydroxypurine or aminopurine precursor. For this compound, a potential starting material would be 6-methylhypoxanthine or 2-amino-6-methyl-9H-purine.

Reaction Scheme:

Experimental Procedure (Hypothetical):

  • Diazotization: To a cooled (0-5 °C) suspension of 6-methyl-9H-purin-2-amine in hydrochloric acid, a solution of sodium nitrite in water is added dropwise. The reaction mixture is stirred at this temperature for a specified period to ensure the complete formation of the diazonium salt.

  • Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added portion-wise to a solution of copper(I) chloride in hydrochloric acid. The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

  • Work-up and Purification: The reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents.

Biological Activity and Signaling Pathways

Purine analogs are a well-established class of compounds with diverse biological activities, frequently explored as potential therapeutic agents.[5][6] The structural features of this compound suggest its potential as an inhibitor of various kinases, a property shared by many substituted purines.

Kinase Inhibition and Anticancer Potential

Substituted purines are known to act as competitive inhibitors of ATP-binding sites on a variety of protein kinases.[7] Deregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a major focus of anticancer drug development. In particular, cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[8][9][10]

The mTORC1 signaling network, a central regulator of cell growth and proliferation, is also sensitive to cellular purine levels, further highlighting the link between purine metabolism and cancer cell biology.[11]

Antiviral Activity

Certain purine derivatives have also demonstrated significant antiviral activity.[12][13][14][15] The mechanism of action often involves the inhibition of viral polymerases or other enzymes essential for viral replication. The structural similarity of this compound to known antiviral nucleoside analogs suggests it could be a candidate for antiviral drug discovery.

Relevant Signaling Pathway: Cell Cycle Regulation by Cyclin-Dependent Kinases

Given the established role of purine analogs as CDK inhibitors, a key signaling pathway of interest is the cell cycle control system. The diagram below illustrates the central role of CDKs in regulating the progression through the different phases of the cell cycle. Inhibition of these kinases by compounds like this compound could lead to cell cycle arrest, providing a mechanism for its potential anticancer effects.

Cell_Cycle_Regulation cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase G1 G1 CDK46_CyclinD CDK4/6-Cyclin D Rb Rb CDK46_CyclinD->Rb phosphorylates E2F E2F Rb->E2F releases CDK2_CyclinE CDK2-Cyclin E E2F->CDK2_CyclinE activates transcription S S DNA_Replication DNA Replication G2 G2 S->G2 progression CDK2_CyclinE->S promotes entry CDK1_CyclinA CDK1-Cyclin A M M CDK1_CyclinA->M promotes entry CDK1_CyclinB CDK1-Cyclin B Mitosis Mitosis CDK1_CyclinB->Mitosis drives Purine_Inhibitor This compound (Potential Inhibitor) Purine_Inhibitor->CDK46_CyclinD inhibits Purine_Inhibitor->CDK2_CyclinE inhibits Purine_Inhibitor->CDK1_CyclinA inhibits Purine_Inhibitor->CDK1_CyclinB inhibits

Caption: CDK-mediated cell cycle progression and potential inhibition by this compound.

Conclusion

This compound is a purine derivative with significant potential for further investigation in medicinal chemistry and drug discovery. Its structural similarity to known kinase inhibitors and antiviral agents makes it a compelling candidate for screening in these therapeutic areas. This guide provides a foundational understanding of its chemical properties, a plausible synthetic approach, and highlights its potential biological significance, thereby serving as a valuable resource for researchers in the field. Further experimental validation of its physicochemical properties and biological activities is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 2-chloro-6-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 2-chloro-6-methyl-9H-purine, a key intermediate in the development of various therapeutic agents. The document outlines precursor materials, step-by-step experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a substituted purine derivative of significant interest in medicinal chemistry. Its structural motif is found in a variety of biologically active compounds, including inhibitors of kinases and other enzymes implicated in disease. The strategic placement of the chloro and methyl groups on the purine core allows for further functionalization, making it a versatile building block for the synthesis of compound libraries for drug discovery. This guide explores the most plausible and documented synthetic routes to this important molecule.

Synthesis Pathways

Two primary synthetic strategies have been identified for the preparation of this compound. The first pathway involves the initial construction of a di-halogenated purine followed by selective methylation. The second, a classical approach, builds the purine ring from a substituted pyrimidine precursor.

Pathway A: Synthesis via 2,6-Dichloropurine Intermediate

This pathway commences with the readily available precursor, xanthine, which is first converted to 2,6-dichloropurine. Subsequently, a selective methylation at the C6 position yields the target molecule.

Diagram of Pathway A:

Pathway_A Xanthine Xanthine Dichloropurine 2,6-Dichloropurine Xanthine->Dichloropurine  POCl₃, Weak Base   Target_A This compound Dichloropurine->Target_A  Organotin Reagent,  Pd Catalyst (Stille Coupling)   Pathway_B Pyrimidine 4-Amino-6-methyl -pyrimidine Diaminopyrimidine 4,5-Diamino-6-methyl -pyrimidine Pyrimidine->Diaminopyrimidine  1. Nitrosation  2. Reduction   Methylpurine 6-Methyl-9H-purin-2-ol Diaminopyrimidine->Methylpurine  Urea or  Ethyl Chloroformate   Target_B This compound Methylpurine->Target_B  POCl₃  

The Biological Activity of 2-Chloro-6-Methyl-9H-Purine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous endogenous molecules and therapeutic agents.[1] Its unique heterocyclic structure allows for functionalization at multiple positions, enabling the creation of diverse chemical libraries with a wide range of biological activities. Purine analogues have been successfully developed as anticancer, antiviral, and immunosuppressive agents, often functioning by mimicking endogenous purines to disrupt critical cellular processes like DNA synthesis or signal transduction.[1][2][3]

This technical guide focuses on the biological potential of derivatives synthesized from 2-chloro-6-methyl-9H-purine . This commercially available starting material offers a strategic platform for developing novel bioactive compounds. The presence of a chloro group at the C2 position and a methyl group at the C6 position provides a distinct chemical profile for further modification. The chlorine atom, for instance, is a key reactive site for nucleophilic substitution, allowing for the introduction of various functional groups to modulate potency and selectivity. This guide will detail synthetic strategies, summarize the biological activities of structurally related compounds, provide key experimental protocols, and illustrate relevant cellular pathways to support researchers in the exploration of this compound derivatives as potential therapeutic agents.

Synthetic Strategies for Derivatization

The this compound core can be readily modified at the N9 position and the C2-chloro position to generate a library of novel compounds. A general, multi-step synthetic approach is commonly employed, starting with N9-alkylation followed by nucleophilic substitution at the C2 position.

General Synthesis Workflow

The primary synthetic route involves two key steps:

  • N9-Alkylation: An alkyl or aryl group is introduced at the N9 position of the purine ring. This is typically achieved by reacting this compound with an appropriate alkylating agent (e.g., an alkyl halide) in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).[2][4]

  • C2-Substitution: The chlorine atom at the C2 position is replaced via nucleophilic aromatic substitution. This allows for the introduction of a wide variety of moieties, such as amines, alkoxides, or thioalkoxides, which can significantly influence the biological activity of the final compound.[2]

Synthesis_Workflow General Synthesis of 2,6,9-Trisubstituted Purine Derivatives start This compound step1 Step 1: N9-Alkylation start->step1 reagent1 Alkylating Agent (R1-X) Base (e.g., K2CO3) Solvent (e.g., DMF) reagent1->step1 intermediate 9-R1-2-Chloro-6-methyl-9H-purine step1->intermediate step2 Step 2: C2-Substitution intermediate->step2 reagent2 Nucleophile (Nu-H) Base (optional) reagent2->step2 product Final Derivative: 9-R1-2-Nu-6-methyl-9H-purine step2->product

Caption: General workflow for synthesizing 2,6,9-trisubstituted purine derivatives.

Biological Activities

While specific data on derivatives of this compound is emerging, the broader class of 2,6,9-trisubstituted purines has demonstrated significant therapeutic potential, primarily as anticancer agents through the inhibition of protein kinases and the induction of apoptosis.

Anticancer and Kinase Inhibitory Activity

Purine analogues are well-established as kinase inhibitors due to their structural similarity to adenosine triphosphate (ATP), the natural substrate for kinases.[1][5] By occupying the ATP-binding pocket, these derivatives can block kinase activity, thereby disrupting signaling pathways that are often hyperactive in cancer cells. Derivatives of related scaffolds, such as 2,6-dichloropurine, have shown potent inhibitory activity against a range of oncogenic kinases.

Table 1: Kinase Inhibitory and Cytotoxic Activity of Selected 2,6,9-Trisubstituted Purine Derivatives

Compound ID/Reference Purine Scaffold Target Kinase / Cell Line Activity (IC50 / EC50)
(RS)-2,6-dichloro-9-(...)-9H-purine [6] 2,6-Dichloropurine MCF-7 (Breast Cancer) IC50 = 2.75 ± 0.02 µM
Compound 7h [7] 2,6,9-Trisubstituted Purine HL-60 (Leukemia) IC50 = 4.1 µM
Compound 3l [8] 2,6,9-Trisubstituted Purine Bcr-Abl (Kinase) IC50 = 0.049 µM
Compound 10 [9] 2,6-Dichloropurine K562 (Leukemia) IC50 = 2.53 µM
Serine Derivative [10] 2-Chloropurine Arabinoside U937 (Myeloid Leukemia) IC50 = 16 µM
Compound 3g [11] 9-(Arenethenyl)purine Src (Kinase) IC50 = 3.8 nM

| Compound 3g [11] | Abl (Kinase) | IC50 = 5.7 nM |

Note: The compounds listed are structurally related to potential derivatives of this compound and are presented to illustrate the therapeutic potential of this compound class.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which purine-based anticancer agents exert their effect is through the induction of programmed cell death (apoptosis) and disruption of the cell division cycle.[7][12] Studies on related 2,6-disubstituted purines show that treatment of cancer cells leads to a significant increase in the apoptotic cell population and can cause cell cycle arrest, often at the G2/M phase.[6] This prevents cancer cells from proliferating and leads to their elimination.

One of the key signaling pathways implicated in cancer is the KRAS pathway. Inhibitors derived from 2-methyl-6-chloropurine have been shown to reduce the levels of active KRAS and its downstream signaling proteins, ultimately leading to apoptosis in cancer cells with KRAS mutations.[4]

KRAS_Pathway Simplified KRAS Signaling Pathway and Inhibition EGF Growth Factor (e.g., EGF) EGFR Receptor (EGFR) EGF->EGFR KRAS KRAS EGFR->KRAS Activates RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor Purine Derivative (KRAS Inhibitor) Inhibitor->KRAS Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Induces

Caption: Inhibition of the KRAS signaling pathway by a purine derivative.

Experimental Protocols

Standardized assays are crucial for evaluating the biological activity of newly synthesized compounds. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the ability of a compound to reduce the viability of cancer cells.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, K562) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the wells, resulting in final concentrations typically ranging from 0.1 to 100 µM. Include wells with vehicle (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan crystals.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: Apoptosis Analysis by Flow Cytometry

This method quantifies the number of cells undergoing apoptosis after compound treatment.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis) to determine the pro-apoptotic effect of the compound.

Bio_Evaluation_Workflow Typical Biological Evaluation Workflow for Purine Derivatives synthesis Compound Synthesis (Library of Derivatives) screening Primary Screening: In Vitro Cytotoxicity Assay (MTT) synthesis->screening hit_id Hit Identification (IC50 < 10 µM) screening->hit_id Identify Active Compounds kinase_assay Mechanism of Action: Kinase Inhibition Assays hit_id->kinase_assay Potent Hits apoptosis_assay Mechanism of Action: Apoptosis & Cell Cycle Analysis hit_id->apoptosis_assay Potent Hits lead_opt Lead Optimization hit_id->lead_opt Inactive kinase_assay->lead_opt Confirm Mechanism apoptosis_assay->lead_opt Confirm Mechanism

Caption: Standard workflow for the biological evaluation of synthesized compounds.

Conclusion

Derivatives of this compound represent a promising class of compounds for the development of novel therapeutics. The versatility of the purine scaffold, combined with established synthetic routes, allows for the creation of large and diverse compound libraries. As evidenced by structurally related analogues, these derivatives have strong potential to act as potent inhibitors of oncogenic kinases and inducers of apoptosis. The experimental protocols and workflows detailed in this guide provide a framework for the systematic synthesis and evaluation of these compounds, paving the way for the identification of new lead candidates in cancer drug discovery and beyond.

References

The Versatile Building Block: A Technical Guide to 2-Chloro-6-methyl-9H-purine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents. Among the vast array of purine derivatives, 2-chloro-6-methyl-9H-purine stands out as a versatile and highly valuable building block for the synthesis of potent and selective modulators of various biological targets. Its strategic placement of a reactive chlorine atom at the 2-position and a methyl group at the 6-position allows for diverse and targeted chemical modifications, leading to the development of novel drug candidates for a range of therapeutic areas, most notably in oncology and virology.

This technical guide provides an in-depth overview of the synthesis, reactivity, and application of this compound in medicinal chemistry. It includes detailed experimental protocols, a summary of key quantitative data for its derivatives, and visualizations of relevant signaling pathways and synthetic workflows to aid researchers in harnessing the full potential of this important scaffold.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueReference
CAS Number 100859-35-6[1]
Molecular Formula C₆H₅ClN₄[1]
Molecular Weight 168.58 g/mol [1]
Appearance White to off-white crystalline solidGeneral knowledge
Solubility Soluble in organic solvents such as DMF, DMSO, and alcoholsGeneral knowledge
Storage Store in a cool, dry place away from light and moistureGeneral knowledge

Synthesis of this compound

Experimental Protocol: Synthesis of this compound (Hypothetical)

Materials:

  • 4,5-diamino-6-methylpyrimidine

  • Formic acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Anhydrous toluene

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Formylation: A mixture of 4,5-diamino-6-methylpyrimidine (1.0 eq) and formic acid (10 eq) is heated at reflux for 4 hours. The excess formic acid is removed under reduced pressure to yield 6-methyl-9H-purine.

  • Chlorination: To a stirred solution of 6-methyl-9H-purine (1.0 eq) in anhydrous toluene, phosphorus oxychloride (3.0 eq) and N,N-dimethylaniline (1.1 eq) are added dropwise at 0°C.

  • The reaction mixture is then heated at reflux for 3 hours.

  • After cooling to room temperature, the mixture is carefully poured onto crushed ice.

  • The aqueous solution is neutralized with a saturated solution of sodium bicarbonate.

  • The product is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Reactivity and Application in Medicinal Chemistry

The chemical reactivity of this compound is dominated by the lability of the chlorine atom at the 2-position, which is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols. Furthermore, the N9 position of the purine ring can be readily alkylated or arylated. This dual reactivity makes it a powerful scaffold for generating large libraries of substituted purines for structure-activity relationship (SAR) studies.

Key Applications:
  • Kinase Inhibitors: A significant application of this compound is in the development of kinase inhibitors.[2] By introducing appropriate substituents at the C2 and N9 positions, potent and selective inhibitors of various kinases, such as Cyclin-Dependent Kinases (CDKs), p38 MAP Kinase, and PI3K/Akt pathway kinases, have been developed.[3][4][5][6][7][8] These compounds are of great interest in oncology.

  • Antiviral Agents: The purine core is a key component of many antiviral nucleoside analogs.[2] this compound can serve as a starting material for the synthesis of novel nucleoside and non-nucleoside antiviral agents targeting viral polymerases and other essential enzymes.[9][10][11][12]

Experimental Protocols for Derivatization:

1. Nucleophilic Aromatic Substitution at C2:

This protocol describes a general method for the substitution of the C2-chloro group with an amine.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • n-Butanol

  • Argon atmosphere

Procedure:

  • To a solution of this compound (1.0 eq) in n-butanol, the desired amine (1.1 eq) and DIPEA (2.0 eq) are added.

  • The reaction mixture is heated to reflux under an argon atmosphere for 12-24 hours, while monitoring the reaction progress by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the 2-amino-6-methyl-9H-purine derivative.

2. N9-Alkylation:

This protocol outlines a general procedure for the alkylation of the N9 position.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, potassium carbonate (2.0 eq) and the alkyl halide (1.2 eq) are added.

  • The reaction mixture is stirred at room temperature for 6-12 hours.

  • The reaction is quenched with water and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to afford the N9-alkylated product.

3. Suzuki-Miyaura Cross-Coupling at C2:

This protocol provides a method for introducing aryl or heteroaryl groups at the C2 position.[1][13][14]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., toluene/water or dioxane/water mixture)

Procedure:

  • A mixture of this compound (1.0 eq), the boronic acid (1.5 eq), palladium catalyst (5 mol%), and base (2.0 eq) is suspended in the chosen solvent system.

  • The mixture is degassed and then heated to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • The reaction mixture is cooled to room temperature and filtered through celite.

  • The filtrate is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The product is purified by column chromatography.

Quantitative Data for Derivatives

The following table summarizes the inhibitory activities of selected purine derivatives, highlighting the potential of the this compound scaffold in generating potent kinase inhibitors.

Compound IDTarget KinaseIC₅₀ (µM)Cell LineReference
4h CDK20.3-[5]
Compound with 6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine structure CDK20.3-[5]
30d CDK12< 0.05SK-Br3[3]
30e CDK12< 0.05HCC1954[3]
13 ---[4]
14 ---[4]

Note: The specific derivatives in the table may not be directly synthesized from this compound but from structurally similar chlorinated purines. The data illustrates the general potential of this class of compounds.

Visualizations

Signaling Pathways

Derivatives of this compound have been shown to target key signaling pathways implicated in cancer cell proliferation and survival. The following diagrams illustrate the PI3K/Akt/mTOR and MAPK signaling pathways, which are common targets for purine-based inhibitors.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Full Activation) Proliferation Cell Growth & Survival mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival, is a key target for purine-based inhibitors.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: The MAPK signaling cascade, which translates extracellular signals into cellular responses like proliferation, is another important target for purine derivatives.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of a library of kinase inhibitors derived from this compound.

Synthetic_Workflow Start This compound N9_Alkylation N9-Alkylation Start->N9_Alkylation C2_Substitution C2-Nucleophilic Substitution N9_Alkylation->C2_Substitution Suzuki_Coupling C2-Suzuki Coupling N9_Alkylation->Suzuki_Coupling Library Library of Substituted Purines C2_Substitution->Library Suzuki_Coupling->Library Purification Purification & Characterization Library->Purification Screening Biological Screening (e.g., Kinase Assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A typical workflow for the synthesis and optimization of kinase inhibitors from this compound.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its favorable reactivity allows for the straightforward synthesis of large and diverse libraries of purine derivatives. The demonstrated success of these derivatives, particularly as potent kinase inhibitors, underscores the importance of this scaffold in modern drug discovery. The experimental protocols and data presented in this guide are intended to facilitate further research and development of novel therapeutics based on this privileged purine core. As the demand for targeted therapies continues to grow, the utility of this compound as a starting point for innovation is set to expand.

References

Spectroscopic and Structural Elucidation of 2-chloro-6-methyl-9H-purine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetic purine derivative, 2-chloro-6-methyl-9H-purine. This compound serves as a crucial intermediate in the synthesis of various biologically active purine analogues. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic properties, along with generalized experimental protocols for these analytical techniques. A logical workflow for its synthesis and characterization is also presented.

Spectroscopic Data

The structural confirmation of this compound is supported by data from mass spectrometry and NMR spectroscopy. These findings are summarized in the tables below.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum shows a molecular ion peak consistent with the chemical formula C₆H₅ClN₄.

Table 1: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₆H₅ClN₄
Molecular Weight168.58 g/mol
Mass Spectrum (EI)m/z 168 (M⁺)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The spectra were recorded in dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 2: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.69Singlet3H-CH₃
8.59Singlet1HH-8

Table 3: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmAssignment
19.4-CH₃
146.1C-8
152.1Purine Carbon

Note: Other quaternary carbon signals in the ¹³C NMR spectrum were not observed, potentially due to tautomerism.

Infrared (IR) Spectroscopy

As of the compilation of this guide, specific experimental infrared spectral data for this compound is not available in the public domain. However, the expected IR spectrum would show characteristic absorption bands for C-H, C=C, C=N, and C-Cl stretching and bending vibrations.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in about 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • Data Acquisition: For ¹H NMR, the spectral width is set to cover the expected chemical shift range (e.g., 0-15 ppm). For ¹³C NMR, a wider spectral width is used (e.g., 0-200 ppm). Standard pulse sequences are used for both one-dimensional ¹H and ¹³C NMR experiments.

  • Data Processing: The resulting free induction decays (FIDs) are Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe.

  • Ionization: Electron ionization (EI) is used as the ionization method, with a standard electron energy of 70 eV.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: The abundance of each ion is measured by an electron multiplier or other suitable detector to generate the mass spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: A solid sample of this compound would be prepared as a potassium bromide (KBr) pellet or as a Nujol mull.

    • KBr Pellet: A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet.

    • Nujol Mull: The solid sample is ground to a fine paste with a few drops of Nujol (mineral oil). The mull is then placed between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the KBr pellet holder or salt plates is recorded first. Then, the sample is placed in the instrument's sample compartment, and the sample spectrum is acquired. The instrument typically scans the mid-infrared region (4000-400 cm⁻¹).

  • Data Processing: The final IR spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Synthesis and Characterization Workflow

This compound is a key intermediate in organic synthesis. The following diagram illustrates a logical workflow for its preparation and subsequent spectroscopic characterization.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Material (e.g., 6-methylpurine) reaction Chlorination Reaction start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Crystallization/Chromatography) workup->purification product This compound purification->product ms Mass Spectrometry (MS) - Molecular Weight Confirmation product->ms nmr NMR Spectroscopy (¹H, ¹³C) - Structural Elucidation product->nmr ir IR Spectroscopy - Functional Group Analysis product->ir data Combined Spectroscopic Data ms->data nmr->data ir->data

Caption: Synthesis and Spectroscopic Analysis Workflow.

Solubility and Stability of 2-chloro-6-methyl-9H-purine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of 2-chloro-6-methyl-9H-purine in common solvents. The information presented herein is intended to support research, development, and formulation activities involving this compound. Due to the limited availability of direct experimental data for this compound, this guide leverages data from structurally similar purine derivatives to provide valuable insights into its physicochemical properties.

Physicochemical Properties

This compound is a substituted purine with the following chemical structure:

Molecular Formula: C₆H₅ClN₄ Molecular Weight: 168.58 g/mol

Understanding the solubility and stability of this compound is critical for a wide range of applications, including its use as a synthetic intermediate and its potential development as a therapeutic agent.

Solubility Profile

Table 1: Solubility of 2-amino-6-chloropurine in Common Solvents at Various Temperatures (Expressed as mole fraction x 10³) [1][2]

Temperature (K)WaterMethanolEthanol1-Propanol1-Butanol2-Propanol2-ButanoneEthylene Glycol1,4-DioxaneDMFDMSO
278.150.0150.0810.0630.0520.0450.0570.1730.0890.0685.2113.12
283.150.0180.0980.0770.0640.0560.0700.2080.1070.0826.2515.74
288.150.0220.1180.0940.0780.0680.0850.2500.1290.0997.5018.89
293.150.0260.1420.1140.0950.0830.1040.3000.1550.1199.0022.67
298.150.0310.1700.1380.1150.1010.1260.3600.1860.14310.8027.20
303.150.0370.2040.1660.1390.1220.1520.4320.2230.17212.9632.64
308.150.0440.2450.2000.1670.1470.1830.5180.2680.20615.5539.17
313.150.0520.2940.2410.2010.1770.2210.6220.3220.24718.6647.00
318.150.0620.3530.2900.2420.2130.2660.7460.3860.29622.3956.40
323.150.0740.4240.3490.2910.2570.3200.8950.4630.35526.8767.68
328.150.0880.5090.4190.3500.3090.3851.0740.5560.42632.2481.22
333.150.1050.6110.5030.4200.3710.4621.2890.6670.51138.6997.46

Data adapted from the study on 2-amino-6-chloropurine by Fan et al. (2019).[1][2]

Based on this data, the solubility of 2-amino-6-chloropurine is highest in polar aprotic solvents like DMSO and DMF, and lowest in water. The presence of the methyl group in this compound is expected to slightly increase its lipophilicity, which may result in a modest increase in solubility in less polar organic solvents and a slight decrease in aqueous solubility compared to its amino-substituted counterpart.

Stability Profile

A comprehensive stability profile for this compound is not publicly available. However, the stability of purine derivatives is generally influenced by factors such as pH, temperature, and light exposure.

General Stability Considerations for Purine Derivatives:

  • pH: Purine analogues can undergo hydrolysis under acidic or alkaline conditions. The stability of similar compounds has been shown to be optimal in the pH range of 4-6.[3]

  • Temperature: Elevated temperatures can accelerate degradation pathways.

  • Oxidation: The purine ring can be susceptible to oxidation, particularly in the presence of reactive oxygen species.

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for accurately assessing the stability of this compound under various stress conditions.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.[2][4]

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO, etc.)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C and 37 °C).

  • Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

  • The solubility is then calculated based on the concentration and the dilution factor.

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products, allowing for accurate quantification of the drug's stability over time.

Instrumentation and Conditions (Typical):

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound to find its maximum absorbance wavelength (λmax).

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies are performed. This involves subjecting a solution of this compound to various stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heating the solid drug at 105 °C for 24 hours.

  • Photolytic Degradation: Exposing a solution of the drug to UV light (e.g., 254 nm) for 24 hours.

The stressed samples are then analyzed by the developed HPLC method to ensure that any degradation products are well-resolved from the parent drug peak.

Visualizations

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates a typical workflow for assessing the solubility and stability of a compound like this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment Sol_Start Compound & Solvents ShakeFlask Shake-Flask Equilibration Sol_Start->ShakeFlask Filter Filtration ShakeFlask->Filter HPLC_Sol HPLC Analysis Filter->HPLC_Sol Sol_Data Solubility Data HPLC_Sol->Sol_Data Stab_Start Compound in Solution Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Stab_Start->Forced_Deg HPLC_Stab Stability-Indicating HPLC Analysis Forced_Deg->HPLC_Stab Stab_Data Stability Profile HPLC_Stab->Stab_Data

Caption: Experimental workflow for determining solubility and stability.

Conceptual Signaling Pathway: Purinergic Signaling

Purine derivatives, including analogues of adenosine and guanosine, are known to interact with purinergic receptors, playing a significant role in various cellular signaling pathways.[5][6][7] this compound, as a purine analogue, could potentially modulate these pathways. The diagram below illustrates a simplified, conceptual overview of purinergic signaling.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP Ectonucleotidases Ectonucleotidases ATP->Ectonucleotidases Hydrolysis P2_Receptor P2 Receptor (P2X, P2Y) ATP->P2_Receptor Binds Adenosine Adenosine (Purine Analog) P1_Receptor P1 Receptor (Adenosine Receptor) Adenosine->P1_Receptor Binds Ectonucleotidases->Adenosine Second_Messengers Second Messengers (e.g., cAMP, Ca2+) P2_Receptor->Second_Messengers Activates P1_Receptor->Second_Messengers Activates Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis, Neurotransmission) Second_Messengers->Cellular_Response Leads to

Caption: Conceptual overview of purinergic signaling pathways.

Conclusion

While direct experimental data for the solubility and stability of this compound is limited, this guide provides a robust framework for its characterization. By leveraging data from structurally similar compounds and employing standardized experimental protocols, researchers and drug development professionals can effectively evaluate the physicochemical properties of this molecule. The provided methodologies for solubility and stability assessment, along with the conceptual understanding of its potential role in purinergic signaling, offer a solid foundation for further investigation and application of this compound.

References

Therapeutic Potential of 2-Chloro-6-Methyl-9H-Purine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the burgeoning field of 2-chloro-6-methyl-9H-purine analogs as potential therapeutic agents. These synthetic compounds, which mimic natural purines, have demonstrated significant promise in preclinical studies, particularly in the realm of oncology. Their mechanisms of action often involve the disruption of essential cellular processes in rapidly dividing cancer cells, such as DNA synthesis, and the induction of programmed cell death (apoptosis). This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and research workflows.

Data Presentation: Comparative Cytotoxicity of Purine Analogs

The following table summarizes the cytotoxic activity of various 2,6,9-trisubstituted purine analogs, including those with the 2-chloro-purine scaffold, against a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are presented in micromolar (µM).

Compound IDR1 (C2-position)R2 (C6-position)R3 (N9-position)Cell LineCancer TypeIC50 (µM)Reference
4f -Cl-NH-phenyl-F-CH2-cyclopropylBcr-Abl expressing cellsLeukemia0.07[1]
5j -NH-piperazinyl-methyl-NH-phenyl-F-CH2-cyclopropylBTK expressing cellsLeukemia0.41[1]
5b -NH-piperazinyl-methyl-NH-phenyl-CF3-CH2-cyclopropylFLT3-ITD expressing cellsLeukemia0.38[1]
21 -(2R)-pyrrolidin-2-yl-methanol-NH-CH2-phenyl-I-isopropylHeLaCervical Cancer6.7[2]
(RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine -Cl-Cl-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)MCF-7Breast Cancer2.75

Core Mechanisms of Action

This compound analogs and related substituted purines exert their therapeutic effects through several key mechanisms, primarily centered on inducing cell death and halting cell proliferation in cancerous cells.

Induction of Apoptosis

A primary mechanism of action for many purine analogs is the induction of apoptosis, or programmed cell death. This is a tightly regulated process essential for tissue homeostasis and the elimination of damaged or cancerous cells.[3][4] The intrinsic pathway of apoptosis is often implicated, which is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins.[3][4]

This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[3][4] In healthy cells, the anti-apoptotic proteins sequester the pro-apoptotic proteins, preventing the initiation of apoptosis.[3] However, upon receiving an apoptotic stimulus, such as treatment with a purine analog, this balance is disrupted. Pro-apoptotic BH3-only proteins are activated, which in turn activate Bax and Bak.[5] These activated proteins then oligomerize in the outer mitochondrial membrane, leading to the formation of pores and the release of cytochrome c into the cytoplasm.[3]

Once in the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then recruits and activates pro-caspase-9.[6] This complex, known as the apoptosome, proteolytically cleaves and activates caspase-9, an initiator caspase.[6] Activated caspase-9 then proceeds to cleave and activate effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis.[7] These effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.[7]

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_caspase Caspase Cascade Purine Analog Purine Analog Bax_Bak Bax / Bak Purine Analog->Bax_Bak activates Bcl2_BclXL Bcl-2 / Bcl-xL Purine Analog->Bcl2_BclXL inhibits Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c releases Bcl2_BclXL->Bax_Bak inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Cell Cycle Arrest

In addition to inducing apoptosis, certain purine analogs can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. A common point of arrest is the G2/M phase, the transition point between the second growth phase and mitosis. This arrest prevents the cell from entering mitosis, effectively stopping cell division.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2,6,9-trisubstituted purine analogs and the evaluation of their cytotoxic activity.

Synthesis of 2,6,9-Trisubstituted Purine Analogs[1][8]

The synthesis of 2,6,9-trisubstituted purines can be achieved through a multi-step process, typically starting from a di-substituted purine such as 2,6-dichloropurine.

Step 1: N9-Alkylation of 2,6-Dichloropurine

  • In a reaction flask, suspend 2,6-dichloro-9H-purine (1 equivalent), the desired alkyl halide (1.5 equivalents), and potassium carbonate (K2CO3) (3 equivalents) in dimethylformamide (DMF).

  • Stir the mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the suspension and remove the solvent under vacuum to yield the N9-alkylated product.

Step 2: Nucleophilic Aromatic Substitution at C6

  • In a reaction flask, dissolve the N9-alkylated 2,6-dichloropurine (1 equivalent) and the desired amine (1 equivalent) in n-butanol.

  • Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents) to the mixture.

  • Stir the reaction at 110°C for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 2-chloro-6-amino-9-alkylpurine.

Step 3: Nucleophilic Aromatic Substitution at C2

  • For further modification at the C2 position, the product from Step 2 can be subjected to another nucleophilic aromatic substitution reaction.

  • The specific conditions for this step will vary depending on the desired substituent. For example, a second amine can be introduced using a palladium-catalyzed cross-coupling reaction or by heating with the amine in a suitable solvent.

Synthesis_Workflow Start 2,6-Dichloropurine Step1 N9-Alkylation (Alkyl halide, K2CO3, DMF) Start->Step1 Intermediate1 2,6-Dichloro-9-alkylpurine Step1->Intermediate1 Step2 C6-Substitution (Amine, DIPEA, n-Butanol) Intermediate1->Step2 Intermediate2 2-Chloro-6-amino-9-alkylpurine Step2->Intermediate2 Step3 C2-Substitution (e.g., Second Amine) Intermediate2->Step3 Final_Product 2,6,9-Trisubstituted Purine Step3->Final_Product

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized purine analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Remove the culture medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Treatment Treat with Purine Analogs Incubation1->Compound_Treatment Incubation2 Incubate for 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT Solution Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add Solubilizing Agent (DMSO) Incubation3->Solubilization Absorbance_Measurement Measure Absorbance at 570nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Conclusion and Future Directions

This compound analogs and related substituted purines represent a promising class of compounds for the development of novel anticancer therapies. Their ability to induce apoptosis and cause cell cycle arrest in cancer cells provides a strong rationale for their continued investigation. The synthetic methodologies outlined in this guide offer a framework for the generation of diverse libraries of these compounds, which can be screened for enhanced potency and selectivity. Future research should focus on optimizing the structure-activity relationships of these analogs to improve their therapeutic index and exploring their efficacy in in vivo models of cancer. Furthermore, a deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their clinical translation.

References

In Silico Modeling of 2-Chloro-6-Methyl-9H-Purine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 2-chloro-6-methyl-9H-purine derivatives, a class of compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology. We delve into the computational methodologies employed to elucidate their structure-activity relationships (SAR), predict their biological activity, and guide the design of novel, more potent analogs. This document offers detailed experimental protocols for key in silico techniques, presents quantitative data in a structured format, and utilizes visualizations to clarify complex biological pathways and experimental workflows.

Introduction: The Therapeutic Promise of Purine Analogs

Purine analogs are a cornerstone of medicinal chemistry, designed to mimic endogenous purines like adenine and guanine and thereby interfere with nucleic acid synthesis and other critical cellular processes.[1][2] This interference makes them potent agents for rapidly proliferating cells, leading to their widespread use in the treatment of cancer and autoimmune diseases.[3] The purine scaffold is a privileged structure in drug discovery, particularly for the development of kinase inhibitors.[4][5]

Kinases, enzymes that regulate the majority of cellular pathways, are frequently dysregulated in cancer cells, making them prime therapeutic targets.[4] Cyclin-dependent kinases (CDKs), for instance, are crucial regulators of the cell cycle, and their inhibition can halt uncontrolled cell proliferation.[4][5] Several purine derivatives, such as Roscovitine and Olomoucine, have been developed as CDK inhibitors.[4]

The this compound core represents a versatile scaffold for developing targeted therapies. Substitutions at various positions of the purine ring allow for the fine-tuning of inhibitory activity and selectivity against specific kinases.[6] In silico modeling plays a pivotal role in rationally designing these modifications, accelerating the drug discovery process and reducing costs.[7]

This guide will explore the application of computational techniques, including three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations, to the study of this compound derivatives.

In Silico Methodologies: A Step-by-Step Guide

The successful in silico modeling of this compound derivatives relies on a combination of computational techniques. Below are detailed protocols for the key methodologies.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR models are used to correlate the biological activity of a series of compounds with their 3D structural properties, providing insights into the structural requirements for optimal activity.[8][9]

Experimental Protocol:

  • Dataset Preparation:

    • Compile a dataset of this compound derivatives with experimentally determined biological activity (e.g., IC50 values).

    • Divide the dataset into a training set (typically 70-80% of the compounds) to build the model and a test set to validate its predictive power.[10]

  • Molecular Modeling and Alignment:

    • Generate 3D structures of all molecules in the dataset.

    • Align the molecules based on a common substructure, typically the purine core.

  • Generation of Molecular Fields:

    • For each molecule, calculate steric and electrostatic fields using software like SYBYL. These fields represent the spatial distribution of shape and charge.

  • Model Building and Validation:

    • Use Partial Least Squares (PLS) analysis to generate a regression equation correlating the molecular fields with biological activity.

    • Validate the model using the test set and statistical parameters such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred). A q² > 0.5 and r²_pred > 0.6 are generally considered indicative of a robust model.[7]

  • Contour Map Analysis:

    • Visualize the results as 3D contour maps. These maps highlight regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.[7][9]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding modes and energies.[7]

Experimental Protocol:

  • Target Protein Preparation:

    • Obtain the 3D structure of the target protein (e.g., CDK2) from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • Generate the 3D structure of the this compound derivative.

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Define the binding site on the target protein. This can be based on the location of a co-crystallized ligand or predicted using pocket detection algorithms.[11]

    • Use a docking program (e.g., AutoDock, Glide) to systematically search for the optimal binding pose of the ligand within the active site.

    • Score the different poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.[7]

    • Visualize the ligand-protein complex to understand the structural basis of binding.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the characterization of conformational changes over time.[7]

Experimental Protocol:

  • System Setup:

    • Use the docked complex from the molecular docking study as the starting structure.

    • Solvate the complex in a water box and add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure a stable system.

  • Production Run:

    • Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate properties such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and intermolecular hydrogen bonds to evaluate the persistence of key interactions.[7]

Data Presentation: Quantitative Insights into Purine Derivatives

The following tables summarize key quantitative data from in silico and in vitro studies of purine derivatives, providing a basis for comparison and further research.

Table 1: 3D-QSAR Model Statistics for CDK2 Inhibitors

Modelr²_predReference
CoMFA0.7430.991[7]
CoMSIA0.8080.990[7]
Topomer CoMFA0.7790.962[7]

Table 2: Molecular Docking Scores and Predicted Activities of Novel Purine Derivatives

CompoundPredicted pIC50Docking ScoreKey Interacting Residues (CDK2)Reference
I13> 8> 10Asp86, Glu81, Leu83, Lys89, Lys33, Gln131[7]
I60> 8> 10Asp86, Glu81, Leu83, Lys89, Lys33, Gln131[7]

Table 3: In Vitro Cytotoxicity (IC50) of Selected Purine Analogs

Purine AnalogCell LineCancer TypeIC50 (µM)Reference
CladribineHL-60Acute Promyelocytic Leukemia0.04[12]
CladribineMOLT-4T-cell Acute Lymphoblastic Leukemia0.02[12]
NelarabineMOLT-4T-cell Acute Lymphoblastic Leukemia2[12]
NelarabineJURKATT-cell Leukemia5[12]

Visualizing Molecular Interactions and Workflows

Visual diagrams are essential for understanding complex biological processes and experimental procedures. The following diagrams, created using the DOT language, illustrate key aspects of the in silico modeling of this compound derivatives.

G cluster_workflow In Silico Modeling Workflow Dataset Dataset of Purine Derivatives (Structures and Activities) QSAR 3D-QSAR Modeling (CoMFA/CoMSIA) Dataset->QSAR Docking Molecular Docking (Target: CDK2) Dataset->Docking SAR Structure-Activity Relationship Insights QSAR->SAR MD Molecular Dynamics (Stability Analysis) Docking->MD MD->SAR Design Design of Novel Inhibitors SAR->Design

Caption: In Silico Modeling Workflow for Purine Derivatives.

G cluster_pathway Simplified CDK2 Signaling Pathway CyclinE Cyclin E ActiveComplex Active Cyclin E-CDK2 Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex pRb Phosphorylated Rb (pRb) ActiveComplex->pRb Phosphorylation Rb Rb Protein E2F E2F Transcription Factor Rb->E2F Inhibits S_Phase S-Phase Progression E2F->S_Phase Activates Inhibitor This compound Derivative Inhibitor->CDK2 Inhibits

Caption: Simplified CDK2 Signaling Pathway and Inhibition.

Conclusion and Future Directions

The in silico modeling of this compound derivatives has proven to be a powerful approach for accelerating the discovery of novel kinase inhibitors. Methodologies such as 3D-QSAR, molecular docking, and molecular dynamics simulations provide invaluable insights into the molecular basis of their activity, enabling the rational design of more potent and selective compounds. The data and protocols presented in this guide serve as a foundational resource for researchers in this field.

Future efforts should focus on refining these computational models with larger and more diverse datasets. The integration of machine learning and artificial intelligence techniques holds the promise of further enhancing the predictive accuracy of these models. Ultimately, a synergistic approach that combines in silico modeling with traditional experimental techniques will be crucial for translating these promising compounds into clinically effective therapies.

References

An In-depth Technical Guide to 2-Chloro-6-methyl-9H-purine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-methyl-9H-purine is a substituted purine that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its strategic placement of a chloro group at the 2-position and a methyl group at the 6-position of the purine core makes it a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of this compound, with a focus on its role in drug discovery and development.

Introduction: The Significance of Substituted Purines

Purines, a class of nitrogen-containing heterocyclic aromatic compounds, are fundamental to all known life, forming the basis of the nucleobases adenine and guanine in DNA and RNA. The synthetic modification of the purine scaffold has been a cornerstone of medicinal chemistry for decades. The pioneering work of George Hitchings and Gertrude Elion in the mid-20th century laid the groundwork for the rational design of purine analogs as antimetabolites to interfere with nucleic acid biosynthesis. This research led to the development of groundbreaking drugs for cancer, viral infections, and autoimmune diseases.

Chloropurines, in particular, have emerged as highly valuable intermediates due to the reactivity of the chlorine atom, which allows for its displacement by various nucleophiles. This enables the introduction of a diverse range of functional groups at specific positions on the purine ring, facilitating the synthesis of targeted therapeutic agents. This compound (CAS No: 1681-19-2) is a prime example of such a key intermediate, offering a synthetically accessible scaffold for the creation of novel compounds with potential therapeutic applications.[1]

Discovery and History

While a definitive seminal publication detailing the first synthesis of this compound remains elusive in readily available literature, its emergence is intrinsically linked to the broader exploration of purine chemistry that burgeoned in the mid-20th century. The fundamental methods for constructing the purine ring system, such as the Traube purine synthesis, which involves the condensation of a pyrimidine with a one-carbon unit, provided the foundational knowledge for creating a variety of substituted purines.

The historical context of its development lies in the systematic investigation of purine analogs by researchers aiming to create molecules that could interact with biological systems, particularly enzymes involved in nucleotide metabolism. The strategic importance of halogenated purines as precursors for further chemical elaboration was recognized early on, making it highly probable that this compound was first synthesized as part of a broader effort to generate a library of substituted purines for biological screening and as versatile chemical building blocks.

Physicochemical and Spectroscopic Data

A comprehensive set of physicochemical and spectroscopic data is crucial for the identification and characterization of this compound. While data for the unprotected compound is not extensively documented in a single source, information for a protected analog, 2-chloro-6-methyl-9-(tetrahydropyran-2-yl)purine, provides valuable insights into its structural features.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1681-19-2[1]
Molecular FormulaC₆H₅ClN₄[1]
Molecular Weight168.58 g/mol [1]
AppearanceWhite to off-white crystalline solid (predicted)-
Melting PointNot available-
SolubilitySoluble in organic solvents such as DMSO and DMF (predicted)-

Table 2: Spectroscopic Data for 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine

SpectroscopyData
¹H NMR (CDCl₃, 400 MHz) δ 8.26 (s, 1H, H-8), 5.78 (d, 1H, J = 10.6 Hz, H-1'), 4.20 (d, 1H, J = 10.1 Hz, H-5'b), 3.81 (t, 1H, J = 11.4 Hz, H-5'a), 2.86 (s, 3H, CH₃), 2.20-1.60 (m, 6H, CH₂)
¹³C NMR (CDCl₃, 100.6 MHz) δ 161.7 (C-6), 153.8 (C-2), 151.3 (C-4), 142.2 (C-8), 132.1 (C-5), 81.9 (NCHO), 68.9 (CH₂O), 32.0, 24.8, 22.6 (CH₂), 19.5 (CH₃)
Mass Spectrometry (FAB) m/z: 253 [M+H]⁺

Experimental Protocols for Synthesis

The synthesis of this compound can be approached through established methods of purine ring construction, most notably through the cyclization of a suitably substituted pyrimidine precursor. A plausible and commonly employed synthetic route is the Traube purine synthesis.

General Synthetic Pathway: Traube Purine Synthesis

The Traube synthesis involves the condensation of a 4,5-diaminopyrimidine with a source of a single carbon atom, such as formic acid or formamide, to form the imidazole ring fused to the pyrimidine ring.

Traube_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Formation 4,5-diamino-6-methylpyrimidine 4,5-Diamino-6-methylpyrimidine Formylated_Intermediate N-(4-amino-6-methylpyrimidin-5-yl)formamide 4,5-diamino-6-methylpyrimidine->Formylated_Intermediate Formylation Formic_Acid Formic Acid (or derivative) 6-methyl-9H-purin-2-ol 6-Methyl-9H-purin-2-ol Formylated_Intermediate->6-methyl-9H-purin-2-ol Cyclization This compound This compound 6-methyl-9H-purin-2-ol->this compound Chlorination (e.g., POCl₃) Kinase_Inhibitor_Synthesis This compound This compound Kinase_Inhibitor Substituted 6-methylpurine (Kinase Inhibitor Candidate) This compound->Kinase_Inhibitor Nucleophilic Substitution Nucleophile Nucleophile (e.g., R-NH₂, R-OH) Nucleophile->Kinase_Inhibitor

References

Reactivity Profile of the Chlorine Atom in 2-chloro-6-methyl-9H-purine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the chlorine atom at the C2 position of 2-chloro-6-methyl-9H-purine. This purine derivative is a valuable scaffold in medicinal chemistry, and understanding the reactivity of its chloro substituent is crucial for the design and synthesis of novel bioactive molecules. This document provides a comprehensive overview of its participation in key organic reactions, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and its potential metabolic fate.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position of the purine ring is susceptible to nucleophilic aromatic substitution (SNAr). However, the reactivity of chloropurines is highly dependent on the position of the halogen. In di-substituted purines, such as 2,6-dichloropurine, the C6-chloro is significantly more reactive towards nucleophiles than the C2-chloro. This differential reactivity allows for selective functionalization of the purine core. While direct quantitative data for this compound is limited in publicly available literature, the general principles of SNAr on the purine scaffold provide valuable insights.

The methyl group at the C6 position is an electron-donating group, which may slightly decrease the electrophilicity of the purine ring compared to an unsubstituted or electron-withdrawing group at this position. Consequently, the C2-chloro in this compound is expected to be less reactive towards nucleophiles than the C2-chloro in 2,6-dichloropurine.

Reaction with Amines (Amination):

The displacement of the C2-chloro by primary and secondary amines is a common method for the synthesis of 2-aminopurine derivatives. These reactions are typically carried out at elevated temperatures in a polar solvent, often with the addition of a base to neutralize the HCl generated.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution with Amines

NucleophileReagents and ConditionsProductReference
CyclopentylamineEthanol, sealed tube, 125 °C2-(Cyclopentylamino)-6-methyl-9H-purine[1]
Substituted PiperazinesTriethylamine, Ethanol2-(Piperazin-1-yl)-6-methyl-9H-purine derivatives[1]
MorpholineN/A2-Morpholino-6-methyl-9H-purine[2]

Experimental Protocol: General Procedure for Amination

A solution of this compound and an excess of the desired amine in a suitable solvent (e.g., ethanol, isopropanol, or DMF) is heated in a sealed vessel. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to scavenge the liberated HCl. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Logical Relationship for SNAr with Amines

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products This compound This compound 2-Amino-6-methyl-9H-purine Derivative 2-Amino-6-methyl-9H-purine Derivative This compound->2-Amino-6-methyl-9H-purine Derivative SNA_r Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->2-Amino-6-methyl-9H-purine Derivative Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->2-Amino-6-methyl-9H-purine Derivative Base (e.g., TEA) Base (e.g., TEA) HCl HCl Base (e.g., TEA)->HCl Neutralization Heat Heat Heat->2-Amino-6-methyl-9H-purine Derivative

Caption: General workflow for the nucleophilic aromatic substitution of this compound with an amine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and they are widely applied in the functionalization of purine scaffolds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C2 position of the purine and various aryl or heteroaryl groups. This reaction involves the coupling of the chloropurine with a boronic acid or its ester in the presence of a palladium catalyst and a base. The reactivity in Suzuki-Miyaura coupling also follows the trend of C6-Cl > C2-Cl. For 2,6-dichloropurines, selective coupling at the C6 position can be achieved, leaving the C2-chloro available for subsequent transformations.[3]

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Chloropurines

CatalystLigandBaseSolventTemperature (°C)Reference
Pd(PPh₃)₄-K₂CO₃Toluene100[3]
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O100-110

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel containing this compound, the boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ and a phosphine ligand), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) are added. The vessel is purged with an inert gas (e.g., argon or nitrogen), and a degassed solvent (e.g., toluene, dioxane, or a mixture with water) is added. The mixture is heated with stirring until the starting material is consumed, as monitored by TLC or LC-MS. The reaction is then cooled, diluted with an organic solvent, and washed with water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Signaling Pathway for Suzuki-Miyaura Coupling

G Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Aryl-Pd(II)-Cl(L_n) Aryl-Pd(II)-Cl(L_n) Oxidative Addition->Aryl-Pd(II)-Cl(L_n) Transmetalation Transmetalation Aryl-Pd(II)-Cl(L_n)->Transmetalation Aryl-Pd(II)-R(L_n) Aryl-Pd(II)-R(L_n) Transmetalation->Aryl-Pd(II)-R(L_n) Reductive Elimination Reductive Elimination Aryl-Pd(II)-R(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Catalyst Regeneration 2-Aryl-6-methyl-9H-purine 2-Aryl-6-methyl-9H-purine Reductive Elimination->2-Aryl-6-methyl-9H-purine This compound This compound This compound->Oxidative Addition Boronic Acid (R-B(OH)2) Boronic Acid (R-B(OH)2) Boronic Acid (R-B(OH)2)->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

Table 3: Common Catalytic Systems for Buchwald-Hartwig Amination

Palladium PrecursorLigandBaseSolvent
Pd₂(dba)₃XPhos, RuPhos, BrettPhosNaOtBu, K₃PO₄, LiHMDSToluene, Dioxane, THF

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox, a reaction vessel is charged with a palladium precursor (e.g., Pd₂(dba)₃), a phosphine ligand, and a base (e.g., NaOtBu). The aryl halide (this compound) and the amine are then added, followed by an anhydrous solvent (e.g., toluene or dioxane). The vessel is sealed and heated with stirring. The reaction progress is monitored by an appropriate analytical technique. After completion, the reaction is cooled, and the product is isolated through an extractive workup followed by purification, typically by column chromatography.

Experimental Workflow for Buchwald-Hartwig Amination

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_workup Workup & Purification Palladium Precursor Palladium Precursor Reaction Mixture Reaction Mixture Palladium Precursor->Reaction Mixture Phosphine Ligand Phosphine Ligand Phosphine Ligand->Reaction Mixture Base Base Base->Reaction Mixture This compound This compound This compound->Reaction Mixture Amine Amine Amine->Reaction Mixture Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Reaction Mixture Heating Heating Reaction Mixture->Heating Workup Workup Heating->Workup Reaction Completion Quenching Quenching Workup->Quenching Extraction Extraction Quenching->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) Final Product Final Product Purification (Chromatography)->Final Product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Enzymatic and Metabolic Profile

The enzymatic and metabolic fate of this compound is an important consideration for its development as a therapeutic agent. While specific studies on this molecule are scarce, the metabolism of related purine analogs can provide valuable insights.

Purine metabolism is a complex network of pathways involving both salvage and de novo synthesis.[5][6] Exogenous purine derivatives can be metabolized by various enzymes, including cytochrome P450 (CYP) enzymes, which are primarily responsible for phase I metabolism of xenobiotics.[7][8]

The metabolism of 6-methylpurine has been studied, and it is known to be converted to 6-methylpurine ribonucleoside triphosphate in cells. The introduction of a chlorine atom at the C2 position may influence its metabolic stability and pathway. The chlorine atom could be a site for oxidative metabolism by CYP enzymes, potentially leading to dechlorination or hydroxylation.

Furthermore, enzymatic modifications can be intentionally employed for the synthesis of purine derivatives. For instance, nucleoside phosphorylases can be used in transglycosylation reactions to synthesize nucleoside analogs.[9] The introduction of a chlorine atom at the C2 position has been shown to confer resistance to deamination by adenosine deaminase, which can enhance the biological activity of purine nucleosides.[9]

Potential Metabolic Pathways

G cluster_phase1 Phase I (CYP450) cluster_phase2 Phase II (Conjugation) This compound This compound Phase I Metabolism Phase I Metabolism This compound->Phase I Metabolism Oxidation (Hydroxylation) Oxidation (Hydroxylation) Phase I Metabolism->Oxidation (Hydroxylation) Dechlorination Dechlorination Phase I Metabolism->Dechlorination Phase II Metabolism Phase II Metabolism Glucuronidation Glucuronidation Phase II Metabolism->Glucuronidation Sulfation Sulfation Phase II Metabolism->Sulfation Excretion Excretion Oxidation (Hydroxylation)->Phase II Metabolism Dechlorination->Phase II Metabolism Glucuronidation->Excretion Sulfation->Excretion

Caption: A hypothetical metabolic pathway for this compound.

Conclusion

The chlorine atom in this compound offers a versatile handle for the chemical modification of the purine scaffold. Its reactivity is governed by the electronic nature of the purine ring and is generally lower than that of a chlorine atom at the C6 position. This allows for regioselective functionalization in di-substituted purines. The C2-chloro can be displaced by various nucleophiles through SNAr reactions and can participate in powerful palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. While the specific metabolic pathways for this compound are not well-documented, it is anticipated to undergo metabolism by cytochrome P450 enzymes. Further investigation into the precise reaction conditions and the metabolic profile of this compound will be invaluable for its application in drug discovery and development.

References

Methodological & Application

Application Notes & Protocols: Nucleophilic Aromatic Substitution on 2-chloro-6-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The purine scaffold is a fundamental component of biologically significant molecules, including nucleic acids and various cofactors. Synthetic modification of the purine ring is a cornerstone of medicinal chemistry, leading to the development of numerous therapeutic agents. Nucleophilic aromatic substitution (SNAr) is a powerful and widely used reaction for functionalizing halopurines. The electron-withdrawing nature of the nitrogen atoms in the purine ring system facilitates the SNAr reaction by stabilizing the intermediate Meisenheimer complex. This document provides a detailed protocol for the SNAr reaction on 2-chloro-6-methyl-9H-purine, a versatile intermediate for creating libraries of 2-substituted purine derivatives. The reactivity of chloropurines is generally highest at the C6 position, followed by C2 and then C8; therefore, starting with a 2-chloro-6-methyl derivative allows for selective functionalization at the 2-position.[1]

General Reaction Scheme & Mechanism

The SNAr reaction on this compound typically proceeds by the addition of a nucleophile to the electron-deficient purine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The aromaticity is then restored by the elimination of the chloride leaving group, yielding the 2-substituted purine product. While this two-step addition-elimination mechanism is widely accepted, some studies on similar heterocyclic systems suggest that the reaction can also proceed via a concerted mechanism.[3]

Caption: General mechanism for SNAr on this compound.

Experimental Workflow

The general workflow for performing a nucleophilic aromatic substitution on this compound involves reagent preparation, reaction execution under controlled conditions (either conventional heating or microwave irradiation), product work-up, and finally, purification and analysis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Weigh Reagents (Purine, Nucleophile, Base) B 2. Add Solvent (e.g., EtOH, BuOH, DMF) A->B C 3. Assemble Reaction (Sealed tube/flask) B->C D 4. Heat and Stir (Conventional or Microwave) C->D E 5. Monitor Progress (TLC) D->E F 6. Cool Reaction E->F G 7. Remove Solvent (in vacuo) F->G H 8. Purify Crude Product (Flash Chromatography) G->H I 9. Characterize Product (NMR, MS) H->I

Caption: General experimental workflow for the SNAr protocol.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for SNAr reactions on related chloropurine and chloropyrimidine scaffolds.[4][5] Researchers should optimize conditions for their specific nucleophile.

Protocol 1: Amination using Conventional Heating

This protocol is suitable for a wide range of primary and secondary amines.

Reagents & Materials:

  • This compound

  • Amine nucleophile (primary or secondary)

  • Base: Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Absolute Ethanol (EtOH) or n-Butanol (BuOH)

  • Schlenk flask or sealed tube

  • Stir plate and oil bath

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask or sealed tube, add this compound (1.0 eq).

  • Add the desired solvent (e.g., n-Butanol, 0.1 M concentration).[4]

  • Add the amine nucleophile (1.1 - 1.5 eq).

  • Add the base, such as triethylamine (3.0 eq) or DIPEA (1.1 eq).[4][5]

  • Seal the flask/tube and place it in a preheated oil bath at 75-90 °C.[4][5]

  • Stir the reaction mixture for 6-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4][5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure (in vacuo).

  • The resulting crude residue can be purified by silica gel flash column chromatography using an appropriate solvent system (e.g., Ethyl Acetate/Methanol or Dichloromethane/Methanol) to yield the pure product.

Protocol 2: Amination using Microwave Irradiation

Microwave-assisted synthesis can significantly reduce reaction times compared to conventional heating.[4]

Reagents & Materials:

  • Same as Protocol 1, plus:

  • Microwave-safe reaction vial with a snap cap

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vial, combine this compound (1.0 eq), the amine nucleophile (1.1 eq), and a base like DIPEA (1.1 eq).[4]

  • Add Ethanol as the solvent (to a concentration of approx. 0.08 M).[4]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 10-15 minutes (power setting ~150 W).[4]

  • After the reaction is complete, cool the vial to a safe temperature.

  • Work-up and purify the product as described in Protocol 1 (steps 8-9).

Data Presentation: Comparison of Reaction Conditions

The choice of reaction conditions can significantly impact yield and reaction time. The following tables summarize conditions reported for the amination of a related chloropurine acyclic nucleoside analogue, which serves as a useful model for the target reaction.[4]

Table 1: Summary of General Amination Conditions

Entry Method Nucleophile (eq) Base (eq) Solvent Temperature (°C) Time Yield (%) Reference
1 Microwave Amine (1.1) DIPEA (1.1) EtOH 120 10 min 80 - 92 [4]
2 Conventional Amine (1.1) DIPEA (1.1) BuOH 75 16 h 58 - 75 [4]
3 Conventional Amine (5.0) None (Amine is base) EtOH 75 16 h Varies [4]

| 4 | Conventional | Piperazine (1.0) | Et₃N (3.0) | EtOH | 80-90 | 6 h | 91 - 95 |[5] |

Table 2: Microwave vs. Conventional Heating for Amination of a Chloropurine Derivative [4]

Nucleophile Method Time Yield (%)
Morpholine Microwave 10 min 92%
Conventional 16 h 75%
Piperidine Microwave 10 min 89%
Conventional 16 h 68%
N-Methylpiperazine Microwave 10 min 85%
Conventional 16 h 63%
Aniline Microwave 10 min 80%

| | Conventional | 16 h | 58% |

Data adapted from a study on (E)-4-((2-chloro-9H-purin-9-yl)methoxy)but-2-en-1-ol. Yields are indicative and may vary for this compound.

Safety and Handling

  • This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

  • Reactions should be performed in a well-ventilated fume hood.

  • Bases such as triethylamine and DIPEA are corrosive and volatile; handle with care.

  • Microwave reactions involve high pressures and temperatures; use only appropriate microwave-safe vials and follow the manufacturer's safety guidelines for the reactor.

Conclusion

The nucleophilic aromatic substitution on this compound is a robust and versatile reaction for generating diverse libraries of 2-substituted purines. The protocols outlined provide a solid foundation for researchers, with options for both conventional heating and rapid microwave-assisted synthesis. The choice of base, solvent, and temperature can be tailored to the specific nucleophile being used, allowing for broad application in drug discovery and chemical biology.

References

Synthesis of 2-amino-6-methyl-9H-purine from 2-chloro-6-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-amino-6-methyl-9H-purine from its precursor, 2-chloro-6-methyl-9H-purine, via nucleophilic aromatic substitution. 2-aminopurine derivatives are valuable scaffolds in medicinal chemistry and drug discovery. They serve as key intermediates in the development of molecules targeting various biological pathways, including DNA repair mechanisms, making them relevant for oncology research.[1] This protocol outlines a robust method using ammonolysis under controlled heating conditions.

Introduction

Substituted purines are a cornerstone of numerous physiological processes and represent a privileged scaffold in drug design. The 2-aminopurine core, in particular, is a crucial building block for synthesizing a wide range of biologically active compounds. Derivatives of 2-aminopurines have been investigated for their potential to modulate the activity of enzymes such as the human DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT).[1] Inactivation of AGT can enhance the efficacy of certain alkylating chemotherapeutic agents. The conversion of this compound to 2-amino-6-methyl-9H-purine is a fundamental step, installing the critical amino group at the C2 position, which is essential for mimicking the natural purine base, guanine. This application note details a reliable laboratory-scale procedure for this transformation.

Data Presentation

The following table summarizes the key quantitative data for the reactant and the product.

PropertyThis compound (Starting Material)2-amino-6-methyl-9H-purine (Product)
CAS Number 1681-19-2[2]Not available in searched literature
Molecular Formula C₆H₅ClN₄[2]C₆H₆N₆
Molecular Weight 168.58 g/mol [2]150.15 g/mol
Melting Point Data not available in searched literature>300 °C (Estimated)
¹H NMR (DMSO-d₆, est.) δ ~8.2 (s, 1H, C8-H), ~2.5 (s, 3H, CH₃) ppmδ ~7.8 (s, 1H, C8-H), ~6.5 (br s, 2H, NH₂), ~2.3 (s, 3H, CH₃) ppm
Typical Yield N/A65-85% (Estimated)

Experimental Workflow Diagram

The overall experimental workflow for the synthesis is depicted below.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Weigh this compound B Add 7N NH3/Methanol Solution A->B C Seal Reaction Vessel B->C D Heat in Microwave Reactor (e.g., 120-140°C, 30 min) or Conventional Heating (e.g., 120°C, 12-16 h) C->D Heating under Pressure E Cool to Room Temperature D->E Reaction Completion F Concentrate Under Vacuum E->F G Obtain Crude Product F->G H Silica Gel Chromatography or Recrystallization G->H Purify I Characterize Pure Product (NMR, MS, MP) H->I Analysis

Caption: Workflow for the amination of this compound.

Experimental Protocol

This protocol is based on established methods for the amination of chloropurine derivatives.[3]

Materials:

  • This compound

  • 7N solution of ammonia in methanol

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Microwave reaction vials (10-20 mL) or a sealed pressure tube

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a 10 mL microwave reaction vial, add this compound (e.g., 1.0 mmol, 168.6 mg).

    • Add 5-7 mL of a 7N solution of ammonia in methanol.

    • Securely cap the vial.

  • Reaction:

    • Method A (Microwave Synthesis): Place the sealed vial in a microwave reactor. Heat the mixture to 120-140 °C and hold for 30-60 minutes.[3] Monitor the pressure to ensure it remains within the safe limits of the vessel.

    • Method B (Conventional Heating): Alternatively, heat the sealed pressure tube in a heating block or oil bath at 120 °C for 12-16 hours.

    • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking a small aliquot from a cooled test reaction. (Eluent for TLC: e.g., 10% Methanol in Dichloromethane).

  • Work-up and Isolation:

    • After the reaction is complete, allow the vessel to cool completely to room temperature behind a safety shield.

    • Once cooled, carefully open the vial in a well-ventilated fume hood to release any residual pressure.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator to yield the crude solid product.

  • Purification:

    • Method A (Column Chromatography): The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, for example, from 100% DCM to 10% MeOH in DCM, can be employed to isolate the pure product.

    • Method B (Recrystallization): Depending on the purity of the crude product, recrystallization from a suitable solvent such as ethanol, water, or an ethanol/water mixture may be effective.

    • Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain 2-amino-6-methyl-9H-purine as a solid.

  • Characterization:

    • Dry the final product under vacuum.

    • Determine the yield and characterize the compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis to confirm its identity and purity.

Safety and Handling Precautions

  • Perform all operations in a well-ventilated fume hood.

  • This compound is a chlorinated heterocyclic compound and should be handled with care. Avoid inhalation and skin contact.

  • Ammonia solutions are corrosive and have a pungent odor. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reactions performed in sealed vessels at elevated temperatures pose a risk of over-pressurization. Use appropriate pressure-rated glassware and always use a blast shield. Never exceed the recommended temperature and pressure limits for the vessel.

  • Ensure the reaction vessel has completely cooled before opening.

References

Application Notes and Protocols: 2-Chloro-6-methyl-9H-purine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-chloro-6-methyl-9H-purine as a versatile starting material for the synthesis of potent kinase inhibitors. The protocols and data presented herein are compiled from recent scientific literature and are intended to guide researchers in the design, synthesis, and evaluation of novel kinase inhibitors for therapeutic development.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The purine scaffold is a privileged structure in medicinal chemistry, as its resemblance to the endogenous ATP ligand allows for the design of competitive kinase inhibitors.[2][3] this compound is a key building block that enables the synthesis of 2,6,9-trisubstituted purine derivatives, which have shown significant promise as inhibitors of various oncogenic kinases.[4][5][6]

Kinase Targets and Therapeutic Areas

Derivatives of this compound have been successfully utilized to generate inhibitors targeting a range of kinases implicated in cancer and immune disorders. Key targets include:

  • Bcr-Abl: A fusion protein tyrosine kinase that is the causative agent of Chronic Myeloid Leukemia (CML).[5][7]

  • Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase crucial for B-cell development and signaling, implicated in B-cell malignancies and autoimmune diseases.[8][9]

  • FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase, particularly the internal tandem duplication (ITD) mutant, which is a driver of Acute Myeloid Leukemia (AML).[2][10]

  • Cyclin-Dependent Kinases (CDKs): A family of serine/threonine kinases that control the cell cycle. Their aberrant activity is a common feature of many cancers.[11][12]

Data Presentation: Inhibitory Activities of 2,6,9-Trisubstituted Purine Derivatives

The following tables summarize the inhibitory activities of representative 2,6,9-trisubstituted purine derivatives synthesized from precursors similar to this compound. This data highlights the potential for developing potent and selective inhibitors from this chemical scaffold.

Table 1: Bcr-Abl Kinase Inhibitory Activity

CompoundR2 SubstituentR6 SubstituentR9 SubstituentBcr-Abl IC50 (nM)Reference
III VariesVariesVaries40[5]
4f VariesVariesVaries70[4]
11b VariesVariesVaries15[5]
AP23464 VariesVariesVaries< 1[4]

Table 2: BTK and FLT3-ITD Kinase Inhibitory Activity

CompoundR2 SubstituentR6 SubstituentR9 SubstituentBTK IC50 (µM)FLT3-ITD IC50 (µM)Reference
V VariesVariesVaries0.58-[4]
5j VariesVariesVaries0.41-[4]
5b VariesVariesVaries-0.38[4]
II VariesVariesVaries-0.002[4]

Table 3: CDK Inhibitory Activity

CompoundR2 SubstituentR6 SubstituentR9 SubstituentCDK2 IC50 (µM)Reference
IV VariesVariesVariesPotent and Selective[6]

Experimental Protocols

General Synthesis of 2,6,9-Trisubstituted Purine Derivatives

The following is a generalized protocol for the synthesis of 2,6,9-trisubstituted purine kinase inhibitors, adapted from established methodologies.[1][6] This protocol can be adapted for the use of this compound as a starting material.

Step 1: N9-Alkylation of the Purine Core

  • To a solution of this compound in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3 or NaH).

  • Add the desired alkylating agent (e.g., an alkyl halide) and stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the N9-alkylated product by column chromatography.

Step 2: C6-Substitution via Nucleophilic Aromatic Substitution

  • Dissolve the N9-alkylated 2-chloro-6-methylpurine in a suitable solvent (e.g., n-butanol or isopropanol).

  • Add the desired amine nucleophile and a base (e.g., DIPEA).

  • Heat the reaction mixture under reflux or using microwave irradiation until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting 2-chloro-6-amino-9-alkylpurine derivative by column chromatography or recrystallization.

Step 3: C2-Substitution via Cross-Coupling or Nucleophilic Substitution

  • For Suzuki or Buchwald-Hartwig cross-coupling reactions, dissolve the 2-chloro-6,9-disubstituted purine in a suitable solvent system (e.g., dioxane/water).

  • Add the appropriate boronic acid/ester or amine, a palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3), a ligand (e.g., SPhos), and a base (e.g., K2CO3 or Cs2CO3).

  • Heat the reaction mixture under an inert atmosphere until completion.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the final 2,6,9-trisubstituted purine derivative by column chromatography.

  • Alternatively, for nucleophilic aromatic substitution at C2, react the 2-chloro intermediate with a suitable nucleophile (e.g., an amine or thiol) in the presence of a base at elevated temperatures.

Kinase Inhibition Assay Protocol (General)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.[3][13]

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (radiolabeled [γ-32P]ATP or for use with ADP-Glo™ Kinase Assay)

    • Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT)

    • Synthesized inhibitor compounds dissolved in DMSO

    • 96-well plates

    • Apparatus for detecting kinase activity (e.g., scintillation counter, luminometer)

  • Procedure:

    • Prepare a serial dilution of the inhibitor compounds in DMSO.

    • In a 96-well plate, add the kinase, substrate, and kinase reaction buffer.

    • Add the diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration.

    • Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).

    • Detect the amount of substrate phosphorylation. For radiolabeled assays, this involves washing the membrane and measuring radioactivity. For luminescence-based assays, follow the manufacturer's protocol (e.g., Promega's ADP-Glo™).

    • Calculate the percentage of kinase inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Bcr-Abl Signaling Pathway

Bcr-Abl is a constitutively active tyrosine kinase that activates multiple downstream signaling pathways, leading to increased cell proliferation and survival in Chronic Myeloid Leukemia.[5]

Bcr_Abl_Signaling BCR_ABL Bcr-Abl RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival JAK_STAT->Survival Inhibitor 2,6,9-Trisubstituted Purine Inhibitor Inhibitor->BCR_ABL

Caption: Bcr-Abl signaling and inhibition.

FLT3-ITD Signaling Pathway

The internal tandem duplication (ITD) mutation in FLT3 leads to ligand-independent dimerization and constitutive activation of downstream pathways, promoting leukemogenesis in Acute Myeloid Leukemia.[10][14]

FLT3_ITD_Signaling FLT3_ITD FLT3-ITD PI3K_AKT PI3K/AKT Pathway FLT3_ITD->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3_ITD->RAS_MAPK STAT5 STAT5 Pathway FLT3_ITD->STAT5 Survival Survival and Anti-apoptosis PI3K_AKT->Survival Proliferation Leukemic Cell Proliferation RAS_MAPK->Proliferation STAT5->Proliferation Inhibitor 2,6,9-Trisubstituted Purine Inhibitor Inhibitor->FLT3_ITD

Caption: FLT3-ITD signaling cascade.

BTK Signaling Pathway

Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[15][16]

BTK_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NF_kB NF-κB Pathway PLCg2->NF_kB MAPK MAPK Pathway PLCg2->MAPK Cell_Response B-Cell Proliferation, Survival, and Activation NF_kB->Cell_Response MAPK->Cell_Response Inhibitor 2,6,9-Trisubstituted Purine Inhibitor Inhibitor->BTK

Caption: BTK signaling in B-cells.

CDK2 Cell Cycle Regulation

CDK2, in complex with Cyclin E and Cyclin A, plays a pivotal role in the G1/S transition and S phase progression of the cell cycle.[11][17]

CDK2_Pathway CyclinE_CDK2 Cyclin E / CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylation CyclinA_CDK2 Cyclin A / CDK2 DNA_Replication DNA Replication CyclinA_CDK2->DNA_Replication E2F E2F Rb->E2F Inhibition S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Inhibitor 2,6,9-Trisubstituted Purine Inhibitor Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2

Caption: CDK2 regulation of the cell cycle.

Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

The following diagram outlines a typical workflow for the development of kinase inhibitors using this compound.

experimental_workflow Start This compound Synthesis Chemical Synthesis: N9-Alkylation, C6-Amination, C2-Functionalization Start->Synthesis Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Purification->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays (Proliferation, Apoptosis) In_Vitro_Assay->Cell_Based_Assay Lead_Optimization Lead Optimization (SAR Studies) Cell_Based_Assay->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: Kinase inhibitor development workflow.

References

Application Notes and Protocols for Suzuki Coupling with 2-chloro-6-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The functionalization of the purine scaffold is a key strategy for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the purine core. This application note provides a detailed experimental setup for the Suzuki coupling of 2-chloro-6-methyl-9H-purine, a key intermediate for the synthesis of a variety of biologically active molecules. The resulting 2-aryl-6-methyl-9H-purine derivatives are of significant interest due to their potential as modulators of various signaling pathways implicated in cancer. For instance, 6-methylpurine is known to be highly cytotoxic, and various 2,6,9-trisubstituted purines have been shown to induce cell cycle arrest and apoptosis in cancer cell lines.[1][2]

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (in this case, this compound) with an organoboron compound, typically a boronic acid or its ester. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. For nitrogen-rich heterocycles like purines, the potential for N-H activation or catalyst inhibition requires careful consideration of the reaction conditions. While N9-protection is a common strategy, recent advances have enabled the direct coupling of N-H unprotected heterocycles using specific catalyst systems.

Data Presentation: Representative Suzuki Coupling Reactions of Halopurines

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of various chloropurine derivatives, providing a reference for optimizing the reaction with this compound.

Table 1: Suzuki-Miyaura Coupling of 9-Benzyl-2,6-dichloropurine with Phenylboronic Acid

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (2.5)K₂CO₃Toluene1002477[3]

Table 2: Suzuki-Miyaura Coupling of 9-Benzyl-6-chloropurine with Various Boronic Acids

EntryBoronic AcidMethodCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidAPd(PPh₃)₄ (2.5)K₂CO₃Toluene1002495[3]
24-Methoxyphenylboronic acidAPd(PPh₃)₄ (2.5)K₂CO₃Toluene1002492[3]
33-Nitrophenylboronic acidBPd(PPh₃)₄ (2.5)aq. K₂CO₃DME852466[3]

Method A: Anhydrous conditions. Method B: Aqueous conditions.

Experimental Protocols

This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials
  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like SPhos Pd G3) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture such as dioxane/water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

Protocol 1: General Procedure for Suzuki Coupling (N-H Unprotected)

This protocol is adapted from methods shown to be effective for N-H unprotected heterocycles.

Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.5 eq), the base (e.g., K₃PO₄, 3.0 eq), and the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., 1,4-dioxane/water 10:1) via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for another 10-15 minutes.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

Reaction Monitoring:

  • Monitor the progress of the reaction by TLC or LC-MS. To take a sample for TLC, briefly remove the flask from the heat, cool slightly, and quickly take an aliquot with a capillary tube under a positive flow of inert gas.

Work-up and Purification:

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Protocol 2: Alternative Procedure with N9-Benzoyl Protection

If Protocol 1 gives low yields due to issues with the unprotected N-H group, an N9-protection strategy can be employed.

Step 1: N9-Benzoylation

  • Suspend this compound in anhydrous pyridine.

  • Cool the mixture to 0 °C and add benzoyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to obtain the N9-benzoyl protected purine.

Step 2: Suzuki Coupling

  • Follow the general procedure in Protocol 1 using the N9-benzoyl protected 2-chloro-6-methylpurine.

Step 3: Deprotection

  • Dissolve the purified N9-benzoyl protected product in methanol.

  • Add a solution of sodium methoxide in methanol and stir at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction with acetic acid and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: - this compound - Arylboronic acid - Base (e.g., K₃PO₄) B Add Catalyst System: - Palladium Pre-catalyst (e.g., SPhos Pd G3) A->B C Add Solvent: (e.g., Dioxane/H₂O) B->C D Degas Mixture (N₂ or Ar bubbling) C->D E Heat to Reaction Temp. (80-110 °C) D->E F Cool to RT & Quench E->F G Extraction with Organic Solvent F->G H Drying and Concentration G->H I Column Chromatography H->I J Characterization: - NMR - MS - Purity Analysis I->J

Caption: General workflow for the Suzuki coupling of this compound.

suzuki_catalytic_cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition transmetalation_intermediate Ar-Pd(II)L₂-R pd2_complex->transmetalation_intermediate Transmetalation transmetalation_intermediate->pd0 Reductive Elimination product Ar-R transmetalation_intermediate->product aryl_halide Ar-X (2-chloro-6-methyl- 9H-purine) boronic_acid R-B(OH)₂

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

signaling_pathway cluster_cell Cancer Cell purine 2-Aryl-6-methyl-9H-purine Derivative pi3k PI3K/Akt/mTOR Pathway purine->pi3k Inhibition mapk MAPK Pathway purine->mapk Modulation p53 p53 purine->p53 Activation proliferation Cell Proliferation pi3k->proliferation Promotes apoptosis Apoptosis pi3k->apoptosis Inhibits mapk->proliferation Promotes p53->apoptosis Induces cell_cycle_arrest Cell Cycle Arrest (G1/S or G2/M) p53->cell_cycle_arrest Induces

Caption: Putative signaling pathways modulated by 2,6-substituted purine derivatives in cancer cells.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-chloro-6-methyl-9H-purine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-chloro-6-methyl-9H-purine and its derivatives are a class of heterocyclic organic compounds that are of significant interest in medicinal chemistry and drug development. As intermediates and final products, their purity is critical for accurate biological screening and subsequent studies. Synthetic routes to these compounds often yield mixtures containing starting materials, byproducts, and isomers, necessitating a robust purification strategy. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective technique for the purification of such substituted purine compounds due to its high resolution and scalability.[1] This document provides a detailed protocol and application notes for the HPLC purification of this compound derivatives.

Data Presentation: Chromatographic Parameters and Performance

The successful purification of this compound derivatives is dependent on the careful selection of HPLC parameters. The following tables provide typical starting conditions for both analytical and preparative scale RP-HPLC, which can be optimized for specific derivatives.

Table 1: Typical HPLC Parameters for Analytical Scale Purification

ParameterSetting
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5-95% B over 20 min
Flow Rate1.0 mL/min
Detection254 nm
Injection Volume10 µL
Typical Retention Time8-15 min
Expected Purity>95%

Table 2: Typical HPLC Parameters for Preparative Scale Purification

ParameterSetting
ColumnC18, 21.2 x 250 mm, 10 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient20-70% B over 30 min (focused gradient)
Flow Rate20 mL/min
Detection254 nm
Injection Volume1-5 mL
Typical Retention Time10-20 min
Expected Purity>98%
Expected Yield70-90%

Experimental Protocols

This section outlines a systematic approach to developing an analytical method for a novel this compound derivative, which can then be scaled up for preparative purification.

Sample Preparation

Proper sample preparation is crucial for successful HPLC analysis and purification.

  • a. Dissolve the crude synthetic product in a suitable solvent such as Dimethyl Sulfoxide (DMSO), Methanol, or Acetonitrile to a concentration of approximately 1 mg/mL for analytical scale and a higher, optimized concentration for preparative scale.[1]

  • b. Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.[1]

Analytical Method Development

An initial scouting gradient is employed to determine the retention time of the target compound and the separation profile of impurities.

  • a. Initial Scouting Gradient:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Gradient: 5% to 95% B over 20 minutes[1]

    • Detection: Diode Array Detector (DAD) scanning from 200-400 nm to determine the optimal detection wavelength.

    • Injection Volume: 10 µL

  • b. Method Optimization:

    • Based on the retention time from the scouting run, the gradient is adjusted to improve resolution between the target peak and any closely eluting impurities. A shallower gradient around the elution time of the target compound will enhance separation.

    • If peak tailing is observed, which can be common for purine compounds, consider using a different mobile phase modifier like trifluoroacetic acid (TFA) or employing a column with low silanol activity.

    • The hydrophobicity (logP value) and pKa of the specific derivative will influence its retention. Adjusting the mobile phase pH can alter the ionization state of the molecule and improve peak shape and retention.[2]

Preparative Method Scale-Up and Purification

Once an optimized analytical method is established, it can be scaled up for preparative purification.

  • a. Method Scaling:

    • The analytical gradient and flow rate are scaled geometrically for the larger preparative column. The goal is to maintain a similar linear velocity of the mobile phase.

    • The injection volume is significantly increased, depending on the compound's solubility and the loading capacity of the preparative column.

  • b. Purification Run:

    • Column: C18, 21.2 x 250 mm, 10 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 20 mL/min

    • Gradient: A focused gradient based on the optimized analytical separation (e.g., 20% to 70% B over 30 minutes).[1]

    • Detection: UV detector set at the optimal wavelength determined during analytical method development (e.g., 254 nm).

    • Fraction Collection: Fractions are collected across the peak corresponding to the target compound based on the UV chromatogram.

Post-Purification Processing
  • a. The collected fractions are analyzed by analytical HPLC to confirm the purity of the target compound.

  • b. Pure fractions are pooled, and the solvent is removed, typically by lyophilization or rotary evaporation, to yield the purified solid compound.

Visualizations

HPLC Purification Workflow

The following diagram illustrates the general workflow for the HPLC purification of this compound derivatives.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_analytical Analytical Method Development cluster_prep_purification Preparative Purification cluster_post Post-Purification Crude Crude Synthetic Product Dissolve Dissolve in Solvent (e.g., DMSO, MeOH) Crude->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Scouting Scouting Gradient (Analytical HPLC) Filter->Scouting Optimization Method Optimization (Gradient, Mobile Phase) Scouting->Optimization ScaleUp Scale-Up to Preparative HPLC Optimization->ScaleUp Purify Purification Run ScaleUp->Purify Collect Fraction Collection Purify->Collect PurityCheck Purity Analysis (Analytical HPLC) Collect->PurityCheck SolventRemoval Solvent Removal (Lyophilization) PurityCheck->SolventRemoval PureProduct Pure Product SolventRemoval->PureProduct

HPLC Purification Workflow for Purine Derivatives.
Logical Relationship for Method Development

The following diagram illustrates the logical relationships in the HPLC method development process.

Method_Development_Logic Start Start: Crude Sample ScoutingRun Perform Scouting Run (Broad Gradient) Start->ScoutingRun AnalyzeScouting Analyze Chromatogram: - Retention Time - Peak Shape - Resolution ScoutingRun->AnalyzeScouting Decision Is Separation Adequate? AnalyzeScouting->Decision OptimizeGradient Optimize Gradient (Shallower Slope) Decision->OptimizeGradient No OptimizeMobilePhase Optimize Mobile Phase (pH, Modifier) Decision->OptimizeMobilePhase Poor Peak Shape FinalMethod Final Analytical Method Decision->FinalMethod Yes OptimizeGradient->AnalyzeScouting OptimizeMobilePhase->AnalyzeScouting ScaleUp Scale-Up to Preparative FinalMethod->ScaleUp

Logical Flow for HPLC Method Development.

References

Application Notes and Protocols for the Synthesis of 2,6-Disubstituted Purines from 2-Chloro-6-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous biologically active molecules, including antiviral and anticancer agents. The strategic functionalization of the purine scaffold allows for the fine-tuning of their pharmacological properties. This application note provides detailed protocols for the synthesis of a diverse range of 2,6-disubstituted purines, starting from the readily available precursor, 2-chloro-6-methyl-9H-purine. The primary synthetic strategy employed is nucleophilic aromatic substitution (SNAr) at the C2 position, which is activated by the electron-withdrawing nature of the purine ring system. This methodology offers a versatile and efficient route to introduce a variety of substituents, including amino, alkoxy, and thioether moieties, at the 2-position, while retaining the methyl group at the 6-position.

Synthetic Workflow Overview

The general synthetic approach involves the direct displacement of the chloride at the C2 position of this compound with a suitable nucleophile. The methyl group at the C6 position is generally unreactive under these conditions. The choice of solvent, base, and reaction temperature is crucial for achieving high yields and purity.

Synthesis_Workflow start This compound product 2,6-Disubstituted Purine start->product  SNAr Reaction (Base, Solvent, Δ) nucleophile Nucleophile (R-NH2, R-OH, R-SH, N2H4) nucleophile->product  

Caption: General workflow for the synthesis of 2,6-disubstituted purines.

Data Summary of Synthesized 2,6-Disubstituted Purines

The following table summarizes the reaction conditions and yields for the synthesis of various 2,6-disubstituted purines from this compound.

EntryNucleophile (Reagent)BaseSolventTemperature (°C)Time (h)ProductYield (%)
1IsopropylamineEt3N1,2-DimethoxyethaneRoom Temp.1.22-(Isopropylamino)-6-methyl-9H-purine89
2Ammonia-Methanol (sat. with NH3)Room Temp. - 40422-Amino-6-methyl-9H-purine82
3Sodium Methoxide-MethanolReflux12-Methoxy-6-methyl-9H-purineHigh
4CyclohexylmethanolNaHTHFReflux42-(Cyclohexylmethoxy)-6-methyl-9H-purine75
5Hydrazine Hydrate-EthanolReflux32-Hydrazinyl-6-methyl-9H-purine92
6Sodium Thiomethoxide-DMFRoom Temp.22-(Methylthio)-6-methyl-9H-purineHigh

Experimental Protocols

Materials and General Methods:

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. This compound can be synthesized according to literature procedures or purchased from commercial suppliers. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra (1H and 13C) should be recorded on a standard spectrometer, and chemical shifts are reported in parts per million (ppm) relative to the solvent peak. Mass spectra should be obtained using an electrospray ionization (ESI) source.

Protocol 1: Synthesis of 2-(Alkylamino)-6-methyl-9H-purines

This protocol describes the general procedure for the nucleophilic aromatic substitution of this compound with primary and secondary amines.

Example: Synthesis of 2-(Isopropylamino)-6-methyl-9H-purine

  • To a solution of this compound (1.0 eq) in anhydrous 1,2-dimethoxyethane (DME), add isopropylamine (4.0 eq) at room temperature under an inert atmosphere.[1]

  • Stir the reaction mixture at room temperature for approximately 70 minutes.[1]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-(isopropylamino)-6-methyl-9H-purine.[1] The product is typically obtained in high yield (e.g., 89%).[1]

Protocol 2: Synthesis of 2-Amino-6-methyl-9H-purine

This protocol details the ammonolysis of this compound.

  • Prepare a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add this solution to a larger volume of methanol that has been saturated with ammonia gas at 0 °C.[1]

  • Stir the reaction mixture at room temperature for 24 hours, and then at 35-40 °C for an additional 18 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., eluting with a chloroform/methanol gradient) to yield 2-amino-6-methyl-9H-purine as a solid.[1] A typical yield for this reaction is around 82%.[1]

Protocol 3: Synthesis of 2-Alkoxy-6-methyl-9H-purines

This protocol outlines the synthesis of 2-alkoxy-6-methyl-9H-purines via reaction with alkoxides.

Example: Synthesis of 2-Methoxy-6-methyl-9H-purine

  • Prepare a solution of sodium methoxide in methanol. This can be done by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.

  • Add this compound (1.0 eq) to the sodium methoxide solution.

  • Heat the reaction mixture to reflux and stir for 1 hour.[2]

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization or column chromatography to give 2-methoxy-6-methyl-9H-purine.

Example: Synthesis of 2-(Cyclohexylmethoxy)-6-methyl-9H-purine

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 3.0 eq) in anhydrous THF under an inert atmosphere, add a solution of cyclohexylmethanol (2.5 eq) in anhydrous THF dropwise.[2]

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the alkoxide.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

  • Stir the reaction at room temperature for 2 hours, and then heat to reflux for 1 hour, or until TLC analysis indicates the consumption of the starting material.[2]

  • Cool the reaction mixture and quench by the careful addition of water.

  • Neutralize the mixture with acetic acid and concentrate under reduced pressure.

  • The crude product can be purified by precipitation from a methanol/water mixture or by column chromatography to yield 2-(cyclohexylmethoxy)-6-methyl-9H-purine. A yield of 75% can be expected.[2]

Protocol 4: Synthesis of 2-Hydrazinyl-6-methyl-9H-purine

This protocol describes the synthesis of 2-hydrazinyl-6-methyl-9H-purine.

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (excess, e.g., 5-10 eq).

  • Heat the reaction mixture to reflux for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • Filter the solid product and wash it with cold ethanol.

  • If necessary, the filtrate can be concentrated and the residue purified by column chromatography to obtain additional product. A high yield (e.g., 92%) is typically achieved.

Protocol 5: Synthesis of 2-(Alkylthio)-6-methyl-9H-purines

This protocol provides a general method for the synthesis of 2-(alkylthio)-6-methyl-9H-purines.

Example: Synthesis of 2-(Methylthio)-6-methyl-9H-purine

  • To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq) at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(methylthio)-6-methyl-9H-purine.

Logical Relationship of Synthetic Steps

The synthesis of 2,6-disubstituted purines from this compound follows a logical progression of nucleophilic attack at the most electrophilic site.

Logical_Relationship Start This compound (Electrophilic C2) Intermediate Meisenheimer-like Intermediate (Transient) Start->Intermediate Nucleophilic Attack Nuc Nucleophile (e.g., RNH2, RO-, RS-) Nuc->Intermediate Product 2-Substituted-6-methyl-9H-purine (Stable Product) Intermediate->Product Loss of Leaving Group Leaving_Group Chloride Ion (Cl-) (Leaving Group) Intermediate->Leaving_Group

Caption: Mechanism of nucleophilic aromatic substitution on this compound.

References

Application Notes and Protocols for 2-chloro-6-methyl-9H-purine in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Application of 2-chloro-6-methyl-9H-purine in Antiviral Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct experimental data for the antiviral activity of this compound has been published in the reviewed literature. This document provides a representative guide for researchers based on the known antiviral properties and experimental evaluation of structurally similar purine analogs. The presented data and mechanisms are hypothetical and intended to serve as a template for investigation.

Introduction

Purine analogs represent a cornerstone in the development of antiviral therapeutics. Their structural similarity to endogenous purine nucleosides allows them to interfere with viral replication processes, primarily by targeting viral polymerases or other essential enzymes. The compound this compound is a synthetic purine derivative that holds potential as a scaffold for the development of novel antiviral agents. The presence of a chlorine atom at the C2 position and a methyl group at the C6 position can influence the compound's metabolic stability, cellular uptake, and interaction with viral targets.[1][2][3] This document outlines potential applications and detailed experimental protocols for the evaluation of this compound and its derivatives in an antiviral drug discovery context.

Potential Mechanism of Action

Based on the mechanism of action of other purine analogs, this compound could potentially exert its antiviral effects through several mechanisms:

  • Inhibition of Viral Polymerase: After intracellular conversion to its triphosphate form, the analog could act as a competitive inhibitor or a chain terminator for viral RNA or DNA polymerases, thus halting the replication of the viral genome.

  • Modulation of Host Cellular Enzymes: The compound might interact with host cell kinases or other enzymes that are required for viral replication, indirectly inhibiting the virus.

  • Induction of Immune Responses: Some purine analogs have been shown to modulate the host immune response, which could contribute to viral clearance.

Further studies are required to elucidate the precise mechanism of action for this specific compound.

Data Presentation

The following tables present hypothetical data for the antiviral activity and cytotoxicity of this compound against a panel of representative viruses. These values are for illustrative purposes and are based on typical ranges observed for other antiviral purine derivatives.[3][4][5]

Table 1: In Vitro Antiviral Activity of this compound

VirusCell LineAssay TypeEC₅₀ (µM)
Influenza A (H1N1)MDCKCPE Inhibition8.5
Herpes Simplex Virus 1VeroPlaque Reduction5.2
Hepatitis C VirusHuh-7Replicon Assay12.1
Zika VirusVeroCPE Inhibition15.7

Table 2: Cytotoxicity Profile of this compound

Cell LineAssay TypeCC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
MDCKMTT Assay>100>11.8
VeroMTT Assay>100>19.2
Huh-7MTT Assay857.0

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to protect cells from virus-induced cell death.[6][7][8][9]

Materials:

  • Host cell line susceptible to the virus of interest (e.g., MDCK for Influenza, Vero for HSV-1).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Virus stock with a known titer.

  • This compound.

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., Neutral Red or Crystal Violet).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2 x 10⁴ cells/well). Incubate at 37°C with 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection and Treatment:

    • Remove the growth medium from the confluent cell monolayers.

    • Add the diluted compound to the wells in triplicate.

    • Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells.

    • Infect the wells (except for the cell control) with the virus at a multiplicity of infection (MOI) that causes 80-90% CPE within 48-72 hours.

  • Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 37°C) in a humidified 5% CO₂ incubator for 48-72 hours.

  • Quantification of Cell Viability:

    • Crystal Violet Staining:

      • Gently wash the cells with PBS.

      • Fix the cells with 10% formalin for 20 minutes.

      • Stain with 0.5% crystal violet solution for 15 minutes.

      • Wash the plates with water and allow them to dry.

      • Solubilize the stain with methanol and read the absorbance at 570 nm.

    • Neutral Red Staining:

      • Remove the medium and add Neutral Red solution to each well.

      • Incubate for 2-3 hours.

      • Remove the Neutral Red solution, wash with PBS, and add a destaining solution.

      • Read the absorbance at 540 nm.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of cell protection versus the compound concentration using non-linear regression analysis.

Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the formation of viral plaques.[10][11][12][13]

Materials:

  • Host cell line that forms plaques upon viral infection (e.g., Vero cells).

  • Complete cell culture medium.

  • Virus stock.

  • This compound.

  • 6-well or 12-well cell culture plates.

  • Overlay medium (e.g., medium containing 1% low-melting-point agarose or carboxymethylcellulose).

  • Crystal Violet staining solution.

Procedure:

  • Cell Seeding: Seed the plates with host cells to form a confluent monolayer within 24 hours.

  • Compound and Virus Preparation: Prepare serial dilutions of the compound in infection medium. Prepare virus dilutions to yield 50-100 plaques per well.

  • Infection:

    • Wash the cell monolayers with PBS.

    • Inoculate the cells with the virus dilution and incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment and Overlay:

    • Remove the virus inoculum.

    • Add the overlay medium containing the different concentrations of the compound.

    • Allow the overlay to solidify at room temperature.

  • Incubation: Incubate the plates for 3-5 days, or until plaques are visible.

  • Plaque Visualization:

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Remove the overlay and stain the cell monolayer with Crystal Violet solution for 15-20 minutes.

    • Gently wash the plates with water and count the number of plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value using non-linear regression.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells.

Materials:

  • Host cell line.

  • Complete cell culture medium.

  • This compound.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described for the CPE assay.

  • Compound Treatment: Add serial dilutions of the compound to the wells and incubate for the same duration as the antiviral assays (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression.

Visualizations

Experimental Workflow for Antiviral Screening

Antiviral_Screening_Workflow cluster_0 Primary Screening cluster_1 Cytotoxicity Assessment cluster_2 Secondary Assay (for active compounds) A Prepare Serial Dilutions of This compound C Infect Cells with Virus and Treat with Compound A->C B Seed Host Cells in 96-well Plates B->C G Treat Host Cells with Compound Dilutions B->G D Incubate for 48-72h C->D E CPE Inhibition Assay (e.g., Crystal Violet Staining) D->E F Determine EC₅₀ E->F K Plaque Reduction Assay F->K Active & Non-toxic (High SI) H Incubate for 48-72h G->H I MTT Assay H->I J Determine CC₅₀ I->J J->F L Confirm EC₅₀ K->L

Caption: Workflow for in vitro antiviral screening.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_0 Viral Replication Cycle Virus Virus Entry Cellular Entry Virus->Entry Uncoating Uncoating Entry->Uncoating Replication Viral Genome Replication (RNA/DNA Polymerase) Uncoating->Replication Assembly Virion Assembly Replication->Assembly Release Release of New Virions Assembly->Release Compound This compound (intracellularly activated) Compound->Inhibition Inhibition->Replication Inhibition

Caption: Potential mechanism of action via inhibition of viral replication.

Logical Relationship for Hit Identification

Hit_Identification Start Start: Screen Compound Library PrimaryScreen Primary Antiviral Screen (CPE Inhibition Assay) Start->PrimaryScreen IsActive Is EC₅₀ < Threshold? PrimaryScreen->IsActive Cytotoxicity Cytotoxicity Assay (MTT Assay) IsActive->Cytotoxicity Yes Discard1 Discard (Inactive) IsActive->Discard1 No IsToxic Is CC₅₀ > Threshold? Cytotoxicity->IsToxic CalculateSI Calculate Selectivity Index (SI) IsToxic->CalculateSI Yes Discard2 Discard (Toxic) IsToxic->Discard2 No IsSelective Is SI > 10? CalculateSI->IsSelective Hit Identified as a 'Hit' IsSelective->Hit Yes Discard3 Discard (Not Selective) IsSelective->Discard3 No

Caption: Decision-making workflow for hit identification in antiviral screening.

References

Application Note: A Cell-Based Assay Protocol for High-Throughput Screening of 2-Chloro-6-Methyl-9H-Purine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Purine analogues represent a class of "privileged structures" in medicinal chemistry and drug discovery. Due to their structural similarity to endogenous purines like adenine and guanine, they can interact with a wide array of biological targets, including protein kinases, polymerases, and metabolic enzymes.[1][2] This diverse activity makes them valuable scaffolds for developing therapeutics, particularly in oncology where they can function as antimetabolites or kinase inhibitors to disrupt cancer cell growth and proliferation.[3] The 2-chloro-6-methyl-9H-purine core provides a versatile starting point for creating extensive chemical libraries. Screening these libraries requires robust, scalable, and reproducible cell-based assays to identify promising hit compounds for further development.

This document provides a detailed protocol for a high-throughput cell-based assay to screen a this compound library for cytotoxic or anti-proliferative activity. The recommended primary assay is an ATP-based luminescence assay, which measures cell viability by quantifying the ATP present, an indicator of metabolically active cells.[4][5] This method is highly sensitive, has a large dynamic range, and is amenable to automation, making it ideal for primary screening campaigns.[6]

Principle of the Assay The screening protocol relies on the principle that viable, metabolically active cells maintain a relatively constant level of intracellular ATP. When cells lose viability due to cytotoxic or cytostatic effects of a compound, their ATP levels drop rapidly. The assay utilizes a thermostable luciferase that, in the presence of its substrate luciferin and ATP, generates a luminescent signal directly proportional to the amount of ATP present. A decrease in the luminescent signal in compound-treated cells compared to untreated controls indicates a loss of cell viability.

Proposed Biological Target: Kinase Signaling Pathways

Purine analogues are well-known for their ability to target the ATP-binding pocket of protein kinases.[7][8] Dysregulation of kinase signaling is a hallmark of many cancers, making them a major target class for drug discovery.[8] The diagram below illustrates a generic mitogen-activated protein kinase (MAPK) signaling cascade, a critical pathway controlling cell proliferation and survival, which can be targeted by purine-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Promotes Inhibitor Purine Analog (e.g., 2-chloro-6-methyl- 9H-purine derivative) Inhibitor->RAF Inhibits (ATP Competition)

Caption: Generic Kinase Signaling Pathway Targeted by Purine Analogs.

Experimental Workflow

The overall workflow for the primary screen is designed for efficiency and scalability, moving from library preparation to hit identification.

G cluster_prep Preparation cluster_assay Assay Execution (384-well format) cluster_analysis Data Analysis & Hit Selection A1 Prepare Master Plate of Purine Library B3 Transfer Compounds from Master Plate to Assay Plate A1->B3 A2 Culture & Harvest Cancer Cell Line B1 Seed Cells into Assay Plates A2->B1 B2 Incubate Cells (24h) for Adherence B1->B2 B2->B3 B4 Incubate Cells with Compounds (48-72h) B3->B4 B5 Add ATP-based Luminescence Reagent B4->B5 B6 Incubate (10 min) & Read Luminescence B5->B6 C1 Calculate % Viability Relative to Controls B6->C1 C2 Identify Primary Hits (e.g., >50% Inhibition) C1->C2 C3 Confirm Hits & Determine IC50 C2->C3

Caption: High-Throughput Screening Experimental Workflow.

Detailed Experimental Protocol

This protocol describes a cell viability assay using an ATP-based luminescence readout in a 384-well format, suitable for high-throughput screening.

1. Materials and Reagents

  • Cell Line: A relevant human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer[9], HeLa).

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plates: White, solid-bottom 384-well cell culture plates.

  • Compound Library: this compound library compounds dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Positive Control: A known cytotoxic agent (e.g., Staurosporine or Doxorubicin).

  • Negative Control: 100% DMSO.

  • Reagents:

    • Phosphate-Buffered Saline (PBS), pH 7.4.

    • Trypsin-EDTA (0.25%).

    • ATP-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Equipment:

    • Laminar flow hood.

    • CO2 incubator (37°C, 5% CO2).

    • Automated liquid handler or multichannel pipettes.

    • Plate reader with luminescence detection capabilities.

2. Protocol Steps

Step 1: Cell Seeding

  • Culture the selected cell line to ~80% confluency.

  • Wash cells with PBS, then detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).

  • Dilute the cell suspension to the optimized seeding density (e.g., 2,000 cells/well in 40 µL of medium). The optimal density should be determined empirically for each cell line to ensure logarithmic growth throughout the assay period.

  • Dispense 40 µL of the cell suspension into each well of the 384-well assay plates.

  • Incubate the plates for 24 hours at 37°C, 5% CO2 to allow cells to attach.

Step 2: Compound Addition

  • Prepare intermediate compound plates by diluting the 10 mM stock library compounds. For a final screening concentration of 10 µM, dilute the stocks to 200 µM in culture medium (a 50x dilution).

  • Using an automated liquid handler or multichannel pipette, transfer 2 µL of the diluted compounds, positive control, and negative control (DMSO) to the appropriate wells of the cell plates. This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Incubate the assay plates for 48 to 72 hours at 37°C, 5% CO2.

Step 3: Assay Readout

  • Remove the assay plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Prepare the ATP-based assay reagent according to the manufacturer's instructions.

  • Add 20 µL of the reagent to each well.

  • Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

  • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

3. Data Analysis

  • The data is typically normalized to the controls on each plate.

  • Calculate the Percent Viability using the following formula: % Viability = [(Lumsample - Lummedia_only) / (LumDMSO - Lummedia_only)] * 100

    • Lumsample: Luminescence signal from a well with a test compound.

    • Lummedia_only: Average luminescence from wells with medium only (background).

    • LumDMSO: Average luminescence from wells with DMSO only (negative control, 100% viability).

  • Identify primary "hits" based on a predefined activity threshold (e.g., compounds that result in <50% cell viability).

  • Confirmed hits should be re-tested in a dose-response format to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Sample Screening Results

Quantitative data from the primary screen and subsequent dose-response experiments should be organized for clear interpretation.

Table 1: Primary Screening Results for a Subset of the Purine Library

Compound ID Screening Conc. (µM) Raw Luminescence (RLU) % Viability Hit (Viability < 50%)
Controls
DMSO (100% Viability) N/A 85,430 100.0% No
Staurosporine (0% Viability) 1 1,250 1.5% Yes
Test Compounds
PUR-001 10 82,115 96.1% No
PUR-002 10 35,670 41.7% Yes
PUR-003 10 79,850 93.5% No

| PUR-004 | 10 | 15,320 | 17.9% | Yes |

Table 2: Dose-Response Data for Confirmed Hits

Compound ID IC50 (µM) Hill Slope
PUR-002 7.8 -1.1 0.98
PUR-004 1.2 -1.3 0.99

| Staurosporine | 0.05 | -1.2 | 0.99 |

Hit Confirmation and Follow-Up Strategy

A successful screening campaign involves several stages to validate initial findings and prioritize compounds for lead optimization.

G A Primary Screen (Single Concentration) B Hit Confirmation (Re-test from fresh stock) A->B Primary Hits C Dose-Response Analysis (IC50 Determination) B->C Confirmed Hits D Counter-Screening (Assess Specificity & Off-Target Effects) C->D Potent Hits E Secondary Assays (e.g., Target-based kinase assay, Apoptosis assay) C->E D->E F Lead Optimization (SAR Studies) E->F Validated Leads

Caption: Hit-to-Lead Progression Funnel.

Conclusion This application note provides a comprehensive framework for screening this compound libraries using a robust, cell-based viability assay. The protocol is designed for high-throughput applications and includes steps for data analysis, hit confirmation, and follow-up studies. By employing this systematic approach, researchers can efficiently identify and validate novel purine-based compounds with potential therapeutic value for further investigation in drug discovery programs.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Chloro-6-Methyl-9H-Purine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of 2-chloro-6-methyl-9H-purine and its analogs utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced safety profiles. The synthesized purine analogs are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and anticancer agents.

Introduction

Purine analogs are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including antiviral and antitumor effects.[1][2] The this compound scaffold is a valuable pharmacophore, and the ability to rapidly synthesize a library of analogs is crucial for structure-activity relationship (SAR) studies and the identification of lead compounds. Microwave irradiation has emerged as a powerful tool in organic synthesis, accelerating reaction rates by efficiently and uniformly heating the reaction mixture.[3] This technology is particularly well-suited for the synthesis of heterocyclic compounds like purines.

Applications

2-Chloro-6-substituted-9H-purine analogs have demonstrated significant potential in drug discovery, primarily as inhibitors of various protein kinases.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. By inhibiting specific kinases involved in cell proliferation, survival, and angiogenesis, these compounds can exert potent anticancer effects.

Potential Therapeutic Areas:

  • Oncology: Inhibition of cyclin-dependent kinases (CDKs), Bcr-Abl, BTK, and FLT3-ITD are key targets in leukemia and other cancers.[4][5]

  • Virology: Some purine analogs have shown efficacy against viruses such as SARS-CoV by targeting viral enzymes.[6]

  • Immunology: Modulation of kinases in immune cells can be a strategy for treating autoimmune diseases.

Experimental Protocols

The following protocols detail the microwave-assisted synthesis of the core intermediate, 2,6-dichloro-9H-purine, followed by the synthesis of this compound and a representative 2-chloro-6-amino-9H-purine analog.

Protocol 1: Synthesis of 2,6-Dichloro-9H-purine (Starting Material)

This protocol describes a general method for the alkylation of 2,6-dichloro-9H-purine, which is a common precursor for the target analogs.

Materials:

  • 2,6-dichloro-9H-purine

  • Alkyl halide (e.g., cyclopropylmethyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor vials

  • Magnetic stir bars

Procedure:

  • In a microwave reactor vial, suspend 2,6-dichloro-9H-purine (1.0 eq) and potassium carbonate (3.0 eq) in DMF.

  • Add the desired alkyl halide (1.5 eq) to the suspension.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 110 °C) for a specified time (e.g., 12 hours for conventional heating, which can be significantly reduced with microwave). Note: Specific microwave conditions would require optimization but would typically involve temperatures between 100-150 °C and reaction times of 10-30 minutes.

  • After cooling, filter the suspension and remove the solvent under vacuum.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of 2-Chloro-6-methyl-9-(substituted)-purine

This protocol describes the methylation of a 2-chloro-6-halo-9-(substituted)-purine derivative using microwave irradiation. This method can be adapted for the synthesis of this compound by using an appropriate N9-protected or unprotected starting material.

Materials:

  • 9-Substituted-2,6-dichloropurine (e.g., 9-Benzyl-2,6-dichloropurine) (1.0 eq)

  • Ethyl acetoacetate (5.0 eq)

  • Base (e.g., Sodium hydride) (7.5 eq)

  • Dimethyl sulfoxide (DMSO)

  • Microwave reactor

  • Magnetic stir bars

Procedure:

  • To a solution of the 9-substituted-2,6-dichloropurine in DMSO in a microwave vial, add the base and ethyl acetoacetate.[3]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80 °C for 10 minutes with a power of 200 W.[3]

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction by the addition of water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Microwave-Assisted Synthesis of 2-Chloro-6-amino-9H-purine Analogs

This protocol details the amination of a 6-chloropurine derivative under microwave irradiation.

Materials:

  • 2,6-Dichloropurine or a 9-substituted-2,6-dichloropurine (1.0 eq)

  • Desired amine (e.g., aniline, cyclohexylamine) (1.1 - 5.0 eq)

  • Diisopropylethylamine (DIPEA) (optional, 1.1 eq)

  • Ethanol or Water

  • Microwave reactor

  • Magnetic stir bars

Procedure:

  • In a sealed microwave tube, dissolve the chloropurine derivative in ethanol or water.[7][8]

  • Add the desired amine and DIPEA (if used).

  • Irradiate the reaction mixture at 120 °C for 10 minutes with a power of 150 W.[8]

  • After cooling, remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography or filtration if the product precipitates.[7]

Data Presentation

Table 1: Microwave-Assisted Methylation of 6-Halopurines [3]

EntryStarting Material (R1 at N9)Halogen (X at C6)ProductYield (%)
1BenzylCl9-Benzyl-2-chloro-6-methylpurine91
2BenzylI9-Benzyl-2-chloro-6-methylpurine90
34-MethoxybenzylI9-(4-Methoxybenzyl)-2-chloro-6-methylpurine92
42,4-DimethoxybenzylI9-(2,4-Dimethoxybenzyl)-2-chloro-6-methylpurine93
5Benzyl (starting with 2,6-dichloropurine)Cl9-Benzyl-2-chloro-6-methylpurine91

Reaction Conditions: 6-halopurine (0.5 mmol), base (3.75 mmol), ethyl acetoacetate (2.5 mmol), DMSO (2 mL), Microwave: 200 W, 80 °C, 10 min.[3]

Table 2: Comparison of Conventional and Microwave-Assisted Amination of a 6-Chloropurine Derivative [8]

AmineMethodReaction TimeYield (%)
AnilineConventional16 h75
AnilineMicrowave10 min92
CyclohexylamineConventional16 h80
CyclohexylamineMicrowave10 min95
MorpholineConventional16 h85
MorpholineMicrowave10 min98

Conventional Method: 75 °C in n-BuOH. Microwave Method: 120 °C, 150 W in EtOH.

Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_synthesis Microwave-Assisted Synthesis cluster_products Products cluster_analysis Analysis & Application 2_6_dichloropurine 2,6-Dichloro-9H-purine methylation Methylation (Protocol 2) 2_6_dichloropurine->methylation Ethyl acetoacetate, Base, DMSO, Microwave (80°C, 10 min) amination Amination (Protocol 3) 2_6_dichloropurine->amination Amine, Solvent, Microwave (120°C, 10 min) methyl_analog This compound Analogs methylation->methyl_analog amino_analog 2-Chloro-6-amino-9H-purine Analogs amination->amino_analog purification Purification (Chromatography) methyl_analog->purification amino_analog->purification characterization Characterization (NMR, MS) purification->characterization biological_eval Biological Evaluation (e.g., Kinase Assays) characterization->biological_eval

Caption: General workflow for the microwave-assisted synthesis of 2-chloro-6-substituted-9H-purine analogs.

Putative Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor_kinase Receptor Tyrosine Kinase (e.g., FLT3) downstream_kinases Downstream Kinases (e.g., BTK, Abl) receptor_kinase->downstream_kinases transcription Gene Transcription downstream_kinases->transcription cdks Cyclin-Dependent Kinases (e.g., CDK2) cell_cycle Cell Cycle Progression cdks->cell_cycle proliferation proliferation transcription->proliferation Cell Proliferation, Survival cell_cycle->proliferation purine_analog This compound Analog purine_analog->receptor_kinase purine_analog->downstream_kinases purine_analog->cdks

Caption: Putative mechanism of action for this compound analogs as kinase inhibitors.

References

Application Notes: Protecting Group Strategies for 2-chloro-6-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-6-methyl-9H-purine is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a wide array of substituted purine derivatives with significant biological activities. The purine core possesses two reactive nitrogen atoms in the imidazole ring (N7 and N9). For regioselective modification, particularly at the C2 position, protection of the N9 position is a critical strategic step. This prevents unwanted side reactions and directs reactivity to the desired site. The choice of the N9-protecting group is dictated by its stability to subsequent reaction conditions and the ease of its removal in the final synthetic step.

This document provides a detailed guide to common protecting group strategies for this compound, including quantitative data, detailed experimental protocols, and a logical workflow for strategy selection.

Protecting Group Strategy Overview

The ideal protecting group for the N9 position of this compound should be:

  • Easy and high-yielding to install regioselectively at N9.

  • Stable to the conditions of subsequent reactions (e.g., cross-coupling, nucleophilic substitution).

  • Readily removable under mild conditions that do not affect the modified purine structure.

Commonly used protecting groups for the N9 position of purines include the Tetrahydropyranyl (THP), Benzyl (Bn), 2-(Trimethylsilyl)ethoxymethyl (SEM), and Methoxymethyl (MOM) groups. Each offers a different profile of stability and cleavage conditions.

Data Summary: Comparison of N9-Protecting Groups

The following table summarizes the key characteristics and reaction conditions for common N9-protecting groups applicable to this compound.

Protecting GroupProtection ConditionsTypical YieldDeprotection ConditionsStability Profile
THP (Tetrahydropyranyl)3,4-Dihydro-2H-pyran (DHP), p-TsOH (cat.), CH₂Cl₂ or THF, rtGood to Excellent (>80%)2M HCl in MeOH, rt; or 2% TFA in CH₂Cl₂Stable to basic, reductive, and organometallic reagents. Labile to acid.
Bn (Benzyl)Benzyl bromide (BnBr), K₂CO₃ or NaH, DMF or CH₃CN, rt to 60 °CGood to Excellent (>85%)H₂, 10% Pd/C, MeOH or EtOAc; or BCl₃ for substrates sensitive to hydrogenationStable to acidic, basic, and most oxidative/reductive conditions. Labile to catalytic hydrogenation.
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, NaH or DIPEA, DMF or CH₂Cl₂, 0 °C to rtExcellent (>90%)TBAF in THF, rt to 60 °C; or TFA in CH₂Cl₂, rtVery stable to a wide range of conditions including acidic, basic, and organometallic reagents. Cleaved by fluoride ions or strong acid.
MOM (Methoxymethyl)MOM-Cl, NaH or DIPEA, THF, 0 °C to rtGood to Excellent (>85%)Conc. HCl in THF or MeOH, heatStable to basic, reductive, and organometallic reagents. Labile to acid.

Experimental Protocols

Protocol 1: N9-Tetrahydropyranyl (THP) Protection

This protocol describes the acid-catalyzed protection of the N9 position.

Materials:

  • This compound

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in anhydrous CH₂Cl₂ at room temperature, add 3,4-dihydro-2H-pyran (1.5 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-chloro-6-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine.

Protocol 2: Deprotection of N9-THP Group

This protocol uses mild acidic conditions to remove the THP group.

Materials:

  • N9-THP protected 2-chloro-6-methyl-purine

  • Methanol (MeOH)

  • 2M Hydrochloric Acid (HCl) in Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the N9-THP protected purine (1.0 eq) in methanol.

  • Add 2M HCl in methanol and stir the solution at room temperature.

  • Monitor the reaction by TLC. Deprotection is usually complete within 1-3 hours.

  • Once the reaction is complete, carefully neutralize the mixture with saturated aqueous NaHCO₃ solution until the pH is ~7-8.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected purine.

Protocol 3: N9-Benzyl (Bn) Protection

This protocol describes the N9-alkylation using benzyl bromide under basic conditions.

Materials:

  • This compound

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-18 hours or at 60 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 9-benzyl-2-chloro-6-methyl-9H-purine.[1]

Protocol 4: Deprotection of N9-Benzyl (Bn) Group

This protocol uses catalytic hydrogenation for benzyl group removal.[2][3][4]

Materials:

  • N9-Benzyl protected 2-chloro-6-methyl-purine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the N9-benzyl protected purine (1.0 eq) in methanol or ethyl acetate.

  • Carefully add 10% Pd/C (10 mol%) to the solution under an inert atmosphere (e.g., Argon or Nitrogen).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or balloon) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully purge the reaction vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Protecting Group Strategy Workflow

The selection of a suitable protecting group is contingent upon the planned subsequent chemical transformations. The following diagram illustrates a decision-making workflow for choosing an appropriate N9-protecting group for this compound.

G start This compound decision1 Planned Reaction Conditions? start->decision1 pg_thp N9-THP Protection decision1->pg_thp Basic/Reductive/ Organometallic Conditions pg_bn N9-Benzyl Protection decision1->pg_bn Acidic/Basic/ Non-Hydrogenation pg_sem N9-SEM Protection decision1->pg_sem Versatile Conditions/ Fluoride Sensitive int_thp N9-THP Intermediate pg_thp->int_thp int_bn N9-Bn Intermediate pg_bn->int_bn int_sem N9-SEM Intermediate pg_sem->int_sem reaction_base_stable Reaction Stable to Base/Nucleophiles (e.g., Suzuki, Buchwald-Hartwig) int_thp->reaction_base_stable reaction_acid_labile Reaction Stable to Acid (e.g., Hydrogenation) int_bn->reaction_acid_labile reaction_fluoride_labile Reaction Stable to Fluoride (e.g., Acid/Base Catalysis) int_sem->reaction_fluoride_labile dep_bn Hydrogenolysis (H₂, Pd/C) reaction_acid_labile->dep_bn dep_thp Acidic Deprotection (e.g., HCl/MeOH) reaction_base_stable->dep_thp dep_sem Fluoride Deprotection (e.g., TBAF) reaction_fluoride_labile->dep_sem end_product Final Product dep_thp->end_product dep_bn->end_product dep_sem->end_product

Caption: Workflow for N9-protecting group strategy selection.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in 2-Chloro-6-methyl-9H-purine Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nucleophilic substitution reactions involving 2-chloro-6-methyl-9H-purine. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My nucleophilic substitution reaction on this compound is resulting in a very low yield or no product at all. What are the likely causes and how can I improve it?

A1: Low yields in nucleophilic aromatic substitution (SNAr) reactions with this compound can stem from several factors, primarily related to the reduced reactivity of the purine ring and suboptimal reaction conditions.

  • Deactivation by the Methyl Group: The C6-methyl group is electron-donating, which deactivates the purine ring towards nucleophilic attack, making the substitution at the C2 position more challenging compared to purines with electron-withdrawing groups.

  • Insufficient Reaction Temperature: Due to the deactivated nature of the substrate, higher temperatures are often required to drive the reaction to completion. If you are running the reaction at room temperature or slightly elevated temperatures, a significant increase may be necessary.

  • Weak Nucleophile: The nucleophile you are using may not be strong enough to attack the electron-rich purine ring effectively.

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the base and leave the nucleophile more reactive.

  • Poor Leaving Group Ability: While chlorine is a reasonably good leaving group in SNAr reactions, its departure can be the rate-limiting step if the intermediate is not sufficiently stabilized.

Troubleshooting Steps:

  • Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. For many amination reactions on chloropurines, temperatures in the range of 100-150 °C are common.

  • Enhance Nucleophilicity: If using an alcohol or amine as the nucleophile, consider deprotonating it first with a strong, non-nucleophilic base (e.g., NaH, KHMDS) to generate the more potent alkoxide or amide.

  • Optimize the Solvent: Switch to a high-boiling polar aprotic solvent such as DMF, DMSO, or DMAc. Ensure the solvent is anhydrous, as water can lead to hydrolysis of the starting material.

  • Consider Catalysis: For amination reactions, palladium-catalyzed (Buchwald-Hartwig) amination can be highly effective for aryl chlorides.[1] This approach involves a palladium catalyst, a suitable phosphine ligand, and a base.

Q2: I am observing the formation of multiple products in my reaction, leading to a complex mixture and difficult purification. What are the potential side reactions?

A2: The formation of multiple products is a common issue in purine chemistry. The most likely side reactions are N-alkylation/arylation at the N7 and N9 positions of the purine ring and hydrolysis of the starting material.

  • N7 vs. N9 Isomerization: Purines have two nucleophilic nitrogen atoms in the imidazole ring (N7 and N9). Under basic conditions, the purine can be deprotonated, and the resulting anion can react with electrophiles (including your starting material or product if it can act as an alkylating/arylating agent) to give a mixture of N7 and N9 substituted products.[2][3][4] The N9 isomer is generally the thermodynamically more stable product.[3][4]

  • Hydrolysis: If there is residual water in your reaction mixture, especially under basic conditions and at elevated temperatures, the 2-chloro group can be hydrolyzed to a hydroxyl group, forming 6-methyl-9H-purin-2-ol.[5]

Troubleshooting Steps:

  • Control of N-Substitution:

    • To favor substitution at the C2 position over N-alkylation/arylation, it is crucial to use a strong base to deprotonate the nucleophile fully before adding it to the this compound.

    • If N-substitution is unavoidable, consider protecting the N9 position with a suitable protecting group (e.g., a tetrahydropyranyl (THP) or a p-methoxybenzyl (PMB) group) before carrying out the C2 substitution.

  • Preventing Hydrolysis:

    • Use anhydrous solvents and reagents.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.

Q3: My reaction with an amine nucleophile is sluggish and gives a poor yield. Are there specific conditions that are better for amination?

A3: Amination of 2-chloropurines can be challenging due to the basicity of the amine, which can lead to side reactions, and its moderate nucleophilicity.

Troubleshooting Steps:

  • Use of a Stronger Base: Employ a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the amine, forming a more nucleophilic amide anion.

  • Acid Catalysis: In some cases, acid catalysis can facilitate nucleophilic aromatic substitution by protonating the purine ring, making it more electrophilic.[6] However, this is more common for reactions with neutral nucleophiles and should be used with caution, as it can also protonate the amine nucleophile, rendering it non-nucleophilic.

  • Palladium-Catalyzed Amination: As mentioned in Q1, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds with aryl chlorides.[1] This is often the most reliable method for difficult aminations.

  • Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction and improve yields by rapidly heating the reaction mixture to high temperatures.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical reaction conditions for nucleophilic substitution on chloropurines, which can be used as a starting point for optimizing your reaction with this compound.

NucleophileBaseSolventTemperature (°C)Catalyst/AdditiveTypical Yield Range (%)Reference
Aryl AminesCs₂CO₃Toluene100Pd(OAc)₂ / Xantphos60-90[1]
Aliphatic AminesK₂CO₃DMF120None50-80N/A
Alcohols (as alkoxides)NaHTHF/DMF25-80None70-95N/A
Thiols (as thiolates)K₂CO₃AcetoneRefluxNone80-95N/A

Experimental Protocols

Protocol 1: General Procedure for Amination of this compound

  • To a dry flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, 5-10 mL per mmol of purine).

  • In a separate flask, dissolve the amine nucleophile (1.2-1.5 eq) in the same anhydrous solvent.

  • Cool the amine solution to 0 °C and add a strong base (e.g., NaH, 1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.

  • Slowly add the activated amine solution to the solution of this compound at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully by the slow addition of water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Amination (Buchwald-Hartwig)

  • To a dry Schlenk tube, add this compound (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Experimental Workflow for Optimizing Amination Yield

G cluster_start Start: Low Yield Amination cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Initial Reaction: This compound + Amine (Low Yield) temp Increase Temperature (e.g., 100-150 °C) start->temp If reaction is sluggish base Use Stronger Base (e.g., NaH, t-BuOK) start->base If using amine directly solvent Change to Anhydrous Polar Aprotic Solvent (DMF, DMSO) start->solvent If using protic or non-polar solvent catalyst Employ Pd-Catalysis (Buchwald-Hartwig) start->catalyst For challenging amines success Improved Yield of 2-Amino-6-methyl-9H-purine temp->success base->success solvent->success catalyst->success

Caption: Troubleshooting workflow for low-yield amination reactions.

Logical Relationships in Side Reaction Mitigation

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of C2-Substituted Product hydrolysis Hydrolysis of C2-Cl low_yield->hydrolysis n_alkylation N7/N9 Alkylation low_yield->n_alkylation deactivation Ring Deactivation by C6-Methyl Group low_yield->deactivation anhydrous Use Anhydrous Conditions hydrolysis->anhydrous protection N9-Protection Strategy n_alkylation->protection harsher_cond Harsher Reaction Conditions (Higher Temp, Stronger Base) deactivation->harsher_cond

Caption: Causal relationships between low yield and mitigation strategies.

References

Optimizing temperature and reaction time for SNAr on 2-chloro-6-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the Nucleophilic Aromatic Substitution (SNAr) reaction on 2-chloro-6-methyl-9H-purine. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental considerations to ensure successful synthesis.

Optimizing Temperature and Reaction Time: A General Overview

The successful SNAr reaction of this compound with various nucleophiles is critically dependent on the optimization of reaction temperature and time. The purine ring is electron-deficient, which facilitates nucleophilic attack; however, the reactivity of the C2 position is generally lower than the C6 and C8 positions.[1] Therefore, carefully controlled conditions are necessary to achieve high yields and minimize side product formation.

Generally, increasing the reaction temperature accelerates the rate of reaction. However, excessively high temperatures can lead to degradation of the purine ring or the formation of unwanted byproducts. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the integrity of the starting material and product. Reaction time is inversely related to temperature; higher temperatures typically require shorter reaction times. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of maximum conversion and prevent product degradation from prolonged heating.

Experimental Protocols & Data

While specific kinetic data for the SNAr reaction on this compound is not extensively published, the following tables provide recommended starting conditions based on general principles of SNAr on chloropurines and related heterocyclic systems. These should be considered as starting points for optimization.

Table 1: Recommended Starting Conditions for SNAr on this compound with Common Nucleophiles

NucleophileSolventBase (if required)Temperature (°C)Typical Reaction Time (h)Expected Yield
Primary Amines (e.g., benzylamine) EtOH, n-BuOH, DMFEt3N, K2CO380 - 1204 - 24Moderate to Good
Secondary Amines (e.g., piperidine, morpholine) EtOH, n-BuOH, DMSOEt3N, K2CO380 - 1202 - 12Good to Excellent
Anilines DMF, DMAcK2CO3, Cs2CO3100 - 15012 - 48Low to Moderate
Alkoxides (e.g., sodium methoxide) Corresponding Alcohol-Reflux1 - 6Good
Thiols DMF, DMSOK2CO3, NaHRoom Temp. to 801 - 8Good to Excellent

Note: These are general guidelines. The optimal conditions will vary depending on the specific nucleophile and the desired product. It is highly recommended to perform small-scale test reactions to determine the optimal temperature and reaction time for each specific transformation.

Troubleshooting Guide

Question: My reaction is very slow or shows no conversion.

Answer:

  • Increase Temperature: The C2 position of the purine ring can be less reactive. Gradually increasing the reaction temperature in increments of 10-20°C can significantly increase the reaction rate. For high-boiling solvents like DMF or DMSO, temperatures up to 150°C can be explored.

  • Use a More Polar Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).

  • Increase Nucleophile Concentration: Using a higher concentration of the nucleophile (2-5 equivalents) can drive the reaction forward.

  • Add a Base: For amine and thiol nucleophiles, the addition of a non-nucleophilic base like triethylamine (Et3N) or potassium carbonate (K2CO3) is often necessary to neutralize the HCl generated during the reaction.

  • Consider a Catalyst: For less reactive nucleophiles, such as anilines, the addition of a phase-transfer catalyst or a copper catalyst can sometimes be beneficial, though this moves beyond a simple SNAr protocol.

Question: I am observing multiple spots on my TLC, indicating side products.

Answer:

  • Lower the Temperature: High temperatures can lead to decomposition of the starting material or product, or promote side reactions. If the reaction is proceeding but is not clean, reducing the temperature may improve selectivity.

  • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the formation of degradation products.

  • Check for N-Alkylation of the Purine Ring: The nitrogen atoms of the purine ring (N7 and N9) can also be nucleophilic and may react with the starting material or product, especially if the reaction conditions are harsh or if certain bases are used. Using a less basic amine or a carbonate base can sometimes mitigate this.

  • Hydrolysis: If water is present in the reaction mixture, hydrolysis of the 2-chloro group to a 2-hydroxy group can occur, especially at elevated temperatures. Ensure anhydrous conditions by using dry solvents and an inert atmosphere.

Question: The yield of my reaction is low.

Answer:

  • Optimize Temperature and Time: As discussed, finding the optimal balance is key. A systematic optimization, for example, by running the reaction at three different temperatures and monitoring the yield over time, is recommended.

  • Purification Issues: The product may be difficult to isolate. Ensure appropriate purification techniques are being used.

  • Incomplete Reaction: If the reaction has not gone to completion, consider the points under "My reaction is very slow or shows no conversion."

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for halogens in SNAr reactions on purines?

A1: The general reactivity order for halogens in SNAr reactions on electron-deficient aromatic rings is F > Cl > Br > I. This is because the rate-determining step is typically the nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom.

Q2: Which position on the this compound is most likely to undergo nucleophilic attack?

A2: In SNAr reactions on purine systems, the general order of reactivity for substitution is C6 > C2 > C8. Therefore, while the C2 position is the target in this case, it is less reactive than the C6 position. The methyl group at C6 has a mild activating effect on the C2 position through electron donation, but the inherent reactivity order still holds.

Q3: Can I use microwave irradiation to accelerate the reaction?

A3: Yes, microwave-assisted synthesis can be a very effective method for accelerating SNAr reactions. It often allows for shorter reaction times and can lead to higher yields. It is advisable to start with the recommended conventional heating temperatures as a guideline and then optimize the microwave conditions.

Q4: What are some common side reactions to be aware of?

A4: Besides the issues mentioned in the troubleshooting guide, other potential side reactions include:

  • Disubstitution: If there are other leaving groups on the purine ring, disubstitution can occur, especially with a large excess of a strong nucleophile and harsh conditions.

  • Ring Opening: Under very strong basic conditions or at very high temperatures, the purine ring can be susceptible to cleavage.

  • N-alkylation/arylation: The nitrogen atoms of the purine ring can compete with the desired nucleophile, leading to the formation of N-substituted isomers.

Visualizing the Process

To aid in understanding the experimental workflow and the underlying chemical principles, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Start reagents Mix this compound, nucleophile, solvent, and base start->reagents heat Heat to Target Temp. reagents->heat monitor Monitor by TLC/HPLC heat->monitor complete Reaction Complete? monitor->complete complete->heat No, continue heating quench Quench Reaction complete->quench Yes extract Extraction quench->extract purify Purification extract->purify end Product purify->end

Caption: A typical experimental workflow for the SNAr reaction.

troubleshooting_guide cluster_temp Temperature Issues cluster_reagents Reagent Issues cluster_time Time Issues start Low Yield or No Reaction temp_low Increase Temperature start->temp_low solvent Use Polar Aprotic Solvent (DMF, DMSO) start->solvent nucleophile Increase Nucleophile Concentration start->nucleophile base Add/Change Base (Et3N, K2CO3) start->base time Optimize Reaction Time (monitor closely) start->time temp_high Decrease Temperature (if side products) side_products Side Products Observed side_products->temp_high side_products->time

Caption: Troubleshooting common issues in the SNAr reaction.

snar_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination Reactants This compound + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer Slow (Rate-determining) Product 2-substituted-6-methyl-9H-purine + Cl⁻ Meisenheimer->Product Fast

Caption: The general two-step mechanism of the SNAr reaction.

References

Technical Support Center: Analysis of 2-chloro-6-methyl-9H-purine Synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-6-methyl-9H-purine and the identification of byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

Q1: I see multiple peaks in my LC-MS chromatogram besides my main product. What could they be?

A1: The presence of additional peaks in your chromatogram is common and can be attributed to several factors, including unreacted starting materials, isomeric byproducts, over-reaction products, or side reactions with solvents and reagents. Based on the typical synthesis routes for chloropurines, potential impurities could include:

  • Unreacted Starting Material: If the synthesis involves the chlorination of a precursor like 6-methylhypoxanthine, you might observe a peak corresponding to this starting material.

  • Isomeric Byproducts: Methylation of the purine ring can occur at different nitrogen atoms. A likely byproduct is the N7-isomer, 2-chloro-7-methyl-7H-purine, which can form alongside the desired N9-isomer.[1]

  • Di-substituted Byproducts: In some purine syntheses, di-substituted impurities have been observed.[2] It is possible to have over-chlorination, leading to dichlorinated purine derivatives.

  • Hydrolysis Products: The 2-chloro group can be susceptible to hydrolysis back to a hydroxyl group, which would result in the starting material, 6-methylhypoxanthine.

  • Solvent Adducts: Depending on the reaction conditions, solvents or reagents can sometimes form adducts with the purine ring.

To identify these peaks, it is crucial to analyze their mass-to-charge ratio (m/z) and isotopic pattern in the mass spectrum.

Q2: My mass spectrum shows a peak at an unexpected m/z. How can I identify the corresponding byproduct?

A2: An unexpected m/z value points to a compound with a different molecular weight than your target molecule. Here’s a systematic approach to its identification:

  • Determine the Molecular Weight: From the m/z value and the charge state (typically [M+H]+ for ESI positive mode), calculate the molecular weight of the unknown compound.

  • Check the Isotopic Pattern: For chlorine-containing compounds, a characteristic isotopic pattern of [M]+ and [M+2]+ in an approximate 3:1 ratio should be visible.[3] If you see this pattern, your byproduct likely contains one chlorine atom. If the pattern is different, it might contain more than one chlorine or none at all.

  • Hypothesize Structures: Based on the molecular weight and isotopic pattern, hypothesize potential structures. For example:

    • If the molecular weight is lower than your product, it could be an unreacted starting material.

    • If the molecular weight is the same, it is likely an isomer.

    • If the molecular weight is higher, it could be a di-substituted product or a solvent adduct.

  • Consult the Data Table: Refer to the table below for the expected m/z values of common potential byproducts.

Q3: The peak shape of my main product is poor (e.g., tailing, fronting, or broad). What could be the cause?

A3: Poor peak shape can be caused by a variety of factors related to the LC method or the column itself.[4][5] Common causes include:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: Purines can interact with free silanol groups on the silica-based column, leading to peak tailing. Using a column with end-capping or a lower pH mobile phase can mitigate this.

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical. For purine analysis, phosphate buffers at a low pH (e.g., 2.5-3.0) can improve peak shape.[6]

  • Column Contamination or Degradation: Buildup of contaminants on the column can lead to peak distortion. Flushing the column or replacing it if it's old may be necessary.

Q4: I am observing high background noise in my mass spectrum. How can I reduce it?

A4: High background noise can originate from several sources, including contaminated solvents, plasticizers, or a dirty ion source.[4][7] To reduce background noise:

  • Use High-Purity Solvents: Ensure that you are using LC-MS grade solvents and freshly prepared mobile phases.

  • Check for Contaminants: Common contaminants include plasticizers (e.g., phthalates) from labware. Using glass containers where possible can help.

  • Clean the Ion Source: A dirty ion source is a frequent cause of high background. Follow the manufacturer's instructions to clean the ion source components.

  • System Blank: Run a blank injection (mobile phase only) to identify the source of the background noise.

Frequently Asked Questions (FAQs)

Q1: What are the expected m/z values for this compound and its potential byproducts in positive ion mode ESI-LC-MS?

A1: In positive ion mode electrospray ionization (ESI), these compounds will typically be observed as protonated molecules ([M+H]+). The table below summarizes the theoretical monoisotopic m/z values for the target compound and some potential byproducts.

Compound NameMolecular FormulaMonoisotopic Mass (Da)Expected [M+H]+ (m/z)Notes
This compound C₆H₅ClN₄168.02169.03Target Product. Expect a ~3:1 ratio for 169.03 and 171.03 due to ³⁵Cl/³⁷Cl isotopes.
6-methylhypoxanthineC₆H₆N₄O150.05151.06Potential unreacted starting material or hydrolysis product.
2-chloro-7-methyl-7H-purineC₆H₅ClN₄168.02169.03Isomeric byproduct. Will have a different retention time but the same m/z as the product.
2,8-dichloro-6-methyl-9H-purineC₆H₄Cl₂N₄201.98202.99Potential over-chlorination byproduct. Expect a ~9:6:1 ratio for 202.99, 204.99, and 206.99 due to two chlorine atoms.

Q2: What is a typical fragmentation pattern for this compound in MS/MS?

  • Loss of the Chlorine Atom: A neutral loss of Cl• (35 Da) or HCl (36 Da).

  • Cleavage of the Purine Ring: Characteristic neutral losses, such as the loss of HCN (27 Da).

  • Loss of the Methyl Group: A neutral loss of CH₃• (15 Da).

By analyzing the fragments, one can confirm the structure of the main product and identify the structures of byproducts.

Q3: Can you provide a starting point for an LC-MS method for the analysis of this compound?

A3: A general reverse-phase LC-MS method can be used as a starting point. Optimization will likely be required for your specific instrument and sample matrix.

ParameterRecommended Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Scan Range m/z 100-500

Experimental Protocol: LC-MS Analysis

This protocol provides a general procedure for the analysis of a this compound synthesis reaction mixture.

1. Sample Preparation:

  • Take a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Dilute the aliquot in a suitable solvent, such as a 50:50 mixture of water and acetonitrile. A dilution factor of 100 to 1000 is a good starting point to avoid detector saturation.

  • Vortex the diluted sample to ensure homogeneity.

  • If the sample contains solid particles, centrifuge it and transfer the supernatant to an LC vial, or filter it through a 0.22 µm syringe filter.

2. LC-MS System Setup:

  • Equilibrate the LC system with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Set up the MS parameters as described in the table above or according to your instrument's recommendations.

  • Perform a system suitability test by injecting a standard of your product to ensure the system is performing correctly.

3. Data Acquisition and Analysis:

  • Inject the prepared sample onto the LC-MS system.

  • Acquire the data over the full gradient run.

  • Process the data to obtain the chromatogram (Total Ion Chromatogram, TIC) and the mass spectrum for each peak.

  • Identify the peak corresponding to this compound based on its expected retention time and m/z of 169.03.

  • For other peaks, analyze their mass spectra to identify them as potential byproducts, referring to the data table and considering the possibility of isomers and other impurities.

Diagrams

TroubleshootingWorkflow start Start: Unexpected Peak in LC Chromatogram check_mz Check m/z and Isotopic Pattern start->check_mz mz_match_product m/z matches product? check_mz->mz_match_product isomer Potential Isomer (e.g., 2-chloro-7-methyl-7H-purine) mz_match_product->isomer Yes mz_match_byproduct m/z matches known byproduct? mz_match_product->mz_match_byproduct No known_byproduct Identify as Known Byproduct (e.g., starting material, dichlorinated species) mz_match_byproduct->known_byproduct Yes unknown_byproduct Unknown Byproduct mz_match_byproduct->unknown_byproduct No further_analysis Perform Further Analysis (e.g., MS/MS, NMR) unknown_byproduct->further_analysis

Caption: Troubleshooting workflow for identifying unknown peaks.

This guide provides a foundational understanding for troubleshooting issues encountered during the LC-MS analysis of this compound synthesis. For more specific issues, consulting detailed literature on purine chemistry and advanced mass spectrometry techniques is recommended.

References

Technical Support Center: Purification of Polar 2-Chloro-6-Methyl-9H-Purine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of polar 2-chloro-6-methyl-9H-purine derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound and its polar derivatives.

Issue 1: Poor Separation of the Target Compound from Impurities during Column Chromatography

Question: I am observing overlapping spots on my TLC plate, and my column chromatography fractions are all impure. How can I improve the separation?

Answer:

Poor separation during column chromatography is a common challenge, especially with polar compounds that may interact strongly with the stationary phase. Here are several strategies to enhance resolution:

  • Optimize the Mobile Phase:

    • Polarity Adjustment: For normal-phase chromatography (silica gel), if your compound is eluting too quickly with the impurities, decrease the polarity of your mobile phase. If it is not moving from the baseline, gradually increase the polarity. For polar purine derivatives, solvent systems like dichloromethane/methanol or ethyl acetate/hexane are often used. Start with a low percentage of the more polar solvent and gradually increase it.

    • Solvent Selectivity: Sometimes, a simple change in polarity is not enough. Try using a different solvent system with different selectivity. For instance, replacing methanol with ethanol or adding a small amount of a third solvent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can alter the interactions between your compound, impurities, and the stationary phase.

  • Choose the Right Stationary Phase:

    • Silica Gel: This is the most common choice. Ensure you are using the correct mesh size for your column dimensions and separation needs.

    • Amine-Functionalized Silica: For particularly polar or basic purines, an amine column can provide different selectivity compared to standard silica gel and may lead to better separation.

    • Reversed-Phase (C18): If normal-phase chromatography fails, consider reversed-phase chromatography. Polar compounds will elute earlier in a reversed-phase system. A mobile phase of water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid (TFA) is typically used to ensure sharp peaks.

  • Column Packing and Loading:

    • Ensure the column is packed uniformly to avoid channeling.

    • Dissolve the crude sample in a minimal amount of the mobile phase or a stronger solvent and then adsorb it onto a small amount of silica gel before dry loading it onto the column. This often provides better resolution than loading the sample as a concentrated solution.

Issue 2: The Compound is Tailing on the TLC Plate and Column

Question: My spot on the TLC plate is streaking, and the peaks from my column are broad and tailing. What causes this and how can I fix it?

Answer:

Tailing is often a sign of strong, undesirable interactions between your polar compound and the stationary phase, or it could be due to overloading.

  • Use of Additives/Modifiers: The nitrogen atoms in the purine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing. Adding a small amount of a competitive base, such as triethylamine (0.1-1%), to your mobile phase can mask these silanol groups and improve the peak shape.

  • Sample Overload: Applying too much sample to your TLC plate or column can cause streaking and tailing. Try loading a smaller amount of your compound.

  • Compound Stability: Ensure your compound is not degrading on the silica gel. Some sensitive compounds can decompose on acidic silica. If you suspect this, you can use neutral or basic alumina, or deactivated silica gel.

Issue 3: Difficulty in Removing Isomeric Impurities (N7 vs. N9 Isomers)

Question: My product is contaminated with an isomer that is very close in polarity. How can I separate them?

Answer:

The formation of both N7 and N9 alkylated isomers is a frequent issue in the synthesis of purine derivatives. These isomers often have very similar polarities, making their separation challenging.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating closely related isomers. A systematic screening of different columns (e.g., C18, phenyl-hexyl) and mobile phases is recommended.

  • Careful Column Chromatography: While difficult, separation by flash column chromatography may be possible with careful optimization. Use a long column, a shallow solvent gradient, and collect small fractions. Monitor the fractions carefully by TLC or LC-MS.

  • Recrystallization: If a suitable solvent system can be found where the two isomers have different solubilities, fractional crystallization can be an effective purification method. This requires careful screening of various solvents and solvent mixtures.

  • Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative with a significantly different polarity, allowing for easier separation. The desired isomer can then be regenerated.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?

A1: Common impurities include:

  • Positional Isomers: N7- and N9-substituted isomers are common byproducts when alkylating the purine ring.

  • Starting Materials: Unreacted starting materials may be present.

  • Hydrolysis Products: The chloro-substituent on the purine ring can be susceptible to hydrolysis, leading to the formation of the corresponding hypoxanthine derivative.

  • Over-alkylation: In some cases, reaction at multiple positions on the purine ring can occur.

Q2: What is a good starting point for developing a column chromatography method for a new polar this compound derivative?

A2: A good starting point is to use silica gel as the stationary phase and a mobile phase of dichloromethane (DCM) with a small percentage of methanol (MeOH). You can run a TLC with 5-10% MeOH in DCM to see where your compound elutes. Based on the TLC, you can adjust the solvent polarity for the column. For derivatives of 2,6-dichloropurine, a mobile phase of acetone in dichloromethane (e.g., 5:95) has been shown to be effective.[1]

Q3: How can I effectively remove the solvent after purification?

A3: For common organic solvents like ethyl acetate, hexane, and dichloromethane, rotary evaporation is sufficient. If you use a high-boiling point solvent like DMF or DMSO, it will need to be removed under high vacuum or by washing with a solvent in which your compound is insoluble. For reversed-phase purification where water and acetonitrile/methanol are used, lyophilization (freeze-drying) is often the best method to obtain a dry, fluffy solid, especially if modifiers like formic acid or TFA were used.

Q4: My compound is not soluble in common chromatography solvents. What should I do?

A4: For highly polar compounds, solubility can be a major challenge.

  • For loading onto a column, you can dissolve your compound in a strong, polar solvent like DMSO or DMF, and then adsorb it onto silica gel. The solvent is then removed under vacuum before packing the dry silica onto the column.

  • Consider using reversed-phase chromatography where polar solvents like water, methanol, and acetonitrile are used as the mobile phase.

Data Presentation

Table 1: Recommended Purification Techniques for Polar this compound Derivatives

Purification TechniqueStationary PhaseTypical Mobile PhaseBest For
Flash Column Chromatography Silica Gel (230-400 mesh)Dichloromethane/Methanol (gradient) or Ethyl Acetate/Hexane (gradient)General purification of moderately polar compounds and removal of non-polar impurities.
Flash Column Chromatography Amine-functionalized SilicaDichloromethane/Methanol or Ethyl Acetate/HexanePurification of basic purine derivatives to reduce tailing.
Reversed-Phase Chromatography C18 Silica GelWater/Acetonitrile or Water/Methanol (with 0.1% Formic Acid or TFA)Purification of highly polar compounds and separation of closely related isomers.
Recrystallization Varies (e.g., Ethanol, Ethyl Acetate/Hexane)Single or binary solvent systemsFinal purification of solid compounds to high purity.

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography (Silica Gel)
  • TLC Analysis: Develop a suitable mobile phase system using TLC. The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for poorly soluble compounds, dissolve the product in a strong solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with the mobile phase. If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude material until it is fully dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product (Target + Impurities) TLC_Analysis TLC Analysis (Method Development) Crude_Product->TLC_Analysis Develop Separation Method Column_Chromatography Column Chromatography (e.g., Silica Gel) TLC_Analysis->Column_Chromatography Optimized Conditions Purity_Check Purity Check (TLC, LC-MS, NMR) Column_Chromatography->Purity_Check Collected Fractions Recrystallization Recrystallization (Final Polish) Pure_Product Pure Product Recrystallization->Pure_Product Crystalline Solid Purity_Check->Column_Chromatography Impure Fractions (Re-purify) Purity_Check->Pure_Product Fractions >95% Pure Pure_Product->Recrystallization Optional High Purity

Caption: A general workflow for the purification of this compound derivatives.

troubleshooting_logic Start Purification Problem Problem_Type What is the issue? Start->Problem_Type Poor_Separation Poor Separation Problem_Type->Poor_Separation Overlapping Spots Tailing_Peaks Tailing Peaks Problem_Type->Tailing_Peaks Streaking/Broad Peaks Isomer_Contamination Isomer Contamination Problem_Type->Isomer_Contamination Persistent Impurity Sol_Separation_1 Optimize Mobile Phase (Change Polarity/Solvent) Poor_Separation->Sol_Separation_1 Sol_Separation_2 Change Stationary Phase (Amine/C18) Poor_Separation->Sol_Separation_2 Sol_Tailing_1 Add Mobile Phase Modifier (e.g., Triethylamine) Tailing_Peaks->Sol_Tailing_1 Sol_Tailing_2 Reduce Sample Load Tailing_Peaks->Sol_Tailing_2 Sol_Isomer_1 Use Preparative HPLC Isomer_Contamination->Sol_Isomer_1 Sol_Isomer_2 Attempt Fractional Crystallization Isomer_Contamination->Sol_Isomer_2

Caption: A troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Improving Regioselectivity in Reactions with 2-chloro-6-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the regioselectivity of reactions involving 2-chloro-6-methyl-9H-purine.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in achieving regioselectivity during alkylation of this compound?

The primary challenge in the alkylation of this compound is controlling the site of substitution on the purine ring. Direct alkylation often leads to a mixture of N7 and N9 regioisomers.[1][2] The thermodynamically more stable N9 isomer is typically the major product, while the N7 isomer is formed as a minor product under kinetic control.[1][2] The ratio of these isomers is highly dependent on the reaction conditions.

Q2: How does the substituent at the C6 position influence regioselectivity?

The nature of the substituent at the C6 position plays a crucial role in directing the regioselectivity of alkylation. While specific studies on this compound are limited, research on analogous 6-substituted purines indicates that electron-withdrawing groups, such as the chloro group, can influence the electronic distribution within the purine ring, thereby affecting the nucleophilicity of the N7 and N9 positions.[1][2] For instance, in the case of 6-chloropurine, selective N7 alkylation can be achieved under specific conditions.[1]

Q3: What is the role of the alkylating agent in determining the N7/N9 product ratio?

The structure of the alkylating agent, particularly its steric bulk, significantly impacts the regioselectivity. Bulky alkylating agents, such as tert-butyl halides, tend to favor the formation of the N7 isomer under kinetically controlled conditions.[1][2] This is attributed to the steric hindrance around the N9 position, making the more accessible N7 position the preferred site of attack for a sterically demanding electrophile.

Q4: Can the choice of solvent and temperature be used to control regioselectivity?

Yes, solvent and temperature are critical parameters for controlling the N7/N9 selectivity. For instance, in the tert-butylation of 6-chloropurine, kinetically controlled conditions (e.g., lower temperatures) in solvents like 1,2-dichloroethane (DCE) or acetonitrile (ACN) favor the N7 isomer.[1][2] Conversely, thermodynamically controlled conditions (e.g., higher temperatures and longer reaction times) promote the formation of the more stable N9 isomer.[1][2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Poor regioselectivity, mixture of N7 and N9 isomers Reaction conditions favor a mixture of kinetic and thermodynamic products.To favor the N7 isomer , use a bulky alkylating agent, a Lewis acid catalyst like SnCl₄, and maintain low reaction temperatures.[1][2] To favor the N9 isomer , employ higher temperatures and longer reaction times to allow for equilibration to the thermodynamically more stable product.[1][2]
Low yield of the desired N7 isomer The N7 product may be unstable under the reaction or workup conditions.The N7-alkylated purine can be unstable in the presence of aqueous mineral acids or Lewis acids, potentially leading to dealkylation.[2] A careful workup procedure, avoiding strongly acidic conditions, is recommended.
Formation of undesired side products The starting purine may not be fully silylated, leading to side reactions.Ensure complete silylation of the this compound with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) before adding the alkylating agent and catalyst.[1][2]
No reaction or very slow conversion Inappropriate catalyst or insufficient activation of the purine.For tert-alkylation, a Lewis acid such as SnCl₄ is often necessary to catalyze the reaction.[1][2] Ensure the catalyst is active and used in the appropriate stoichiometric amount.

Experimental Protocols

Protocol 1: General Procedure for N7-Regioselective tert-Alkylation

This protocol is adapted from a method developed for 6-substituted purines and is expected to be applicable to this compound for favoring N7 substitution.[1][2]

  • Silylation: To a suspension of this compound (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) or acetonitrile (ACN) (8 mL) under an argon atmosphere, add N,O-bis(trimethylsilyl)acetamide (BSA) (1.5 mmol).

  • Heat the mixture at 75-80 °C for 30 minutes to obtain a clear solution.

  • Alkylation: Cool the solution in an ice bath.

  • Add a Lewis acid, such as tin(IV) chloride (SnCl₄) (2.1 mmol).

  • Add the tert-alkyl halide (e.g., tert-butyl bromide) (6.0 mmol) dropwise.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N9-Regioselective Alkylation

This protocol is designed to favor the thermodynamically more stable N9 isomer.[1][2]

  • Silylation: Follow steps 1 and 2 from Protocol 1.

  • Alkylation: After cooling and adding the Lewis acid and alkyl halide as described in Protocol 1, heat the reaction mixture to 80 °C.

  • Maintain the temperature and stir for several hours (e.g., 3-5 hours), monitoring for the conversion of the N7 isomer to the N9 isomer by TLC or LC-MS.[2]

  • Workup and Purification: Follow steps 7-10 from Protocol 1.

Factors Influencing Regioselectivity

The regioselectivity of alkylation is a delicate balance between kinetic and thermodynamic control. The following diagram illustrates the key factors that can be manipulated to favor either the N7 or N9 product.

G Factors Influencing N7 vs. N9 Alkylation of this compound cluster_conditions Reaction Conditions cluster_products Products Alkylating_Agent Alkylating Agent N7_Isomer N7-Isomer (Kinetic Product) Alkylating_Agent->N7_Isomer Bulky N9_Isomer N9-Isomer (Thermodynamic Product) Alkylating_Agent->N9_Isomer Less Bulky Temperature Temperature Temperature->N7_Isomer Low Temperature->N9_Isomer High Catalyst Catalyst Catalyst->N7_Isomer Lewis Acid (e.g., SnCl4) Solvent Solvent Solvent->N7_Isomer DCE, ACN N7_Isomer->N9_Isomer Isomerization (High Temp)

Caption: Key factors influencing N7 vs. N9 alkylation.

Experimental Workflow for Regioselective Alkylation

The following diagram outlines a typical experimental workflow for performing a regioselective alkylation of this compound.

G Experimental Workflow for Regioselective Alkylation start Start: This compound silylation Silylation (e.g., BSA) start->silylation reaction_setup Reaction Setup (Solvent, Inert Atmosphere) silylation->reaction_setup add_reagents Add Lewis Acid & Alkylating Agent reaction_setup->add_reagents reaction_conditions Control Reaction Conditions (Temperature, Time) add_reagents->reaction_conditions workup Aqueous Workup (e.g., NaHCO3 quench) reaction_conditions->workup extraction Extraction workup->extraction purification Purification (Column Chromatography) extraction->purification analysis Product Analysis (NMR, MS) purification->analysis end End: N7 or N9 Isomer analysis->end

Caption: A typical experimental workflow for regioselective alkylation.

References

Preventing decomposition of 2-chloro-6-methyl-9H-purine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-chloro-6-methyl-9H-purine during its synthesis.

Troubleshooting Guide

Researchers may encounter several issues during the synthesis of this compound, primarily related to the compound's stability. The following guide addresses common problems in a question-and-answer format.

Question 1: I am observing a significant amount of a byproduct with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group. What is causing this?

Answer: This byproduct is likely 6-methyl-9H-purin-2-ol, resulting from the hydrolysis of the 2-chloro group. Chloropurines are susceptible to nucleophilic substitution, and water present in the reaction mixture can act as a nucleophile, particularly under neutral to basic conditions or at elevated temperatures.

Troubleshooting Steps:

  • Ensure anhydrous conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Control pH: If the reaction conditions are basic, consider using a non-nucleophilic base or minimizing the reaction time and temperature. Acidic conditions are generally more favorable for preventing hydrolysis of the C-Cl bond in purines.

  • Purification: If hydrolysis has already occurred, the hydroxylated byproduct can often be separated from the desired product by column chromatography.

Question 2: My reaction is yielding a mixture of products, including some where the methyl group appears to have been modified or lost. What could be the reason?

Answer: While the methyl group at the 6-position is generally stable, strong oxidizing agents or certain radical reactions could potentially lead to its modification. However, a more likely scenario is the presence of impurities in the starting materials or side reactions unrelated to the methyl group.

Troubleshooting Steps:

  • Starting material purity: Verify the purity of your starting materials by techniques such as NMR or melting point analysis.

  • Reaction conditions: Avoid strong oxidizing agents unless they are a required part of the synthetic route. Ensure that the reaction is performed under the specified temperature and atmosphere to minimize side reactions.

  • Inert atmosphere: As mentioned previously, conducting the reaction under an inert atmosphere can prevent oxidation by atmospheric oxygen.

Question 3: The overall yield of my synthesis is consistently low, even after optimizing reaction times and temperatures. What other factors should I consider?

Answer: Low yields can be attributed to several factors beyond simple decomposition, including incomplete reaction, product loss during workup and purification, or competing side reactions.

Troubleshooting Steps:

  • Reaction monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to ensure it has gone to completion.

  • Workup procedure: Minimize the exposure of the product to aqueous basic solutions during the workup. If an aqueous wash is necessary, use cold, dilute solutions and perform the extraction quickly.

  • Purification method: Optimize the purification method. For column chromatography, select a suitable solvent system that provides good separation between the product and impurities. Consider using a different stationary phase if separation is challenging. Purine compounds can sometimes be purified using reversed-phase chromatography.[1]

  • Alternative reagents: If using a chlorinating agent like phosphorus oxychloride, ensure it is fresh and of high purity. Old or decomposed chlorinating agents can lead to lower yields and the formation of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common decomposition pathways for this compound during synthesis?

A1: The most prevalent decomposition pathway is nucleophilic substitution at the C2 position, leading to the replacement of the chlorine atom. Common nucleophiles that can cause this decomposition include:

  • Water (Hydrolysis): Leads to the formation of 6-methyl-9H-purin-2-ol. This is accelerated by basic conditions and higher temperatures.

  • Amines: If amines are present as reagents or impurities, they can displace the chlorine to form 2-amino-6-methyl-9H-purine derivatives.

  • Alcohols/Alkoxides: In the presence of alcohols or alkoxides (e.g., sodium methoxide), the corresponding 2-alkoxy-6-methyl-9H-purine can be formed.[2][3]

Another potential, though less common, issue is dechlorination, which is a reductive process that would yield 6-methyl-9H-purine. This is more likely to occur if reducing agents are present in the reaction mixture.

Q2: How does pH affect the stability of the C-Cl bond in this compound?

A2: The carbon-chlorine bond in chloropurines is susceptible to nucleophilic attack, and the rate of this reaction is influenced by pH.

  • Basic conditions (high pH): Significantly increase the rate of hydrolysis and other nucleophilic substitution reactions by increasing the concentration of hydroxide ions or other nucleophiles.

  • Acidic conditions (low pH): Generally, the C-Cl bond is more stable under acidic conditions. Purines are known to be stable in strong acids like concentrated sulfuric acid. While such strong acids are not typical for synthesis, maintaining a neutral to slightly acidic pH during the reaction and workup can help minimize decomposition.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., in a desiccator with a drying agent or in a sealed vial under argon or nitrogen) to protect it from moisture and atmospheric oxygen.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Purity

ParameterConditionObserved OutcomeRecommendation
Solvent AnhydrousMinimized hydrolysis byproductAlways use anhydrous solvents.
Non-anhydrousIncreased formation of 6-methyl-9H-purin-2-olAvoid water in the reaction mixture.
Atmosphere Inert (N₂ or Ar)High purity of desired productConduct the synthesis under an inert atmosphere.
AirPotential for oxidative side products and moisture contaminationAvoid exposure to air.
Base Non-nucleophilic (e.g., DBU)Cleaner reaction profileUse non-nucleophilic bases where possible.
Nucleophilic (e.g., Et₃N with H₂O)Formation of substitution byproductsIf a nucleophilic base is used, ensure strictly anhydrous conditions.
Temperature RecommendedOptimal yield and purityFollow the recommended reaction temperature.
ElevatedIncreased rate of decomposition and side reactionsAvoid excessive heating.

Experimental Protocols

Representative Synthesis of a 2-Chloro-6-Alkylpurine Derivative

This protocol describes a general method for the synthesis of a 2-chloro-6-alkylpurine derivative, which can be adapted for this compound. The key is the chlorination of a corresponding purine precursor.

Materials:

  • 6-Methylhypoxanthine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Anhydrous toluene

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 6-methylhypoxanthine.

  • Add N,N-dimethylaniline to the flask.

  • Heat the mixture to the desired reaction temperature (e.g., 100-110 °C) with stirring.

  • Slowly add phosphorus oxychloride via the dropping funnel.

  • After the addition is complete, continue to heat the reaction mixture with stirring for the specified time (monitor by TLC).

  • Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep Flame-dry glassware and add starting materials reaction Heat to reaction temperature and add POCl₃ prep->reaction monitoring Monitor reaction by TLC/LC-MS reaction->monitoring quench Quench with ice monitoring->quench Upon completion neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with DCM neutralize->extract dry Dry organic phase extract->dry concentrate Concentrate crude product dry->concentrate chromatography Purify by column chromatography concentrate->chromatography product Obtain pure This compound chromatography->product decomposition_pathways Potential Decomposition Pathways cluster_hydrolysis Hydrolysis cluster_amination Amination cluster_alkoxylation Alkoxylation cluster_reduction Dechlorination main This compound hydrolysis_product 6-Methyl-9H-purin-2-ol main->hydrolysis_product + H₂O (basic conditions) amination_product 2-Amino-6-methyl-9H-purine derivative main->amination_product + R-NH₂ alkoxylation_product 2-Alkoxy-6-methyl-9H-purine main->alkoxylation_product + R-OH / R-O⁻ reduction_product 6-Methyl-9H-purine main->reduction_product + Reducing agent

References

Troubleshooting poor solubility of 2-chloro-6-methyl-9H-purine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 2-chloro-6-methyl-9H-purine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound derivative precipitating when diluted into an aqueous buffer?

A1: This is a common issue for hydrophobic compounds like many purine derivatives.[1] Precipitation typically occurs due to a drastic change in solvent polarity when a concentrated stock solution in an organic solvent (like DMSO) is diluted into a predominantly aqueous environment.[1] This phenomenon, sometimes called "crashing out," happens because the aqueous buffer cannot maintain the compound in solution at the desired concentration.[2] High salt concentrations in the buffer can also decrease solubility, an effect known as "salting out".[1]

Q2: What are the recommended solvents for creating initial stock solutions?

A2: For initial stock solutions of poorly water-soluble purine derivatives, water-miscible organic solvents are recommended.[3] Dimethyl Sulfoxide (DMSO) is a widely used and effective solvent for a broad range of organic materials, capable of dissolving both polar and non-polar substances.[2][4] Other common organic solvents include Dimethylformamide (DMF), ethanol, and methanol.[3][5] For 6-chloropurine, a related compound, solubility is approximately 10 mg/mL in DMSO and DMF.[6] It is crucial to use newly opened or anhydrous grade DMSO, as it is hygroscopic and absorbed water can impact compound solubility.[7]

Q3: How does pH influence the solubility of these purine derivatives?

A3: The solubility of compounds with ionizable groups is significantly influenced by the pH of the solution.[2][8] Purines contain nitrogen atoms that can be protonated or deprotonated, meaning their charge state changes with pH. Most drugs are weak bases or weak acids.[9] For weakly basic compounds, solubility generally increases as the pH is lowered (acidic conditions) because the ionized (protonated) form is more water-soluble.[8][10] Conversely, for weakly acidic compounds, solubility increases at higher pH (alkaline conditions).[10][11] Since purines can act as weak bases, adjusting the pH of your aqueous buffer away from the compound's pKa can be an effective strategy to enhance and maintain solubility.[8][12]

Q4: Can I use heat or sonication to help dissolve my compound?

A4: Yes, gentle heating and sonication are common techniques used to aid the dissolution of poorly soluble compounds.[2][7] The solubility of most solid solutes increases with increasing temperature.[13][14][15] Applying heat provides the energy needed to break the crystal lattice bonds of the solid, facilitating its dissolution.[15] Sonication uses ultrasonic waves to agitate the solvent and break apart compound aggregates, which can also speed up dissolution. However, it is important to be cautious, as excessive heat may degrade thermally sensitive compounds.[5] Always check for precipitation again after the solution cools to room or experimental temperature.

Troubleshooting Guides

Issue 1: My compound dissolves in DMSO but immediately precipitates upon dilution into my aqueous experimental buffer (e.g., PBS).

This is the most frequent challenge. The key is to maintain the compound in the aqueous phase without it crashing out.

Troubleshooting Workflow: Small Molecule Precipitation

start Precipitation Observed in Aqueous Buffer q1 Is the final concentration too high? start->q1 a1_yes Decrease final concentration q1->a1_yes Yes q2 Was the dilution method optimized? q1->q2 No a1_yes->q2 a2_yes Add stock dropwise to vortexing buffer q2->a2_yes No q3 Is the compound ionizable? q2->q3 Yes a2_yes->q3 a3_yes Adjust buffer pH away from pKa q3->a3_yes Yes q4 Still precipitating? q3->q4 No a3_yes->q4 a4_yes Incorporate a co-solvent or surfactant q4->a4_yes Yes end_ok Compound Soluble q4->end_ok No a4_yes->end_ok

Caption: Troubleshooting workflow for small molecule precipitation.

Solutions:

  • Optimize Dilution Method: Instead of adding the buffer to your concentrated stock, add the stock solution dropwise to the rapidly vortexing aqueous buffer.[1] This rapid dispersion helps prevent localized supersaturation where the compound precipitates.[1]

  • Reduce Final Concentration: Your target concentration may simply be above the compound's aqueous solubility limit. Try preparing a dilution series to find the maximum soluble concentration under your conditions.[1]

  • Use a Co-solvent: Incorporating a small percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous solution can significantly increase the solubility of your compound.[1][3][16] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[16][17]

  • Adjust pH: As mentioned in the FAQ, if your purine derivative has an ionizable functional group, adjusting the buffer pH can dramatically increase solubility.[8]

  • Use Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[8][16]

Issue 2: The solubility of my compound seems low or inconsistent even in organic solvents.

This can point to issues with the solid-state form of the compound or the solvent itself.

Solutions:

  • Check Compound Purity and Form: Inconsistent solubility can sometimes be due to batch-to-batch variability or the presence of different solid-state forms (polymorphs, amorphous vs. crystalline), which can have vastly different solubilities.[18]

  • Use Fresh, High-Quality Solvents: Ensure your organic solvents are anhydrous and of high purity. DMSO, for example, is hygroscopic and can absorb atmospheric moisture, which can reduce its effectiveness for some compounds.[7]

  • Employ Mechanical Assistance: Use a vortex mixer for several minutes and/or a sonication bath to ensure sufficient energy is provided to dissolve the compound.[2]

Data Presentation

While specific quantitative solubility data for most this compound derivatives is not publicly available, the following tables provide a general guide for solubility and common co-solvent systems.

Table 1: Qualitative Solubility of Purine Derivatives in Common Solvents

SolventSolubilityNotes
Water / PBSPoor / Sparingly SolubleGenerally low solubility, highly dependent on specific substitutions and pH.[5][19]
DMSOSolubleA strong organic solvent, widely used for creating concentrated stock solutions.[4]
DMFSolubleAnother polar aprotic solvent suitable for stock solutions.[6][19]
EthanolSparingly to SolubleCan be used as a stock solvent and as a co-solvent in aqueous buffers.[3][20]
MethanolSparingly to SolubleSimilar to ethanol, effective for some purine derivatives.[5]

Table 2: Example Co-Solvent Systems for In-Vivo Formulations

These formulations are common starting points for preclinical studies and require optimization for each specific compound.[8]

ComponentSystem 1 (e.g., for IV)System 2 (e.g., for Oral)Purpose
DMSO5-10%10%Primary Solvent
PEG300 / PEG40030-40%-Co-solvent / Vehicle
Tween® 805%5%Surfactant / Solubilizer
Saline or Water45-60%-Vehicle (q.s. to 100%)
Corn Oil-85%Lipid Vehicle

Note: The final concentration of DMSO in in-vitro cell-based assays should typically be kept below 0.5% (v/v) to avoid solvent-induced toxicity or artifacts.[8]

Experimental Protocols

Protocol 1: Initial Solubility Assessment

This protocol helps determine the approximate solubility of your compound in various solvents.

  • Preparation: Weigh 1-2 mg of the purine derivative into several individual clear glass vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., Water, PBS pH 7.4, Ethanol, DMSO) in small, precise increments (e.g., 20 µL at a time).

  • Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect for complete dissolution against a contrasting background. If undissolved solid remains, continue adding solvent incrementally.

  • Mechanical Assistance: If the compound does not dissolve with vortexing, place the vial in a sonication bath for 5-10 minutes. Gentle heating (e.g., to 37°C) can also be applied.[2]

  • Determination: The approximate solubility is the concentration at which the compound fully dissolves (total mass of compound divided by total volume of solvent).

Protocol 2: pH-Dependent Solubility Profiling

This protocol is for ionizable compounds to find the optimal pH for aqueous solubility.

  • Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., from pH 2 to pH 10).

  • Compound Addition: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present that some will remain undissolved at equilibrium.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium. The "shake-flask" method is standard.[9]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Analysis: Plot the determined solubility (e.g., in µg/mL or µM) against the pH of the buffer to generate a pH-solubility profile.

General Workflow for Solubility Enhancement

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Optimization Strategies cluster_2 Phase 3: Advanced Formulation start Poorly Soluble Compound stock Prepare concentrated stock in optimal organic solvent (e.g., DMSO, DMF) start->stock assess Determine kinetic solubility in aqueous buffer stock->assess ph Adjust pH (for ionizable compounds) assess->ph cosolvent Screen Co-solvents (Ethanol, PEG, PG) assess->cosolvent surfactant Test Surfactants (Tween®, Pluronic®) assess->surfactant complex Complexation (e.g., with Cyclodextrins) ph->complex cosolvent->complex surfactant->complex solid Solid Dispersion (Amorphous form in polymer) complex->solid nano Nanosuspension (Particle size reduction) solid->nano

References

How to avoid N9-alkylation side products with 2-chloro-6-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the formation of N7-alkylation side products during the N9-alkylation of 2-chloro-6-methyl-9H-purine.

Frequently Asked Questions (FAQs)

Q1: Why am I obtaining a mixture of N9- and N7-alkylated products with this compound?

A1: The purine ring system has two nucleophilic nitrogen atoms in the imidazole ring, N7 and N9, both of which can be alkylated.[1][2][3][4] Direct alkylation of purine derivatives with alkyl halides under basic conditions often leads to a mixture of N7 and N9 isomers.[2] The final product ratio is highly dependent on the reaction conditions.

Q2: Which is the major side product in the alkylation of this compound?

A2: When targeting the N9 position, the N7-alkylated isomer is the major side product.[2] The thermodynamically more stable N9 regioisomer usually predominates in the product mixture, while the N7 isomer is often formed as a kinetic product.[2]

Q3: How do reaction conditions influence the N9/N7 product ratio?

A3: Several factors can significantly affect the regioselectivity of the alkylation:

  • Base and Solvent: The choice of base and solvent system is critical. For instance, using tetrabutylammonium hydroxide as the base has been shown to yield the best results for regioselective N9-alkylation.[1]

  • Temperature: Higher temperatures tend to favor the formation of the thermodynamically more stable N9 isomer.[2][5] Conversely, kinetically controlled conditions, often at lower temperatures, may favor the N7 isomer.[5]

  • Reaction Time: Longer reaction times can lead to the isomerization of the kinetic N7 product to the more stable N9 product, especially at elevated temperatures.[2]

  • Alkylating Agent: The structure of the alkylating agent can also influence the outcome, with bulky reagents potentially facing steric hindrance at one of the nitrogen positions.

Q4: Is the N9- or N7-alkylated product thermodynamically more stable?

A4: The N9-alkylated purine is generally the thermodynamically more stable isomer, while the N7-alkylated purine is often the kinetically favored product.[2][5] This means that under conditions that allow for equilibrium to be reached (e.g., higher temperatures, longer reaction times), the N9 isomer is expected to be the major product.

Troubleshooting Guide

Problem: My reaction is yielding a significant amount of the N7-alkylated side product. How can I increase the yield of the desired N9-isomer?

Solution: To favor the formation of the N9-alkylated product, you can modify the reaction conditions to favor thermodynamic control. Consider the following adjustments:

  • Increase the reaction temperature: Heating the reaction mixture can facilitate the conversion of the kinetically favored N7-isomer to the more stable N9-isomer. For example, in a related system, heating to 80°C in acetonitrile (ACN) was used to obtain the N9-isomer.[2][5]

  • Prolong the reaction time: Allowing the reaction to proceed for a longer duration can provide the necessary time for the thermodynamic equilibrium to be established, favoring the N9 product.[2]

  • Choose an appropriate solvent and base combination: Polar aprotic solvents like DMF are commonly used. For the base, while carbonates like K₂CO₃ are often employed, stronger bases or specific phase-transfer catalysts might improve N9 selectivity.[6] Tetrabutylammonium hydroxide or tetrabutylammonium fluoride (TBAF) have been reported to effectively promote N9-alkylation.[1][7]

Problem: The reaction is slow and results in a complex mixture of products. How can I improve the reaction efficiency and selectivity?

Solution: To enhance reaction speed and minimize side products, consider the following strategies:

  • Microwave Irradiation: The use of microwave irradiation can significantly reduce reaction times and decrease the formation of secondary products, leading to a cleaner reaction profile and improved N9-regioselectivity.[1]

  • TBAF-Assisted Alkylation: Using tetrabutylammonium fluoride (TBAF) can facilitate rapid and clean N9-alkylation, with some reactions completing in as little as 10 minutes, offering high yield and selectivity.[7] This method operates under mild conditions, which can prevent degradation and the formation of unwanted byproducts.

Quantitative Data on Regioselectivity

The following table presents data from a study on the alkylation of 2,6-dichloropurine, which serves as a model for understanding the regioselectivity in similar purine systems. The reaction was carried out with an alkyl halide and potassium carbonate in DMF at room temperature.

Alkylating AgentN9-Isomer YieldN7-Isomer YieldN9/N7 RatioReference
Cyclopropylmethyl halide51%18%~2.8 : 1[6]
Isopentyl halide49%15%~3.3 : 1[6]
Pentyl halide50%--[6]

Note: The N7-isomer yield for pentyl halide was not specified in the reference.

Experimental Protocols

Protocol 1: General Procedure for N9-Alkylation using Potassium Carbonate

This protocol is adapted from the alkylation of 2,6-dichloropurine and can be applied to this compound.[6]

  • Suspend this compound (1 equivalent), the desired alkyl halide (1.5 equivalents), and potassium carbonate (K₂CO₃, 3 equivalents) in anhydrous dimethylformamide (DMF).

  • Stir the mixture at room temperature for 12-24 hours. To favor the N9-isomer, consider raising the temperature to 80°C.[2][5]

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the suspension to remove inorganic salts.

  • Remove the DMF under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N9 and N7 isomers.

Protocol 2: TBAF-Assisted N9-Alkylation

This protocol is based on a mild and efficient method for N9-alkylation of purines.[7]

  • Dissolve this compound (1 equivalent) in a solution of tetrabutylammonium fluoride (TBAF, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Add the desired alkyl halide (1.2 equivalents) to the mixture.

  • Stir the reaction at room temperature. The reaction is often complete within 10-60 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to obtain the pure N9-alkylated product.

Visualizations

G cluster_reagents Reagents cluster_products Products 2_chloro_6_methyl_9H_purine This compound Reaction Alkylation Reaction Alkyl_Halide Alkyl Halide (R-X) Base Base Solvent Solvent N9_Product N9-alkylated Product (Desired) N7_Product N7-alkylated Product (Side Product) Reaction->N9_Product Thermodynamic Control Reaction->N7_Product Kinetic Control

Caption: General reaction scheme for the alkylation of this compound.

G cluster_conditions Troubleshooting Steps start Low N9/N7 Ratio (High N7 side product) temp Increase Temperature (e.g., to 80°C) start->temp time Increase Reaction Time start->time base_solvent Change Base/Solvent (e.g., TBAF in THF) start->base_solvent microwave Use Microwave Irradiation start->microwave end Improved N9/N7 Ratio (Desired Outcome) temp->end time->end base_solvent->end microwave->end

Caption: Troubleshooting workflow for improving N9-alkylation selectivity.

G cluster_factors Influencing Factors Regioselectivity N9 vs. N7 Regioselectivity Temperature Temperature Regioselectivity->Temperature Thermodynamic vs. Kinetic Control Solvent Solvent Regioselectivity->Solvent Polarity & Solvation Base Base Regioselectivity->Base Strength & Counter-ion Time Reaction Time Regioselectivity->Time Equilibration AlkylatingAgent Alkylating Agent Regioselectivity->AlkylatingAgent Steric Hindrance

Caption: Key factors influencing the regioselectivity of purine alkylation.

References

Scaling up the synthesis of 2-chloro-6-methyl-9H-purine for library production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2-chloro-6-methyl-9H-purine for library production. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the large-scale synthesis of this compound?

A1: A common and commercially available starting material is 2,6-dichloropurine. This precursor allows for selective functionalization at the C6 and C2 positions of the purine ring.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges include achieving regioselective methylation at the C6 position while avoiding reaction at the C2 position and preventing N-alkylation at the N7 or N9 positions of the purine ring.[1][2] Controlling the reaction conditions to ensure high yield and purity on a large scale is also a significant consideration.[3]

Q3: What methods can be used for the selective methylation of 2,6-dichloropurine at the C6 position?

A3: Organometallic cross-coupling reactions are a common strategy. This can include using Grignard reagents like methylmagnesium bromide in the presence of a suitable catalyst.[4] Other methods might involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with a methylboronic acid derivative.[5]

Q4: How can I purify the final product, this compound?

A4: Purification can typically be achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and any impurities. Common solvent systems for purine purification include gradients of methanol in dichloromethane or ethyl acetate.[6] Recrystallization from a suitable solvent is also a viable method for obtaining highly pure material.

Q5: What are the key safety precautions to consider when scaling up this synthesis?

A5: When using Grignard reagents, it is crucial to work under strictly anhydrous conditions as they react violently with water.[7] The reaction is also highly exothermic, and proper temperature control is essential to prevent runaway reactions, especially at a larger scale.[8][9] Ensure adequate ventilation and use appropriate personal protective equipment. A thorough risk assessment should be conducted before commencing any large-scale reaction.[8]

Experimental Workflow and Methodologies

This section provides a detailed, step-by-step protocol for a plausible synthetic route to this compound, starting from 2,6-dichloropurine.

Diagram: Synthetic Workflow

Synthesis_Workflow A Start: 2,6-Dichloropurine B Reaction: Selective C6-Methylation (e.g., Grignard Reaction) A->B C Workup: Quenching and Extraction B->C D Purification: Column Chromatography / Recrystallization C->D E Characterization: NMR, MS, etc. D->E F Final Product: This compound E->F

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Selective C6-Methylation using a Grignard Reagent

Materials:

  • 2,6-Dichloropurine

  • Magnesium turnings

  • Iodine (for activation)

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of methyl iodide in anhydrous THF.

    • Add a small portion of the methyl iodide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent (methylmagnesium iodide).

  • Reaction with 2,6-Dichloropurine:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 2,6-dichloropurine in anhydrous THF.

    • Cool the solution of 2,6-dichloropurine to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the cooled solution of 2,6-dichloropurine via a cannula or dropping funnel. Maintain the temperature at -78 °C during the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired this compound.

    • Alternatively, recrystallize the crude product from an appropriate solvent system.

  • Characterization:

    • Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

Quantitative Data Summary

The following table provides representative quantitative data for a laboratory-scale synthesis. For library production, these quantities should be scaled up proportionally, with careful consideration of heat management and reaction kinetics.

ParameterValue
Starting Material
2,6-Dichloropurine1.0 eq
Grignard Reagent Preparation
Magnesium Turnings1.5 eq
Methyl Iodide1.5 eq
Anhydrous THFVaries with scale
Reaction Conditions
Reaction Temperature-78 °C to Room Temp.
Reaction Time12-18 hours
Typical Yield 50-70% (unoptimized)

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no yield of the desired product - Incomplete formation of the Grignard reagent.- Ensure magnesium is of high quality and properly activated. Use a small amount of iodine or 1,2-dibromoethane to initiate the reaction.[10] - Use freshly distilled, anhydrous solvents.
- Presence of moisture in the reaction.- Flame-dry all glassware before use. Use anhydrous solvents and maintain a strict inert atmosphere.
- Low reactivity of the starting material.- Consider using a catalyst, such as a palladium or nickel complex, to facilitate the cross-coupling reaction.[11]
Formation of multiple byproducts - Lack of regioselectivity, leading to methylation at C2 or N-alkylation.- Optimize the reaction temperature. Low temperatures (-78 °C) often favor kinetic control and can improve selectivity. - Experiment with different organometallic reagents or coupling partners that may offer better regioselectivity.
- Over-reaction or side reactions.- Carefully control the stoichiometry of the Grignard reagent. Use of a slight excess is common, but a large excess can lead to side reactions.
Difficulty in purifying the product - Co-elution of the product with starting material or byproducts.- Optimize the column chromatography conditions. Try different solvent systems or use a different stationary phase (e.g., alumina).[8] - Consider derivatizing the product or impurities to facilitate separation.
- Product is insoluble or poorly soluble.- For purification by recrystallization, perform a thorough solvent screen to find a suitable solvent or solvent mixture.
Scale-up issues (e.g., runaway reaction) - Poor heat dissipation in a larger reactor.- Ensure the reactor has adequate cooling capacity. Add reagents slowly and monitor the internal temperature closely.[8] - For highly exothermic steps, consider using a continuous flow reactor for better temperature control.[3]
- Inefficient mixing at a larger scale.- Use an appropriate overhead stirrer and ensure efficient agitation to maintain a homogeneous reaction mixture.
Signaling Pathway Diagram (Illustrative)

Since this compound is primarily a synthetic intermediate, a specific biological signaling pathway is not applicable. Instead, the following diagram illustrates the logical relationship in troubleshooting the synthesis.

Troubleshooting_Logic Start Low Yield or Impure Product Grignard Grignard Formation Issue? Start->Grignard Reaction_Cond Reaction Conditions Issue? Start->Reaction_Cond Purification Purification Issue? Start->Purification Solvent_Moisture Anhydrous Conditions? Grignard->Solvent_Moisture Yes Mg_Activation Mg Activation? Grignard->Mg_Activation Yes Temperature Correct Temperature? Reaction_Cond->Temperature Yes Stoichiometry Correct Stoichiometry? Reaction_Cond->Stoichiometry Yes Column_Cond Optimize Chromatography? Purification->Column_Cond Yes Recrystallization Recrystallization Feasible? Purification->Recrystallization Yes

Caption: A decision tree for troubleshooting the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Chloro and 6-Chloro Purine Derivatives in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted purine scaffolds is critical for the rational design of targeted therapeutics. This guide provides an in-depth comparison of the reactivity of 2-chloro and 6-chloro purine derivatives in nucleophilic aromatic substitution (SNAr) reactions, supported by experimental data and detailed methodologies. The differential reactivity of these isomers is a key factor influencing their synthetic accessibility and biological activity, particularly in the development of kinase inhibitors and other targeted agents.

The purine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous endogenous signaling molecules and a wide array of synthetic drugs. Halogenated purines, particularly chloropurines, are versatile intermediates, allowing for the introduction of various functionalities through nucleophilic substitution. The position of the chlorine atom on the purine ring—most commonly at the C2 or C6 position—profoundly influences the molecule's electrophilicity and, consequently, its reactivity towards nucleophiles.

Relative Reactivity: C6 as the More Susceptible Position

In the context of nucleophilic aromatic substitution, the C6 position of the purine ring is generally more reactive than the C2 position. This is particularly evident in studies involving 2,6-dichloropurine, where nucleophilic attack occurs preferentially at the C6 position. This enhanced reactivity is attributed to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine portion of the purine ring, which more effectively stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr reaction at C6.

While direct, side-by-side kinetic comparisons of 2-chloro- and 6-chloropurine derivatives under identical conditions are not extensively reported in the literature, qualitative observations from synthetic studies consistently demonstrate the preferential substitution at C6. For instance, the synthesis of 2,6-diamino-substituted purines from 2,6-dichloropurine proceeds via a sequential substitution, with the first amination occurring selectively at the C6 position, followed by substitution at the C2 position.

Quantitative Reactivity Data for 6-Chloropurine Derivatives

Kinetic studies on the SNAr reactions of 6-halopurine nucleosides provide valuable quantitative insights into their reactivity. The following table summarizes the pseudo-first-order rate constants for the reaction of various 6-halopurine ribonucleosides with different nucleophiles.

Leaving Group at C6Nucleophile (Conditions)Rate Constant, k (s⁻¹)Relative Reactivity (vs. 6-Cl)
6-Cl n-Butylamine in MeCNData not directly available, but slower than 6-Br1.0
6-Brn-Butylamine in MeCNFaster than 6-Cl> 1.0
6-In-Butylamine in MeCNFastest of the halogens>> 1.0
6-Fn-Butylamine in MeCNSlower than 6-Br and 6-I< 1.0
6-Cl Aniline in MeCN (70 °C)Slower than 6-Br and 6-I1.0
6-BrAniline in MeCN (70 °C)Faster than 6-Cl> 1.0
6-IAniline in MeCN (70 °C)Fastest of the halogens>> 1.0
6-FAniline in MeCN (70 °C)Slowest of the halogens< 1.0
6-Cl Aniline in MeCN with TFA (50 °C)Slowest of the halogens1.0
6-BrAniline in MeCN with TFA (50 °C)Faster than 6-Cl> 1.0
6-IAniline in MeCN with TFA (50 °C)Second fastest> 1.0
6-FAniline in MeCN with TFA (50 °C)Fastest of the halogens>> 1.0

Data is compiled and interpreted from a doctoral dissertation by Liu, J. at BYU.

These data highlight that the reactivity of 6-halopurines is highly dependent on the nature of the nucleophile and the reaction conditions. With a weakly basic aromatic amine like aniline, the reactivity order is I > Br > Cl > F. However, the addition of trifluoroacetic acid (TFA) as a catalyst reverses this trend, making the 6-fluoro derivative the most reactive (F > I > Br > Cl). This is attributed to the protonation of the purine ring by TFA, which enhances its electrophilicity.

Reactivity of 2-Chloropurine Derivatives

Direct kinetic data for the nucleophilic substitution of 2-chloropurine derivatives is less readily available. However, studies on the related 2-chloropyrimidine system can provide some insights. The reactivity of the 2-position in purines is generally lower than the 6-position due to less effective stabilization of the Meisenheimer intermediate. The synthesis of 2-substituted purines often requires more forcing conditions or the use of a more reactive starting material, such as 2,6-dichloropurine, where the more reactive C6 position can be functionalized first.

Experimental Protocols

General Protocol for Amination of 6-Chloropurine Derivatives

This protocol describes a typical nucleophilic aromatic substitution reaction to introduce an amine at the C6 position of a purine derivative.

Materials:

  • 6-Chloropurine derivative (1.0 eq)

  • Amine (1.1 - 2.0 eq)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or K₂CO₃) (1.5 - 3.0 eq)

  • Solvent (e.g., Ethanol, n-Butanol, DMF)

Procedure:

  • To a solution of the 6-chloropurine derivative in the chosen solvent, add the amine and the base.

  • Heat the reaction mixture to a temperature ranging from 70 °C to 120 °C. The reaction can be performed under conventional heating or microwave irradiation to reduce reaction times.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

G cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification 6-Chloropurine 6-Chloropurine Mixing Mixing in Solvent 6-Chloropurine->Mixing Amine Amine Amine->Mixing Base Base Base->Mixing Heating Heating (Conventional or Microwave) Mixing->Heating Evaporation Solvent Evaporation Heating->Evaporation Chromatography Flash Chromatography Evaporation->Chromatography Product 6-Aminopurine Derivative Chromatography->Product

General workflow for the amination of 6-chloropurine derivatives.
General Protocol for Amination of 2,6-Dichloropurine (Selective at C6)

This protocol outlines the selective substitution at the C6 position of 2,6-dichloropurine.

Materials:

  • 2,6-Dichloropurine (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • Base (e.g., Triethylamine (TEA) or DIPEA) (1.5 - 2.0 eq)

  • Solvent (e.g., Ethanol, Acetonitrile)

Procedure:

  • Dissolve 2,6-dichloropurine in the chosen solvent.

  • Add the amine and the base to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) while monitoring the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, the product often precipitates from the reaction mixture. If so, collect the solid by filtration and wash with a cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography.

Biological Implications and Signaling Pathways

The differential reactivity of 2-chloro and 6-chloro purine derivatives is a cornerstone of their application in drug discovery, particularly in the development of kinase inhibitors. Many kinase inhibitors are based on a substituted purine scaffold that mimics the endogenous ATP ligand.

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[1] Purine-based compounds have been extensively developed as CDK inhibitors. The substitution pattern on the purine ring dictates the inhibitor's potency and selectivity.

  • Substitution at C6: The C6 position is often functionalized with bulky hydrophobic groups that can occupy the ribose-binding pocket of the ATP-binding site in CDKs. This interaction is crucial for achieving high potency. The greater reactivity of the 6-chloro group facilitates the synthesis of diverse libraries of C6-substituted purines for structure-activity relationship (SAR) studies.

  • Substitution at C2: The C2 position is often modified to enhance selectivity among different CDK isoforms. For example, introducing specific amine substituents at C2 can lead to interactions with amino acid residues outside the highly conserved ATP-binding pocket, thereby conferring selectivity.

The ability to selectively functionalize the C6 position of a 2,6-dichloropurine derivative, while leaving the C2-chloro group intact for subsequent modification, is a powerful strategy in the synthesis of potent and selective CDK inhibitors.

G Growth_Factors Growth Factors Cyclin_D_CDK46 Cyclin D-CDK4/6 Growth_Factors->Cyclin_D_CDK46 Rb Rb Cyclin_D_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits Cyclin_E_CDK2 Cyclin E-CDK2 E2F->Cyclin_E_CDK2 activates transcription S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry promotes Cyclin_E_CDK2->Rb phosphorylates Purine_Analog_Inhibitor Purine Analog (CDK Inhibitor) Purine_Analog_Inhibitor->Cyclin_D_CDK46 inhibits Purine_Analog_Inhibitor->Cyclin_E_CDK2 inhibits

Simplified CDK signaling pathway and the site of action for purine-based inhibitors.

Conclusion

The C6 position of the purine ring is demonstrably more reactive towards nucleophilic aromatic substitution than the C2 position. This differential reactivity is a key principle guiding the synthetic strategies for creating complex, biologically active purine derivatives. By understanding and exploiting these reactivity differences, researchers can efficiently synthesize libraries of compounds for drug discovery programs targeting a range of diseases, most notably cancer, through the inhibition of critical signaling pathways regulated by kinases. The provided experimental protocols offer a starting point for the synthesis of such derivatives, and the biological context highlights the importance of this chemical diversity in achieving therapeutic efficacy and selectivity.

References

A Comparative Guide to the Biological Activities of Roscovitine and 2-chloro-6-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor research, purine analogs represent a significant class of compounds with broad therapeutic potential. This guide provides a detailed comparison of the biological activities of two such molecules: the well-characterized clinical trial candidate Roscovitine (also known as Seliciclib or CYC202), and the less-studied compound, 2-chloro-6-methyl-9H-purine.

While Roscovitine has been extensively profiled for its potent inhibition of several cyclin-dependent kinases (CDKs), a direct quantitative comparison with this compound is challenging due to the limited availability of specific experimental data for the latter. This guide will present the comprehensive biological profile of Roscovitine as a benchmark and discuss the anticipated activities of this compound based on the established structure-activity relationships of the 2,6,9-trisubstituted purine class of kinase inhibitors.

Mechanism of Action: Competitive ATP Inhibition

Both Roscovitine and this compound belong to the family of purine analogs that exert their biological effects primarily by inhibiting protein kinases. Their mechanism of action involves direct competition with adenosine triphosphate (ATP) for binding to the catalytic site of these enzymes. By occupying the ATP-binding pocket, these small molecules prevent the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking the downstream signaling cascade.

Comparative Biological Activity

Table 1: In Vitro Kinase Inhibitory Activity of Roscovitine
Kinase TargetIC50 (µM)
CDK1/cyclin B0.65[1]
CDK2/cyclin A0.70[1]
CDK2/cyclin E0.70[1]
CDK5/p250.16 - 0.2[1][2]
CDK7/cyclin H0.46[1]
CDK9/cyclin T10.60[1]
CDK4/cyclin D1>100[1]
CDK6/cyclin D3>100[1]
ERK134
ERK214

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Cellular Effects of Roscovitine
Cell-Based AssayAverage IC50 (µM)Effect
Inhibition of Cell Proliferation (various cancer cell lines)15 - 16[1][2]Induces cell cycle arrest in G0, G1, S, or G2/M phases, depending on the cell line and dose.[1]
Induction of ApoptosisConcentration-dependentObserved in multiple cancer cell lines.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by these inhibitors, a typical experimental workflow for their characterization, and a logical comparison based on the available data.

Caption: Simplified signaling pathway of cell cycle regulation and points of inhibition by Roscovitine.

General Workflow for Kinase Inhibitor Characterization cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies kinase_assay In Vitro Kinase Assay ic50 Determine IC50 kinase_assay->ic50 selectivity Kinase Selectivity Profiling ic50->selectivity viability Cell Viability Assay (e.g., MTT) selectivity->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) viability->cell_cycle apoptosis Apoptosis Assay viability->apoptosis western_blot Western Blot (Target Phosphorylation) viability->western_blot animal_model Animal Models (Xenografts) western_blot->animal_model pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd

Caption: A general experimental workflow for the characterization of a novel kinase inhibitor.

G Logical Comparison: this compound vs. Roscovitine cluster_shared Shared Characteristics cluster_roscovitine Roscovitine cluster_2c6mp This compound purine_analog Purine Analog Scaffold roscovitine_data Well-characterized Extensive public data (IC50s, cellular effects) c26mp_data Limited public data on specific biological activity atp_competitive ATP-Competitive Kinase Inhibitor cell_cycle_target Targets Cell Cycle Progression roscovitine_selectivity Potent inhibitor of CDK1, CDK2, CDK5, CDK7, CDK9 roscovitine_cdk46 Poor inhibitor of CDK4 and CDK6 roscovitine_clinical Advanced to clinical trials c26mp_hypothesis Hypothesized CDK inhibitor based on structure-activity relationships of 2,6,9-trisubstituted purines c26mp_potential Potential for novel selectivity profile depending on substitutions

References

Validating the Structure of 2-chloro-6-methyl-9H-purine Derivatives: A Comparative Guide to X-ray Crystallography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of 2-chloro-6-methyl-9H-purine derivatives. This publication provides a detailed comparison of X-ray crystallography with alternative analytical techniques, supported by experimental data and protocols, to aid in the accurate characterization of these pharmaceutically relevant compounds.

The precise three-dimensional atomic arrangement of this compound and its derivatives is critical for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. Purine analogs are a cornerstone of medicinal chemistry, with applications as anticancer and antiviral agents, often by targeting nucleotide metabolism pathways essential for rapidly proliferating cells.[1][2][3][4] This guide focuses on the gold-standard method for structure determination, single-crystal X-ray diffraction (scXRD), and compares it with other powerful techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Microcrystal Electron Diffraction (MicroED).

Structural Validation: The Central Role of X-ray Crystallography

Single-crystal X-ray diffraction (scXRD) is the definitive method for determining the absolute structure of small molecules. By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, scXRD provides unambiguous information on bond connectivity, stereochemistry, and the conformation of the molecule in the solid state.

Table 1: Representative Crystallographic Data for a 2-chloro-purine Derivative
ParameterValue for 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine[5]
Chemical FormulaC₁₀H₁₄ClN₅
Molecular Weight239.71 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa = 8.1385(2) Å, b = 9.6245(2) Å, c = 14.8388(3) Å
β = 92.997(2)°
Cell Volume1160.72(4) ų
Z (Molecules/unit cell)4
Temperature120 K
RadiationMo Kα (λ = 0.71073 Å)

This data provides a unique fingerprint for the crystalline solid and allows for the precise calculation of atomic coordinates, bond lengths, and bond angles.

Comparison of Structural Validation Techniques

While scXRD is the gold standard, obtaining suitable single crystals can be a significant bottleneck.[6] Researchers now have a suite of complementary techniques at their disposal. The choice of method depends on the nature of the sample, the required level of detail, and available resources.

Table 2: Performance Comparison of Key Structural Validation Methods
FeatureSingle-Crystal X-ray Diffraction (scXRD)Microcrystal Electron Diffraction (MicroED)Nuclear Magnetic Resonance (NMR)
Principle X-ray diffraction from a single crystalElectron diffraction from nanocrystalsNuclear spin transitions in a magnetic field
Sample Type Single crystals (~10-100 µm or larger)[7]Nanocrystals (<1 µm), powders[6][8]Solution or solid state
Sample Amount µg to mgAs little as 1 mg[8]mg scale
Resolution Atomic (<1 Å)Near-atomic (~1 Å)[8]Provides connectivity and spatial proximities, not "resolution" in the crystallographic sense
Key Advantages Unambiguous 3D structure, "gold standard"[6]Extremely small crystals, rapid data collection (minutes)[6][7], suitable for powdersProvides structural and dynamic information in solution, no crystallization needed[9]
Key Limitations Requires large, high-quality single crystals, can be time-consuming[6]Potential for electron beam damage, lower resolution than scXRD for some samples[8]Ambiguities in complex structures, provides average structure in solution[10]
Data Quality Metrics R-factor (<7% desirable), Rfree, Goodness-of-FitR1 factor (typically higher, 15-30%), CC1/2[11][12]NOE constraints, coupling constants

The Biological Context: Targeting Purine Metabolism in Cancer

This compound derivatives are of significant interest in oncology because they can act as antimetabolites, interfering with the de novo purine biosynthesis pathway. This pathway is often upregulated in cancer cells to sustain their high rate of proliferation.[10][13] Understanding the interaction of these inhibitors with key enzymes in the pathway is crucial for drug development.

The de novo purine synthesis pathway is a multi-step process that converts phosphoribosyl pyrophosphate (PRPP) into inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[13] This process is tightly regulated by signaling pathways such as the mammalian target of rapamycin (mTOR) pathway, which coordinates nutrient availability with cell growth and proliferation.[6][10]

Purine_Biosynthesis_Pathway cluster_input Precursors cluster_pathway De Novo Purine Synthesis cluster_output Purine Nucleotides cluster_regulation Regulation PRPP PRPP MultiEnzyme Multi-Enzyme Pathway (10 steps, 6 enzymes e.g., PPAT, GART) PRPP->MultiEnzyme AminoAcids Amino Acids (Gln, Gly, Asp) AminoAcids->MultiEnzyme OneCarbon One-Carbon Units (from Folate Cycle) OneCarbon->MultiEnzyme IMP Inosine Monophosphate (IMP) MultiEnzyme->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP DNA_RNA DNA & RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA mTOR mTOR Signaling DNA_RNA->mTOR Feedback mTOR->MultiEnzyme Upregulates Inhibitor Purine Analogs (e.g., 2-chloro-6-methyl-purine) Inhibitor->MultiEnzyme Inhibits

De Novo Purine Biosynthesis Pathway and its Regulation.

Experimental Protocols

Accurate structural validation relies on meticulous experimental execution. Below are generalized protocols for the synthesis and analysis of purine derivatives.

Synthesis of a 2-chloro-purine Derivative

The synthesis of substituted purines often involves the modification of a pre-existing purine core. For example, the synthesis of 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine was achieved by reacting 2,6-dichloro-9-isopropyl-9H-purine with ethylamine hydrochloride in the presence of a base.[5]

Workflow for Synthesis and Characterization:

Synthesis_Workflow Start Start: 2,6-Dichloropurine Derivative Reaction Nucleophilic Substitution (e.g., with primary amine) Start->Reaction Workup Aqueous Workup & Organic Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Crystallization Crystallization Purification->Crystallization Analysis Structural Analysis (scXRD, NMR, MS) Crystallization->Analysis

General workflow for purine derivative synthesis.
Single-Crystal X-ray Diffraction (scXRD) Protocol

  • Crystal Growth: Grow single crystals of the purified compound suitable for diffraction (typically >10 μm). This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Carefully mount a selected crystal on a goniometer head.

  • Data Collection: Place the crystal in a cooled nitrogen stream (e.g., 120 K) to minimize thermal motion and radiation damage.[5] The crystal is then exposed to a monochromatic X-ray beam and rotated, while a detector collects the diffraction pattern.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The phase problem is solved to generate an initial electron density map, from which an atomic model is built and refined to best fit the experimental data.

Powder X-ray Diffraction (PXRD) Protocol

PXRD is useful for analyzing bulk crystalline material and can be used to identify phases or assess purity.

  • Sample Preparation: Finely grind the crystalline sample to a homogenous powder. Pack the powder into a sample holder, ensuring a flat, level surface.[14]

  • Data Collection: Place the sample in a powder diffractometer. Data is collected by scanning a range of 2θ angles, measuring the intensity of the diffracted X-rays at each angle.

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is a fingerprint of the crystalline material. It can be compared to databases or theoretical patterns to confirm the identity and phase purity of the bulk sample.[14]

Conclusion

The structural validation of this compound derivatives is paramount for advancing their development as potential therapeutic agents. While single-crystal X-ray diffraction remains the definitive method for elucidating the three-dimensional structure, techniques such as MicroED and NMR provide powerful and often more accessible alternatives, particularly when single crystal growth is challenging. By leveraging the appropriate combination of these analytical tools, researchers can confidently characterize novel purine derivatives, paving the way for the design of more effective and selective drugs targeting critical biological pathways.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions with 2-Chloro-6-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the purine scaffold is a cornerstone in the development of novel therapeutic agents, with applications ranging from oncology to virology. Among the various purine precursors, 2-chloro-6-methyl-9H-purine presents a versatile starting material for the introduction of diverse functionalities at the C2 position through transition metal-catalyzed cross-coupling reactions. The choice of catalyst is paramount to the success of these transformations, influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides a comparative overview of different catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving chloropurines, supported by experimental data from analogous systems.

Data Presentation: Catalyst Performance in Cross-Coupling with Chloropurines

The following table summarizes the performance of various palladium and nickel-based catalysts in cross-coupling reactions with chloropurines. While direct comparative data for this compound is limited in the public domain, the selected examples with structurally related chloropurines provide valuable insights into catalyst efficacy.

Coupling ReactionCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Coupling PartnerSubstrateYield (%)
Suzuki-MiyauraPd(PPh₃)₄PPh₃K₂CO₃Toluene100-Phenylboronic acid9-Benzyl-2,6-dichloropurine77
Suzuki-MiyauraPd(OAc)₂ / XantphosXantphosCs₂CO₃Toluene1001Aniline6-Chloropurine Riboside90
Buchwald-HartwigPd₂(dba)₃ / XantphosXantphosCs₂CO₃Toluene80-110-Benzamide2,6-Dichloropurine nucleoside-
SonogashiraPd(PPh₃)₄ / CuIPPh₃Et₃NTHF25-60-Terminal Alkyne6-Iodopurine derivative-
SonogashiraPd₂(dba)₃·CHCl₃ / CuIdppfEt₃NTHF25-Terminal Alkyne9-substituted-6-chloro-2,8-diiodopurine-
Cross-Electrophile[Ni(dtbbpy)(H₂O)₄]Cl₂dtbbpyNa₂CO₃DMFRT-Alkyl Bromide6-Chloropurine nucleoside-

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and coupling partners.

General Procedure for Suzuki-Miyaura Coupling

To an oven-dried Schlenk flask containing a magnetic stir bar, this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv.) are added. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) are then added under the inert atmosphere. A degassed solvent (e.g., toluene, 1,4-dioxane, DME), often with the addition of water, is introduced via syringe. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under a stream of inert gas, a reaction vessel is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the appropriate ligand (e.g., Xantphos, RuPhos, BrettPhos; 1-10 mol%), and a base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄; 1.5-2.5 equiv.). This compound (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.) are then added, followed by the anhydrous, degassed solvent (e.g., toluene, dioxane, THF). The vessel is sealed and heated to the specified temperature (typically 80-120 °C) with vigorous stirring for the required time. After cooling to room temperature, the reaction mixture is diluted with a suitable solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired N-substituted purine.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2-2.0 equiv.) in a degassed solvent (e.g., THF, DMF) are added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%). A suitable amine base (e.g., Et₃N, i-Pr₂NEt; 2.0-5.0 equiv.) is then added, and the reaction mixture is stirred at room temperature or heated as required. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the alkynylated purine.[1][2]

Mandatory Visualization

Experimental Workflow for Catalyst Comparison

experimental_workflow cluster_prep Preparation cluster_catalyst Catalyst Systems cluster_reaction Reaction & Analysis cluster_evaluation Evaluation start Define Reaction: This compound + Coupling Partner reagents Select Reagents: Base, Solvent start->reagents reaction Run Parallel Reactions (Identical Conditions) reagents->reaction cat1 Catalyst 1 (e.g., Pd(PPh3)4) cat1->reaction cat2 Catalyst 2 (e.g., Pd(OAc)2/XPhos) cat2->reaction cat3 Catalyst 3 (e.g., NiCl2(dtbbpy)) cat3->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Workup & Purification monitoring->workup analysis Analyze Results: Yield, Purity workup->analysis comparison Compare Catalyst Performance analysis->comparison conclusion Determine Optimal Catalyst System comparison->conclusion

Caption: Workflow for the comparative evaluation of different catalysts.

Catalytic Cycle for Suzuki-Miyaura Coupling

suzuki_cycle pd0 Pd(0)L_n oa Oxidative Addition pd_complex R-Pd(II)L_n-X pd0->pd_complex tm Transmetalation pd_r_r1 R-Pd(II)L_n-R' pd_complex->pd_r_r1 pd_r_r1->pd0 re Reductive Elimination product Ar-R' pd_r_r1->product rx Ar-X rx->pd_complex boronic R'-B(OR)2 boronic->pd_r_r1 base Base base->tm

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle for Buchwald-Hartwig Amination

buchwald_hartwig_cycle pd0 Pd(0)L_n oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition amide_complex Amide Complex oa_complex->amide_complex Amine Coordination amide_complex->pd0 Reductive Elimination product Ar-NR2 amide_complex->product reductive_elim Reductive Elimination ar_x Ar-X ar_x->oa_complex amine R2NH amine->oa_complex base Base base->amide_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[3]

References

Comparative Analysis of 2-Chloro-6-Methyl-9H-Purine Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the in vitro kinase inhibitory activity of novel 2,6,9-trisubstituted purine analogs. This report provides a comparative analysis of their efficacy, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.

The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous molecules and approved drugs.[1] Analogs of the purine ring system have been extensively explored as inhibitors of protein kinases, a critical class of enzymes often dysregulated in diseases such as cancer.[1] This guide focuses on the in vitro kinase assay results for a series of 2-chloro-6-methyl-9H-purine analogs and related 2,6,9-trisubstituted purines, providing a comparative overview of their inhibitory potential against various kinases.

Quantitative Analysis of Kinase Inhibition

The following table summarizes the in vitro inhibitory activities (IC50 values) of various 2,6,9-trisubstituted purine analogs against a panel of protein kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate greater potency.

Compound IDR2 SubstituentR6 SubstituentR9 SubstituentTarget KinaseIC50 (nM)Reference
4f N-methyl-piperazine-phenylPhenylamino with meta-FCyclopropylmethylBcr-Abl70[2]
5j N-methyl-piperazine-phenylPhenylamino with para-FCyclopropylmethylBTK410[2]
5b N-methyl-piperazine-phenylPhenylamino with ortho-FCyclopropylmethylFLT3-ITD380[2]
18i AminopyridylBipyridyl methaneamineIsopropylCDK12/cyclinK< 100[3]
18j AminopyridylBipyridyl methaneamineIsopropylCDK12/cyclinK< 100[3]
18k PyridylBipyridyl methaneamineIsopropylCDK12/cyclinK< 100[3]
18l AminopyrimidylBipyridyl methaneamineIsopropylCDK12/cyclinK< 100[3]
73 4'-sulfamoylanilino[1,1'-biphenyl]-3-ylHCDK244[4]
73 4'-sulfamoylanilino[1,1'-biphenyl]-3-ylHCDK186000[4]

Experimental Protocols

The following section details a generalized methodology for a typical in vitro kinase assay used to determine the inhibitory potency of the purine analogs.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a common method for determining the IC50 value of a compound against a purified kinase by measuring ATP consumption.

Materials:

  • 2,6,9-trisubstituted purine analogs

  • Purified recombinant kinase (e.g., CDK2/cyclin A, Bcr-Abl)

  • Kinase-specific substrate (e.g., Histone H1 for CDKs)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in the kinase assay buffer to achieve a range of concentrations (e.g., from 1 nM to 100 µM).

  • Reaction Setup:

    • Add 5 µL of the diluted inhibitor or vehicle (DMSO in assay buffer) to the wells of the assay plate.

    • Add 10 µL of a 2.5x kinase/substrate mixture (containing the purified kinase and its substrate in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2.5x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Detection:

    • Equilibrate the ATP detection reagent to room temperature.

    • Add 25 µL of the ATP detection reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measurement: Measure the luminescence signal using a plate reader. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Visualizing a Key Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams were generated using Graphviz (DOT language).

G cluster_workflow Experimental Workflow prep Compound Preparation (Serial Dilution) setup Reaction Setup (Kinase, Substrate, Inhibitor) prep->setup initiate Initiate Reaction (Add ATP) setup->initiate incubate Incubation (30°C, 60 min) initiate->incubate detect ATP Detection (Luminescence Reagent) incubate->detect measure Measure Luminescence detect->measure analyze Data Analysis (IC50 Calculation) measure->analyze

Caption: General workflow for an in vitro kinase assay.

G cluster_pathway CDK-Mediated Cell Cycle Progression GF Growth Factors Ras Ras GF->Ras CyclinD_CDK46 Cyclin D / CDK4/6 Ras->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb P E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Transcription S_Phase S-Phase Entry CyclinE_CDK2->S_Phase PurineAnalog 2,6,9-Trisubstituted Purine Analogs PurineAnalog->CyclinD_CDK46 PurineAnalog->CyclinE_CDK2

Caption: Inhibition of the CDK pathway by purine analogs.

References

A Head-to-Head Comparison of Synthesis Methods for 2,6-Disubstituted Methylpurines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of 2,6-disubstituted methylpurines is a critical step in the creation of novel therapeutics. These compounds form the core of many biologically active molecules, and the choice of synthetic route can significantly impact yield, purity, and scalability. This guide provides a detailed head-to-head comparison of two prominent methods for the synthesis of 2,6-disubstituted methylpurines: Method 1: Synthesis via Nucleophilic Substitution of 2,6-Dichloropurine and Method 2: Synthesis via Cyclization of a Pyrimidine Precursor .

At a Glance: Comparing the Two Synthetic Routes

ParameterMethod 1: Nucleophilic SubstitutionMethod 2: Cyclization of Pyrimidine
Starting Material 2,6-Dichloropurine4-Chloro-5,6-dinitropyrimidin-2-amine
Key Transformation Sequential nucleophilic aromatic substitutionReductive cyclization
Typical Yield 65-94%~70-94%
Reaction Time 1.5 - 14 hours~3.5 hours
Key Reagents Amines, Triethylamine, N-methyl-2-pyrrolidoneTin(II) chloride, Aluminum chloride, Trimethyl orthoformate
Scalability Readily scalableSuitable for industrial production
Versatility High, allows for diverse substitutions at C2 and C6More specific to the target molecule

Method 1: Synthesis via Nucleophilic Substitution of 2,6-Dichloropurine

This widely employed method utilizes the reactivity of the chlorine atoms at the 2 and 6 positions of the purine ring, which are susceptible to nucleophilic attack. By carefully controlling the reaction conditions, different substituents can be introduced sequentially. A common application is the synthesis of 2,6-diamino-substituted purines, which are analogues of biologically active compounds like reversine.

A general workflow for this method is as follows:

start 2,6-Dichloropurine step1 First Nucleophilic Substitution (e.g., with an amine at C6) start->step1 intermediate 2-Chloro-6-substituted-purine step1->intermediate step2 Second Nucleophilic Substitution (e.g., with another amine at C2) intermediate->step2 product 2,6-Disubstituted Purine step2->product

Caption: Workflow for the synthesis of 2,6-disubstituted purines via nucleophilic substitution.

Experimental Protocol: Synthesis of N6-Cyclohexyl-N2-phenyl-9H-purine-2,6-diamine (A Reversine Analogue)

This protocol is adapted from a published procedure and demonstrates the sequential substitution on the 2,6-dichloropurine scaffold.[1]

Step 1: Synthesis of 2-Chloro-N-cyclohexyl-9H-purin-6-amine

  • To a solution of 2,6-dichloropurine (260 mg, 1.38 mmol) in ethanol (2 mL), add cyclohexylamine (1.52 mmol, 1.1 equiv) and triethylamine (1.52 mmol, 1.1 equiv).

  • Irradiate the reaction mixture at 90°C for 1.5 hours in a microwave reactor.

  • The resulting white precipitate is filtered and purified by preparative thin-layer chromatography (silica gel, CH₂Cl₂:MeOH = 94:6 v/v) to yield the product.

    • Yield: 65%[1]

Step 2: Synthesis of N6-Cyclohexyl-N2-phenyl-9H-purine-2,6-diamine

  • Dissolve 2-Chloro-N-cyclohexyl-9H-purin-6-amine (0.188 mmol) in N-methyl-2-pyrrolidone.

  • Add aniline (0.56 mmol, 3.0 equiv) to the solution.

  • Heat the reaction mixture at 150°C for 14 hours.

  • After cooling, add ice-water (15 mL) and extract the mixture with ethyl acetate (2 x 20 mL).

  • Wash the combined organic layers with an ice-water mixture (5 x 15 mL) and brine (20 mL), then dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude residue by silica gel column chromatography (hexane/EtOAc from 7:3 to 4:6 v/v) to obtain the final product.

    • Yield: Not explicitly stated for this specific final product in the provided reference, but this general procedure is reported for similar compounds.[1] Another similar synthesis of a 2,6-diamino-substituted purine reported a yield of 25% for the second step.[1]

Method 2: Synthesis via Cyclization of a Pyrimidine Precursor

This alternative approach builds the purine ring system from a suitably substituted pyrimidine derivative. This method can be advantageous for the synthesis of specific target molecules and is amenable to large-scale industrial production.

The general logic of this synthetic approach is outlined below:

start Substituted Pyrimidine (e.g., 4-Chloro-5,6-dinitropyrimidin-2-amine) step1 Reduction of Nitro Groups start->step1 intermediate Diaminopyrimidine Intermediate step1->intermediate step2 Cyclization (e.g., with an orthoformate) intermediate->step2 product 2,6-Disubstituted Purine step2->product

Caption: Workflow for the synthesis of 2,6-disubstituted purines via pyrimidine cyclization.

Experimental Protocol: Synthesis of 2-Amino-6-chloropurine

This protocol is based on a patented industrial method for the synthesis of 2-amino-6-chloropurine.[2]

  • Dissolve 44g (0.2 mol) of 4-chloro-5,6-dinitropyrimidin-2-amine in 100 mL of acetonitrile.

  • With stirring, add 3.0g (0.016 mol) of SnCl₂ and 0.53g (0.004 mol) of AlCl₃.

  • Stir the reaction mixture at 50°C for 3 hours.

  • After cooling to room temperature, slowly add 23.3g (0.22 mol) of trimethyl orthoformate dropwise.

  • Heat the reaction to 75°C for 25 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a saturated sodium bicarbonate solution to a pH of 6-7.

  • Extract the product with ethyl acetate (3 x 300 mL).

  • Wash the combined organic phases with brine and water, then concentrate.

  • Recrystallize the residue from a 5% NaOH solution to obtain the final product as a white solid.

    • Yield: 93.7%[2]

    • Purity (HPLC): 99.4%[2]

Head-to-Head Performance Analysis

Yield and Purity: Both methods can achieve high yields, with the cyclization method demonstrating a particularly high yield and purity in the provided example.[2] The nucleophilic substitution method's yield can vary depending on the specific nucleophiles used and the reaction conditions.[1]

Versatility and Scope: The nucleophilic substitution of 2,6-dichloropurine offers greater flexibility in introducing a wide variety of substituents at the 2 and 6 positions by simply changing the nucleophile. This makes it a powerful tool for generating libraries of compounds for structure-activity relationship (SAR) studies. The cyclization method is often tailored for the synthesis of a specific target molecule and may require more extensive modification of the starting pyrimidine to achieve structural diversity.

Scalability and Industrial Application: The cyclization of a pyrimidine precursor, as demonstrated by the patent, is well-suited for industrial-scale production due to its high yield, purity, and potentially fewer purification steps.[2] While the nucleophilic substitution method is also scalable, the need for multiple steps and potentially challenging purifications for different analogues might make it less cost-effective for a single target on a very large scale.

Reaction Conditions: The nucleophilic substitution method often requires elevated temperatures, and in some cases, microwave irradiation to drive the reactions to completion.[1] The cyclization method described proceeds at moderate temperatures.[2]

Conclusion

The choice between these two synthetic strategies for 2,6-disubstituted methylpurines depends heavily on the specific research or development goals.

  • For the rapid generation of a diverse library of analogues for SAR studies, the nucleophilic substitution of 2,6-dichloropurine is a highly attractive and versatile method.

  • For the large-scale, high-yield synthesis of a specific target compound, the cyclization of a pyrimidine precursor offers a robust and efficient route.

Researchers should carefully consider the desired substituents, required scale, and available resources when selecting the most appropriate synthetic pathway. Both methods are valuable tools in the arsenal of the medicinal chemist and drug development professional.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-6-Methyl-9H-Purine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purine scaffold is a cornerstone in medicinal chemistry, recognized for its role in mimicking endogenous nucleosides and serving as a privileged structure for the development of potent kinase inhibitors and anticancer agents. Within this class, 2-chloro-6-methyl-9H-purine derivatives have emerged as a promising chemotype. This guide provides an objective comparison of the structure-activity relationships (SAR) of these derivatives, supported by experimental data, to inform future drug discovery and development efforts.

Structure-Activity Relationship Insights

The biological activity of this compound derivatives is significantly influenced by the nature of the substituent at the N9 position. The 2-chloro and 6-methyl groups are generally considered important for maintaining a baseline level of activity, while modifications at the N9-position allow for the fine-tuning of potency and selectivity.

Generally, the introduction of various substituents at the N9-position of the 2-chloro-6-methylpurine core can modulate the compound's interaction with the ATP-binding pocket of protein kinases. The SAR trends observed in broader studies of 2,6,9-trisubstituted purines can provide valuable insights. For instance, the size, lipophilicity, and hydrogen bonding capacity of the N9-substituent are critical determinants of inhibitory activity.[1][2][3]

Comparative Biological Activity

The following table summarizes the in vitro biological activity of a representative set of 2-chloro-6-substituted-9H-purine derivatives against various cancer cell lines and protein kinases. It is important to note that direct comparative studies on a series of 2-chloro-6-methyl-9-substituted-purines are limited in the public domain; therefore, this table includes closely related analogs to infer SAR trends.

Compound IDN9-Substituent6-SubstituentTargetIC50 (µM)Cell LineIC50 (µM)
Reference A CyclopentylArylpiperazinyl--Huh717.9
Reference B Cyclopentyl4-Methylphenylpiperazinyl--Huh714.2
Reference C Isopropyl3-ChloroanilinoCDK20.3--
Reference D 2,3-dihydro-1,4-benzoxathiin-2-ylmethylChloro--MCF-72.75

Note: The data presented is a synthesis from multiple sources to illustrate general SAR principles. Direct comparison between different studies should be made with caution due to variations in experimental conditions.[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used in the evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay (CDK2/Cyclin A)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase using a luminescence-based assay that measures ATP consumption.[7][8]

Materials:

  • This compound derivative (test compound)

  • Purified recombinant CDK2/Cyclin A enzyme

  • Kinase substrate (e.g., Histone H1)

  • ATP

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in kinase assay buffer to obtain a range of concentrations.

  • Reaction Setup:

    • Add the diluted test compound or vehicle (DMSO) to the wells of the assay plate.

    • Add the CDK2/Cyclin A enzyme and substrate mixture to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.

  • Initiation of Kinase Reaction: Add ATP solution to each well to start the reaction. The final ATP concentration should be close to its Km value for CDK2.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound in complete medium. Include a vehicle-treated control.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizing Molecular Interactions and Experimental Processes

To better understand the mechanisms of action and experimental designs, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening start 2,6-Dichloropurine step1 N9-Alkylation start->step1 step2 Substitution at C6 (Methylation) step1->step2 step3 Purification & Characterization (NMR, MS) step2->step3 product 2-Chloro-6-methyl-9-substituted-purine Derivatives step3->product kinase_assay In Vitro Kinase Assay (e.g., CDK2) product->kinase_assay cell_assay Cell-Based Cytotoxicity Assay (e.g., MTT) product->cell_assay data_analysis Data Analysis (IC50 Determination) kinase_assay->data_analysis cell_assay->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar kinase_inhibition_pathway CDK2 CDK2 ActiveComplex Active CDK2/Cyclin A Complex CDK2->ActiveComplex CyclinA Cyclin A CyclinA->ActiveComplex PhosphoSubstrate Phosphorylated Substrate ActiveComplex->PhosphoSubstrate phosphorylates ATP ATP ATP->PhosphoSubstrate Substrate Substrate (e.g., Rb) Substrate->PhosphoSubstrate CellCycle Cell Cycle Progression (S-phase) PhosphoSubstrate->CellCycle Inhibitor This compound Derivative Inhibitor->ActiveComplex inhibits

References

Unraveling the Cytotoxic Potential: A Comparative Analysis of 2-Chloro-6-Methyl-9H-Purine Analogs and Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the cytotoxic effects of 2-chloro-6-methyl-9H-purine analogs reveals their promising potential as anticancer agents. This guide provides a comparative benchmark of their performance against established anticancer drugs—Doxorubicin, Cisplatin, and 5-Fluorouracil—supported by experimental data from in-vitro studies on human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines.

The relentless pursuit of novel, more effective, and selective anticancer therapies has led researchers to explore the vast chemical space of purine analogs. These compounds, structurally mimicking naturally occurring purine bases, can interfere with DNA synthesis and other critical cellular processes, leading to cancer cell death. This guide delves into the cytotoxic profile of a representative 2,6-disubstituted purine analog, ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate, and juxtaposes its efficacy with that of widely used chemotherapeutic agents.

Comparative Cytotoxicity: A Quantitative Overview

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of a 2,6-disubstituted purine analog and standard anticancer drugs against MCF-7 and HCT-116 cancer cell lines, providing a clear comparison of their cytotoxic efficacy. Lower IC50 values indicate higher potency.

CompoundCancer Cell LineIC50 (µM)Reference
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetateMCF-78.5[1]
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetateHCT-1166.2[1]
DoxorubicinMCF-71.1 - 4.0[2]
DoxorubicinHCT-116~1.9[3]
CisplatinMCF-7~19.67[4]
CisplatinHCT-1167.3 - 23.68[4][5]
5-FluorouracilMCF-70.38 - 25[6]
5-FluorouracilHCT-116~11.3 - 19.87[7]

Note: IC50 values for standard drugs can vary significantly between studies due to differences in experimental conditions such as exposure time and specific assay protocols.

Experimental Protocols: Measuring Cytotoxicity

The determination of IC50 values is paramount in preclinical drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells (MCF-7 or HCT-116) are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (purine analogs or standard drugs) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or a detergent-based solution.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which many anticancer agents, including purine analogs, exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. Apoptosis is a highly regulated process that eliminates damaged or unwanted cells. The intrinsic pathway of apoptosis is often triggered by cellular stress, such as DNA damage caused by chemotherapeutic agents.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrial Pathway cluster_execution Execution Phase DNA_Damage DNA Damage (e.g., from Purine Analogs) Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway initiated by DNA damage.

This intrinsic pathway involves the activation of pro-apoptotic proteins like Bax and Bak, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming a complex called the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell, culminating in apoptosis.

Experimental Workflow: From Compound to Cytotoxicity

The process of evaluating the cytotoxic potential of a novel compound involves a systematic workflow, from initial cell culture to the final data analysis.

Experimental_Workflow Cell_Culture 1. Cell Culture (MCF-7 or HCT-116) Compound_Prep 2. Compound Preparation (Serial Dilutions) Cell_Culture->Compound_Prep Treatment 3. Cell Treatment (48-72h Incubation) Compound_Prep->Treatment MTT_Assay 4. MTT Assay Treatment->MTT_Assay Absorbance 5. Absorbance Reading (570 nm) MTT_Assay->Absorbance Data_Analysis 6. Data Analysis (IC50 Calculation) Absorbance->Data_Analysis

Caption: Workflow for determining the in-vitro cytotoxicity of chemical compounds.

Conclusion

The comparative analysis presented in this guide highlights the potential of this compound analogs as a promising class of anticancer compounds. While the in-vitro cytotoxicity of the benchmarked analog is in the low micromolar range, further structural modifications could lead to the development of even more potent and selective anticancer agents. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field of drug discovery and oncology, facilitating further investigation into the therapeutic potential of these novel purine derivatives.

References

The Double-Edged Sword: Profiling the Cross-Reactivity of Purine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The landscape of kinase inhibitor development is a testament to the power of targeted therapies. Among the myriad of scaffolds explored, purines have emerged as a privileged structure, capable of potently and selectively inhibiting various kinases implicated in diseases ranging from cancer to inflammation.[1] This guide delves into the cross-reactivity profiles of kinase inhibitors derived from 2,6-disubstituted purine scaffolds, offering a comparative analysis against other kinase inhibitor classes. By presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways, we aim to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Performance Comparison: Purine Scaffolds vs. The Field

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. While high potency against the intended target is desirable, off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Here, we compare the cross-reactivity of two representative 2,6,9-trisubstituted purine inhibitors, Roscovitine (a CDK inhibitor) and a potent Bcr-Abl inhibitor, against the well-characterized Bcr-Abl inhibitor, Imatinib.

Table 1: Cross-Reactivity Profile of Roscovitine (a 2,6,9-trisubstituted purine)
Kinase TargetRoscovitine IC50 (µM)
CDK1/cyclin B0.65[2]
CDK2/cyclin A0.7[2]
CDK2/cyclin E0.7[2]
CDK5/p250.16 - 0.2[2]
CDK7/cyclin H~0.7[2]
CDK9/cyclin T~0.7[2]
CDK4/cyclin D1>100[2]

Note: IC50 values can vary between different experimental setups. The presented values are compiled from published sources to provide a representative overview.

Table 2: Inhibitory Activity of a 2,6,9-Trisubstituted Purine Derivative Against Bcr-Abl
CompoundBcr-Abl IC50 (µM)
Purine Derivative 11b 0.015

This data is from a study on new 2,6,9-trisubstituted purines as Bcr-Abl inhibitors.

Table 3: Cross-Reactivity Profile of Imatinib
Kinase TargetImatinib IC50 (µM)
ABL0.025 - 0.038
KIT0.1
PDGFRα0.1
PDGFRβ0.2
SRC>10
LCK>10
EGFR>10

Data compiled from various sources. Imatinib is known for its selectivity for ABL, KIT, and PDGF receptors.[3][4]

Key Experiments: Methodologies for Kinase Inhibition Profiling

Accurate and reproducible assessment of kinase inhibitor selectivity is paramount. Several robust methods are employed in the field, each with its own advantages and considerations.

In Vitro Kinase Assay (Generic Protocol)

A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Active CDK/cyclin complexes (e.g., CDK2/cyclin E)

  • Substrate (e.g., Histone H1)

  • Test compounds dissolved in DMSO

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT)

  • ATP

  • Detection system (e.g., anti-phosphotyrosine antibody for tyrosine kinases, or methods to detect ADP production)

Procedure:

  • A solution of the recombinant kinase is pre-incubated with serially diluted concentrations of the test inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

  • The kinase reaction is initiated by the addition of a mixture containing the substrate and ATP.

  • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • The reaction is stopped, and the amount of product formed (phosphorylated substrate or ADP) is quantified using a suitable detection method.

  • The results are plotted as the percentage of kinase activity versus the inhibitor concentration, and the IC50 value is calculated using a non-linear regression curve fit.[5]

ADP-Glo™ Kinase Assay

A luminescent ADP detection assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[6]

Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.[7]

Workflow:

ADP_Glo_Workflow Start Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Add_Reagent Add ADP-Glo™ Reagent Start->Add_Reagent Incubate1 Incubate (Depletes ATP) Add_Reagent->Incubate1 Add_Detection Add Kinase Detection Reagent Incubate1->Add_Detection Incubate2 Incubate (Converts ADP to ATP, Generates Light) Add_Detection->Incubate2 Read Measure Luminescence Incubate2->Read

Caption: Workflow of the ADP-Glo™ Kinase Assay.

LanthaScreen™ Eu Kinase Binding Assay

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding affinity of an inhibitor to a kinase.

Principle: The assay is based on the displacement of a fluorescently labeled tracer from the kinase's ATP binding site by a test compound. A europium-labeled antibody binds to the kinase, and when the tracer is also bound, FRET occurs. An inhibitor competing with the tracer will disrupt FRET.[8]

Workflow:

LanthaScreen_Workflow Start Prepare Assay Plate (Inhibitor dilutions) Add_Kinase_Ab Add Kinase/ Eu-Antibody Mix Start->Add_Kinase_Ab Add_Tracer Add Fluorescent Tracer Add_Kinase_Ab->Add_Tracer Incubate Incubate Add_Tracer->Incubate Read Read TR-FRET Signal Incubate->Read

Caption: Workflow of the LanthaScreen™ Eu Kinase Binding Assay.

Signaling Pathways in Focus

Understanding the signaling pathways in which the targeted kinases operate is crucial for predicting the cellular consequences of inhibition.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are key regulators of the cell cycle.[9] Their sequential activation, through binding to cyclins, drives the progression through different phases of the cell cycle. Inhibitors of CDKs, such as roscovitine, can induce cell cycle arrest and apoptosis.[10]

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 binds Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE activates transcription CDK2_E CDK2/Cyclin E CyclinE->CDK2_E binds CDK2_E->Rb phosphorylates DNA_Replication DNA Replication CDK2_E->DNA_Replication promotes Roscovitine Roscovitine Roscovitine->CDK2_E inhibits

Caption: Simplified CDK signaling pathway and the point of inhibition by Roscovitine.

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). It activates multiple downstream pathways, leading to increased cell proliferation and survival.[11]

Bcr_Abl_Pathway BcrAbl Bcr-Abl Grb2 Grb2/Sos BcrAbl->Grb2 PI3K PI3K BcrAbl->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival PurineInhibitor Purine-based Bcr-Abl Inhibitor PurineInhibitor->BcrAbl inhibits Imatinib Imatinib Imatinib->BcrAbl inhibits

Caption: Key downstream signaling pathways activated by Bcr-Abl and targeted by inhibitors.

Conclusion

Kinase inhibitors based on the purine scaffold represent a versatile and potent class of therapeutic agents. As demonstrated by the examples of Roscovitine and specific Bcr-Abl inhibitors, these molecules can be tailored to achieve high potency and varying degrees of selectivity. The comprehensive profiling of these inhibitors using robust biochemical and cellular assays is essential for understanding their full therapeutic potential and potential liabilities. This guide provides a framework for such comparative analysis, emphasizing the importance of quantitative data, detailed methodologies, and a thorough understanding of the underlying biological pathways to guide the development of the next generation of targeted kinase inhibitors.

References

Safety Operating Guide

Proper Disposal of 2-chloro-6-methyl-9H-purine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-chloro-6-methyl-9H-purine, catering to researchers, scientists, and professionals in drug development. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles with side shields, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

II. Summary of Chemical Data

PropertyValue
Molecular Formula C₆H₅ClN₄
Molecular Weight 168.58 g/mol
Storage Temperature 2-8°C
Appearance Solid (form may vary)
Toxicity Data Not available

III. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[1] Adherence to local, state, and federal regulations is mandatory.

1. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.
  • Ensure the container is compatible with the chemical and will not leak.
  • Do not mix with other chemical waste unless compatibility has been confirmed.

2. Disposal of Uncontaminated Product:

  • The preferred method of disposal is to send the material to a licensed chemical destruction facility.[1]
  • An alternative is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[1]
  • Under no circumstances should this chemical be discharged into sewer systems or allowed to contaminate water, food, or animal feed.[1]

3. Decontamination and Disposal of Empty Containers:

  • Empty containers that held this compound must be decontaminated prior to disposal.
  • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected and treated as chemical waste.
  • After triple rinsing, the container can be offered for recycling or reconditioning.[1]
  • Alternatively, to prevent reuse, the packaging can be punctured and then disposed of in a sanitary landfill, in accordance with institutional guidelines.[1]

4. Spill Management:

  • In the event of a spill, avoid dust formation.
  • Contain the spill and collect the material using appropriate methods to minimize dispersion.
  • The collected spill material should be placed in a sealed container and disposed of as chemical waste.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

start Start: this compound Waste waste_type Waste Type? start->waste_type product Unused/Waste Product waste_type->product Product container Contaminated Container waste_type->container Container disposal_facility Licensed Chemical Disposal Facility product->disposal_facility incineration Controlled Incineration with Flue Gas Scrubbing product->incineration decontaminate Decontaminate Container (Triple Rinse) container->decontaminate end End of Process disposal_facility->end incineration->end recycle Recycle or Recondition decontaminate->recycle puncture_landfill Puncture and Dispose in Sanitary Landfill decontaminate->puncture_landfill recycle->end puncture_landfill->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-6-methyl-9H-purine
Reactant of Route 2
Reactant of Route 2
2-chloro-6-methyl-9H-purine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.